molecular formula C7H6BFN2O2 B1442980 (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 1111637-69-4

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Cat. No.: B1442980
CAS No.: 1111637-69-4
M. Wt: 179.95 g/mol
InChI Key: GVKUOFHERZUBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a useful research compound. Its molecular formula is C7H6BFN2O2 and its molecular weight is 179.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUOFHERZUBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2F)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726143
Record name (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-69-4
Record name (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. Its core structure, 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including FDA-approved drugs.[1] The incorporation of a fluorine atom at the 3-position and a boronic acid at the 5-position provides a versatile handle for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this key intermediate, intended for researchers and professionals in drug discovery and development. We will explore the strategic considerations behind the chosen route, provide detailed, step-by-step experimental protocols, and discuss an alternative, more atom-economical approach using direct C-H activation.

Introduction: The Strategic Value of Fluorinated Azaindole Boronic Acids

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) motif is a bioisostere of indole that often imparts improved pharmacological properties, such as enhanced metabolic stability and target binding affinity.[1] Its derivatives are central to numerous kinase inhibitors and other therapeutics.[2][3][4] Boronic acids and their corresponding esters are indispensable tools in drug discovery, primarily serving as key nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, one of the most widely used C-C bond-forming reactions.[5][6]

The target molecule, this compound, combines these features with the strategic placement of a fluorine atom. Fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, and can form key hydrogen bonds with biological targets.[7] This makes the title compound a critical precursor for synthesizing advanced drug candidates, including potent inhibitors of targets like the Fibroblast Growth Factor Receptor (FGFR) and the influenza virus PB2 protein.[2][7] This guide details a validated pathway for its synthesis, focusing on chemical logic and practical execution.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound suggests two primary strategies, both originating from a protected 3-fluoro-7-azaindole core. The key disconnection is the C-B bond at the 5-position.

G T This compound I1 Protected 3-Fluoro-5-bromo-1H-pyrrolo[2,3-b]pyridine T->I1 Miyaura Borylation (Primary Pathway) I2 Protected 3-Fluoro-1H-pyrrolo[2,3-b]pyridine T->I2 Direct C-H Borylation (Alternative Pathway) I3 Protected 5-Bromo-1H-pyrrolo[2,3-b]pyridine I1->I3 Electrophilic Fluorination S2 1H-pyrrolo[2,3-b]pyridine (Commercial) I2->S2 N-Protection & Fluorination S1 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Commercial) I3->S1 N-Protection

Caption: Retrosynthetic analysis of the target boronic acid.

This analysis highlights two convergent pathways:

  • Primary Pathway: A robust, high-yielding route involving the borylation of a pre-installed C5-bromo substituent via a Miyaura borylation. This method offers excellent control over regioselectivity.

  • Alternative Pathway: A more modern and atom-economical approach using direct Iridium-catalyzed C-H borylation at the C5 position of a 3-fluoro-7-azaindole precursor.[8][9]

This guide will first detail the primary pathway due to its reliability and then present the C-H borylation route as an advanced alternative.

Primary Synthesis Pathway: From Bromide to Boronic Acid

This pathway relies on a sequence of protection, regioselective fluorination, and palladium-catalyzed borylation. It is a well-precedented and scalable approach for the synthesis of functionalized heteroaryl boronic acids.

G start 5-Bromo-7-azaindole step1 Step 1: N-Protection start->step1 prod1 N-Tosyl-5-bromo- 7-azaindole step1->prod1 step2 Step 2: C3-Fluorination prod1->step2 prod2 N-Tosyl-3-fluoro- 5-bromo-7-azaindole step2->prod2 step3 Step 3: Miyaura Borylation prod2->step3 prod3 N-Tosyl-3-fluoro-5-(pinacolboranyl) -7-azaindole step3->prod3 step4 Step 4: Deprotection & Hydrolysis prod3->step4 final (3-Fluoro-1H-pyrrolo[2,3-b]pyridin- 5-yl)boronic acid step4->final

Caption: Workflow for the primary synthesis pathway.

Step 1: N-Protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Causality and Expertise: The pyrrole N-H proton is acidic and can interfere with subsequent organometallic reactions, such as lithiation and palladium-catalyzed coupling. Protection is crucial for ensuring clean reactivity and high yields. A tosyl (Ts) group is an excellent choice as it is robust, electron-withdrawing (which can increase the acidity of the C3 proton for the next step), and can be removed under basic conditions.[10]

Experimental Protocol:

  • To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Regioselective Fluorination at C3

Causality and Expertise: The C3 position of the N-protected 7-azaindole is the most acidic carbon-bound proton on the pyrrole ring, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate can then be trapped with an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) is a reliable, solid-phase electrophilic fluorinating agent that is widely used for its efficiency and relative safety.

Experimental Protocol:

  • Dissolve N-tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to afford N-tosyl-3-fluoro-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 3: Miyaura Borylation at C5

Causality and Expertise: The C-Br bond at the 5-position is an ideal handle for a palladium-catalyzed Miyaura borylation. This reaction converts the aryl bromide into a versatile boronate ester. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst. A common and highly effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with potassium acetate (KOAc) as the base and bis(pinacolato)diboron (B₂pin₂) as the boron source.[10]

Experimental Protocol:

  • In a microwave vial or Schlenk flask, combine N-tosyl-3-fluoro-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Heat the reaction mixture to 85-100 °C for 4-12 hours (or use microwave irradiation at 120 °C for 30-60 minutes).

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the N-tosyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.

Step 4: Deprotection and Hydrolysis

Causality and Expertise: The final step involves the removal of the tosyl protecting group, which is readily achieved under basic conditions (e.g., sodium hydroxide). The resulting pinacol boronate ester is often stable and can be used directly in subsequent Suzuki couplings. However, to isolate the final boronic acid, a mild acidic workup or hydrolysis is required to cleave the pinacol ester.

Experimental Protocol:

  • Dissolve the protected boronate ester (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 ratio, 0.2 M).

  • Add aqueous sodium hydroxide (NaOH, 2 M solution, 5.0 eq).

  • Heat the mixture to 100 °C in a sealed vessel for 1-2 hours, or until deprotection is complete by LC-MS analysis.

  • Cool the reaction mixture to room temperature and neutralize carefully with 1 M hydrochloric acid (HCl) to approximately pH 7.

  • To hydrolyze the ester, further acidify the mixture to pH ~2-3 and stir for 1 hour.

  • The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract with a suitable organic solvent like n-butanol or saturate the aqueous layer with NaCl and extract with ethyl acetate.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield this compound, which may exist in equilibrium with its cyclic trimer (boroxine).

Alternative Pathway: Direct Iridium-Catalyzed C-H Borylation

This state-of-the-art method offers a more streamlined synthesis by avoiding the use of a halogenated precursor. The reaction relies on an iridium catalyst to activate a C-H bond directly and install a boryl group.[8][9]

Causality and Expertise: The regioselectivity of Ir-catalyzed C-H borylation on heteroaromatics is governed by a combination of steric and electronic factors. Borylation typically occurs at the most sterically accessible position, distal to coordinating heteroatoms like the pyridine nitrogen.[9] On an N-protected 3-fluoro-7-azaindole, the C5 position is sterically accessible and electronically viable for borylation. A common catalyst system is [Ir(OMe)COD]₂ with a bipyridine ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

G start N-Protected 3-Fluoro-7-azaindole step1 Ir-Catalyzed C-H Borylation start->step1 prod1 N-Protected-3-fluoro- 5-(pinacolboranyl)-7-azaindole step1->prod1 step2 Deprotection & Hydrolysis prod1->step2 final (3-Fluoro-1H-pyrrolo[2,3-b]pyridin- 5-yl)boronic acid step2->final

Caption: Workflow for the direct C-H borylation pathway.

Experimental Protocol (Representative):

  • In an argon-filled glovebox, charge a Schlenk flask with N-protected 3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.0 eq), [Ir(OMe)COD]₂ (0.015 eq), and dtbpy (0.03 eq).

  • Add anhydrous solvent (e.g., THF or cyclopentyl methyl ether, CPME, 0.2 M).

  • Seal the flask and heat the mixture at 80 °C for 16-24 hours.

  • Monitor the reaction for the formation of the C5-borylated product, being mindful of potential isomers.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash column chromatography.

  • Proceed with deprotection and hydrolysis as described in Step 4 of the primary pathway.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

StepIntermediate/Product NameExpected YieldPurity (Post-Purification)Key Characterization Techniques
Pathway 1, Step 1 N-Tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine85-95%>98%¹H NMR, ¹³C NMR, LC-MS
Pathway 1, Step 2 N-Tosyl-3-fluoro-5-bromo-1H-pyrrolo[2,3-b]pyridine60-75%>98%¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS
Pathway 1, Step 3 N-Tosyl-3-fluoro-5-(pinacolboranyl)-7-azaindole70-85%>95%¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, MS
Pathway 1, Step 4 This compound 80-90%>97%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic coupling partner in Suzuki-Miyaura reactions.[11][12] This enables the facile construction of a C(sp²)-C(sp²) bond, linking the fluorinated azaindole core to another aryl or heteroaryl moiety (Ar-X), a crucial step in building complex drug molecules.

G Start Boronic Acid + Aryl Halide (Ar-X) Cat Pd(0) Catalyst + Base Start->Cat Cycle1 Oxidative Addition Cat->Cycle1 Pd(0) adds to Ar-X Cycle2 Transmetalation Cycle1->Cycle2 Boron group transfers azaindole to Pd Cycle3 Reductive Elimination Cycle2->Cycle3 C-C bond forms Cycle3->Cat Regenerates Pd(0) End Coupled Product (Ar-Azaindole) Cycle3->End

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This guide has presented a detailed, technically grounded pathway for the synthesis of this compound. The primary route, leveraging a brominated intermediate for a subsequent Miyaura borylation, offers a robust and highly selective method suitable for producing high-quality material. Additionally, the discussion of direct C-H borylation provides insight into a more modern, efficient, and sustainable alternative. The availability of this key building block through reliable synthetic methods empowers medicinal chemists to explore novel chemical space and accelerate the development of next-generation therapeutics.

References

  • C–H Borylation Catalysis of Heteroaromatics by a Rhenium Boryl Polyhydride.
  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • C–H Borylation Catalysis of Heteroaromatics by a Rhenium Boryl Polyhydride.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Satur
  • Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. Journal of the American Chemical Society.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. ChemRxiv.
  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionaliz
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Recent developments in the medicinal chemistry of single boron
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.

Sources

Chemical properties of (3-Fluoro-7-azaindole-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (3-Fluoro-7-azaindole-5-yl)boronic acid

Executive Summary

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1] Its strategic incorporation into drug candidates often enhances physicochemical properties such as solubility and metabolic stability.[1] When functionalized with a boronic acid moiety, specifically at the C-5 position, the resulting molecule, (3-Fluoro-7-azaindole-5-yl)boronic acid , becomes a powerful and versatile building block. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and applications, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures. We will delve into the influence of the fluoro-substituent, the reactivity profile of the boronic acid, and provide field-proven experimental protocols for its effective use in drug discovery and development.

Molecular Structure and Physicochemical Properties

The unique reactivity of (3-Fluoro-7-azaindole-5-yl)boronic acid stems from the interplay of its three key structural components: the 7-azaindole core, the C-3 fluoro group, and the C-5 boronic acid.

  • 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine): The pyridine nitrogen atom acts as a hydrogen bond acceptor and reduces the overall lipophilicity compared to an indole, which can be advantageous for pharmacokinetic properties.[1]

  • 3-Fluoro Substituent: The fluorine atom at the C-3 position is a potent electron-withdrawing group. This has a dual effect: it modulates the electronic properties of the heterocyclic ring system and increases the Lewis acidity of the boronic acid group, which can influence its reactivity in transmetalation steps.[2]

  • 5-Boronic Acid Group: This functional group is the cornerstone of the molecule's utility in synthesis. Boronic acids are known for their stability, low toxicity, and exceptional performance in Suzuki-Miyaura cross-coupling reactions.[2][3]

Key Physicochemical Data

Quantitative data for this specific molecule is not widely published; therefore, the following table includes data derived from its constituent parts and closely related analogs, such as (7-Fluoro-1H-indol-5-yl)boronic acid.[4] These values serve as a reliable estimation for experimental design.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₆BFN₂O₂Based on structure
Molecular Weight 179.95 g/mol Based on structure
Appearance Expected to be a white to off-white solidAnalogy to similar arylboronic acids[4][5]
pKa ~8-9Boronic acids are Lewis acids; the electron-withdrawing fluorine and azaindole core likely lower the pKa compared to simple phenylboronic acid.[2]
Solubility Soluble in polar organic solvents like methanol, THF, and dioxane.[6]Common property for boronic acids used in synthesis.
Stability Moderately stable to air but susceptible to dehydration to form boroxines and to protodeboronation under certain conditions. Often handled as its more stable pinacol ester derivative.General characteristic of arylboronic acids.[7]

Reactivity and Synthetic Utility

The primary synthetic application of (3-Fluoro-7-azaindole-5-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][8]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the C-5 position of the azaindole core and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate. The reaction is prized for its high functional group tolerance and mild conditions.[7][9]

Causality in Experimental Design: The choice of catalyst, ligand, and base is critical, especially when working with nitrogen-rich heterocycles like azaindoles. The N-H proton and the pyridine nitrogen can interact with the palladium catalyst, potentially inhibiting the catalytic cycle. Therefore, bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or alkoxides to minimize side reactions and catalyst deactivation.[9] Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are employed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate ox_add->transmetal Transmetalation red_elim Reductive Elimination Precursor transmetal->red_elim Isomerization borate B(OH)3 transmetal->borate red_elim->pd0 Reductive Elimination product Ar'-Azaindole (Product) red_elim->product reagents Ar'-X (Electrophile) reagents->ox_add boronic (Azaindole)-B(OH)2 + Base [OH-] boronic->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-Fluoro-7-azaindole-5-yl)boronic acid with an aryl bromide.

Self-Validating System: The success of the reaction is validated by monitoring the consumption of the starting materials and the formation of the product via TLC or LC-MS. If the reaction stalls, common troubleshooting steps include degassing the solvent again, adding a fresh portion of the catalyst, or increasing the temperature.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (3-Fluoro-7-azaindole-5-yl)boronic acid (1.2 equivalents), the aryl bromide partner (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the reaction mixture again by bubbling argon or nitrogen through the solution for 10-15 minutes.

    • Causality Note: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Seal the vial and heat the reaction to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Handling of the Pinacol Ester Precursor

For improved shelf-life and handling, (3-Fluoro-7-azaindole-5-yl)boronic acid may be synthesized, stored, and sold as its pinacol boronate ester. This protected form is more resistant to dehydration and protodeboronation. The free boronic acid can be generated in situ during the Suzuki reaction under basic aqueous conditions, or it can be deprotected beforehand.

Protocol: Pinacol Ester Deprotection [10]

  • Dissolve the pinacol ester (1.0 equivalent) in a THF/water mixture (4:1).

  • Add sodium periodate (NaIO₄, 3.0 equivalents) and stir at room temperature for 30 minutes.

  • Add HCl (1 N) and continue stirring for 1-2 hours.

  • The resulting free boronic acid can then be extracted with an organic solvent like ethyl acetate.

Plausible Synthetic Route

The synthesis of the title compound would logically proceed from a halogenated 3-fluoro-7-azaindole precursor, followed by a borylation reaction.

Synthesis_Workflow start 5-Bromo-3-fluoro- 7-azaindole borylation Miyaura Borylation (Bis(pinacolato)diboron, Pd Catalyst, Base) start->borylation pinacol_ester Pinacol Boronate Ester Intermediate borylation->pinacol_ester deprotection Hydrolysis (e.g., NaIO4 / H+) pinacol_ester->deprotection final_product (3-Fluoro-7-azaindole- 5-yl)boronic acid deprotection->final_product

Caption: A potential synthetic pathway to the target boronic acid.

This pathway involves the well-established Miyaura borylation, reacting a halo-azaindole with bis(pinacolato)diboron to form the stable pinacol ester, which is then hydrolyzed to the final product.[11][12]

Handling, Storage, and Safety

  • Handling: (3-Fluoro-7-azaindole-5-yl)boronic acid should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from moisture and strong oxidizing agents. Long-term storage as the pinacol ester is recommended for enhanced stability.[6]

Conclusion

(3-Fluoro-7-azaindole-5-yl)boronic acid is a high-value chemical intermediate for researchers in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorinated azaindole core, make it an attractive building block for creating novel compounds with tailored biological activities. A thorough understanding of its reactivity, particularly in the Suzuki-Miyaura cross-coupling, and proper handling procedures are essential for its successful application in the synthesis of next-generation therapeutics and functional materials.

References

  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Thermo Fisher Scientific. 7-Azaindole-5-boronic acid pinacol ester, 97%.
  • ChemScene. (7-Fluoro-1H-indol-5-yl)boronic acid (CAS 2077188-75-9).
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • National Institutes of Health (NIH). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Organic Chemistry Portal. Azaindole synthesis.
  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ChemicalBook. 7-Azaindole-5-boronic acid pinacol ester (CAS 754214-56-7).
  • PubMed Central. Azaindole Therapeutic Agents.
  • Sigma-Aldrich. 7-Azaindole-5-boronic acid pinacol ester 97% (CAS 754214-56-7).
  • Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins.
  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
  • ResearchGate. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules, including protein kinase inhibitors.[1][2] The introduction of a boronic acid moiety at the 5-position provides a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. Furthermore, the fluorine atom at the 3-position can modulate the electronic properties, metabolic stability, and binding affinity of potential drug candidates.

Given its potential utility, a thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage data from closely related analogs and theoretical predictions to provide a robust and scientifically grounded resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

It is crucial to recognize that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in aprotic solvents and at higher concentrations. This can lead to broadened NMR signals. The use of polar, protic solvents like DMSO-d₆ or CD₃OD can help to break up these trimers and provide sharper, more defined spectra.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, as well as the deshielding effect of the boronic acid group.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.5 - 12.5br s-
H27.8 - 8.0dJ(H,F) ≈ 3-4
H48.3 - 8.5s-
H68.6 - 8.8s-
B(OH)₂8.0 - 8.5br s-

Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its high polarity helps to solubilize the boronic acid and disrupt the formation of boroxine trimers, which would otherwise lead to significant peak broadening.[3] The broad singlets for the N-H and B(OH)₂ protons are due to chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent nitrogen and boron nuclei, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms (N, F) and the boronic acid group appearing at lower field.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
C2125.0 - 128.0dJ(C,F) ≈ 15-20
C3145.0 - 150.0dJ(C,F) ≈ 240-250
C3a120.0 - 123.0dJ(C,F) ≈ 5-10
C4140.0 - 143.0s-
C5~130.0 (broad)s-
C6148.0 - 151.0s-
C7a142.0 - 145.0s-

Trustworthiness of the Protocol: The carbon attached to the boron atom (C5) is often observed as a broad signal or may not be detected at all. This is due to quadrupolar relaxation induced by the adjacent ¹¹B nucleus, which has a nuclear spin of 3/2.[4] This phenomenon is a key diagnostic feature for C-B bonds in ¹³C NMR.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic system.

Predicted ¹⁹F NMR Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
¹⁹F-130 to -140dJ(F,H2) ≈ 3-4

Authoritative Grounding: The chemical shift range for aromatic C-F bonds is well-established and typically falls between -100 and -140 ppm relative to CFCl₃.[5] The observed doublet will confirm the coupling to the proton at the 2-position.

¹¹B NMR Spectroscopy

¹¹B NMR provides direct information about the boron center. The chemical shift is indicative of the coordination state of the boron atom.

Predicted ¹¹B NMR Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm) in DMSO-d₆Peak Shape
¹¹B28 - 32Broad singlet

Expertise & Experience: For tricoordinate arylboronic acids, the ¹¹B chemical shift typically appears in the range of 28-33 ppm.[6] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. Formation of a tetrahedral boronate ester, for instance by reaction with a diol, would result in a significant upfield shift to approximately 5-10 ppm.[7]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of the compound B Dissolve in 0.6 mL of DMSO-d₆ A->B C Transfer to an NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Acquire ¹⁹F NMR spectrum E->F G Acquire ¹¹B NMR spectrum F->G H Apply Fourier Transform G->H I Phase and baseline correction H->I J Calibrate spectra I->J K K J->K Structural Elucidation

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Expected Mass Spectrometric Data

For this compound (C₇H₆BFN₂O₂), the exact mass is 179.0517.

Electrospray Ionization (ESI-MS):

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 180.0590.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 178.0444.

Causality of Experimental Choices: Arylboronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form boroxines.[8] ESI is a soft ionization technique that is well-suited for analyzing such thermally labile compounds. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion.

Fragmentation Pattern (in tandem MS/MS):

A common fragmentation pathway for arylboronic acids involves the loss of water (H₂O, 18 Da) and boric acid (H₃BO₃, 62 Da).

MS_Fragmentation M [M+H]⁺ m/z 180.06 F1 [M+H - H₂O]⁺ m/z 162.05 M->F1 - H₂O F2 [M+H - B(OH)₃]⁺ m/z 118.04 M->F2 - B(OH)₃

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands for the N-H, O-H, C-F, B-O, and aromatic C-H and C=C bonds.

Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200 (broad)O-H (boronic acid)Stretching
3150 - 3050N-H (pyrrole)Stretching
3100 - 3000Aromatic C-HStretching
1620 - 1580C=C and C=NRing Stretching
1380 - 1320B-OStretching
1250 - 1150C-FStretching
850 - 750Aromatic C-HOut-of-plane bending

Authoritative Grounding: The broad O-H stretch is characteristic of hydrogen-bonded hydroxyl groups in the boronic acid moiety.[9] The B-O stretching vibration is also a key diagnostic peak for boronic acids.[10] The C-F stretching frequency for fluoroaromatic compounds is typically strong and appears in the 1250-1150 cm⁻¹ region.[11]

Experimental Protocol for FTIR-ATR

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal C Collect the sample spectrum A->C B Collect a background spectrum B->C D Perform background subtraction E Identify characteristic peaks D->E F F E->F Functional Group Analysis

Caption: Workflow for FTIR-ATR data acquisition.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the most detailed structural information, with ¹H, ¹³C, ¹⁹F, and ¹¹B NMR each offering unique and complementary insights. Mass spectrometry is crucial for confirming the molecular weight and elemental composition, while IR spectroscopy allows for the rapid identification of key functional groups. This guide, based on established spectroscopic principles and data from analogous compounds, provides a solid framework for researchers to confidently identify and characterize this important synthetic building block.

References

  • Wescott, S. A. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Dalton Transactions, 41(35), 10734-10748. [Link]

  • Baldwin, J. E., et al. (1991). 11B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin. Bioorganic & Medicinal Chemistry Letters, 1(1), 9-12. [Link]

  • San Diego State University. 11B NMR Chemical Shifts. [Link]

  • Soundararajan, S., et al. (2013). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Chemical Education, 90(10), 1358-1361. [Link]

  • Zhang, Y., et al. (2014). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Molecules, 19(6), 7848-7860. [Link]

  • Awuah, S. G., et al. (2019). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 24(18), 3292. [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Narang, S. L., & Singh, S. (1970). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 48(12), 1936-1940. [Link]

  • Diaz, D. D. (2006). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral dissertation, Universität Rostock. [Link]

  • Tugarinov, V., et al. (2018). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Journal of the American Chemical Society, 140(34), 10891-10899. [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Link]

  • De Paule, M., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587-7594. [Link]

  • Wishart Research Group. PROSPRE - 1H NMR Predictor. [Link]

  • Mary, Y. S., et al. (2013). The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 283-293. [Link]

  • Obadia, M. M., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1645-1654. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Kótai, B., et al. (2022). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 12(1), 94. [Link]

  • Nakajima, A., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Laser Chemistry, 15(2-4), 167-181. [Link]

  • Larsen, B. S., & Bak, T. A. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2406-2412. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(25), 12051-12065. [Link]

  • ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

  • Wang, G., et al. (2018). Spectroscopic characterization of two boron heterocyclic radicals in the solid neon matrix. Physical Chemistry Chemical Physics, 20(44), 28063-28069. [Link]

  • Mendes, C., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Applied Sciences, 10(24), 8919. [Link]

  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 13(14), 1405-1425. [Link]

  • SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • Karthikeyan, B. (2007). Vibrational spectral and DFT studies of 7-azaindole adsorbed on silver nanometal surface. Journal of Raman Spectroscopy, 38(12), 1549-1555. [Link]

  • da Silva, A. G., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Diterpene. Preprints.org. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20894-20904. [Link]

Sources

1H NMR and 13C NMR analysis of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in constructing complex molecules via cross-coupling reactions. The 7-azaindole scaffold is a prevalent motif in numerous kinase inhibitors and other therapeutic agents.[1][2] Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound. We will delve into the underlying principles governing chemical shifts and coupling constants, focusing on the unique spectral signatures introduced by the fluorine atom and the boronic acid moiety. This document serves as a practical reference for researchers, offering detailed experimental protocols, data interpretation strategies, and troubleshooting insights grounded in established spectroscopic principles.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a universally understood atom numbering system. The structure of this compound, based on the IUPAC nomenclature for the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, is presented below. This numbering will be used consistently throughout this guide.

Figure 1: Structure and IUPAC numbering of this compound.

Foundational NMR Principles for the Target Molecule

The NMR spectrum of this molecule is dictated by three key structural features: the 7-azaindole core, the fluorine substituent, and the boronic acid group.

The 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Core

The 7-azaindole scaffold is an electron-rich heterocyclic system. In the ¹H NMR spectrum, protons on the pyrrole ring (H2) typically appear at a different chemical shift than those on the pyridine ring (H4, H6). The NH proton (H1) is often broad and its chemical shift is highly dependent on solvent and concentration. For the parent 7-azaindole, typical ¹³C chemical shifts have been well-documented.[3]

The Influence of the Fluorine Substituent

The introduction of a fluorine atom at the C3 position has profound and predictable effects on both ¹H and ¹³C NMR spectra.

  • Inductive Effects: As a highly electronegative atom, fluorine withdraws electron density, generally causing deshielding (a downfield shift) of nearby nuclei. This effect is most pronounced on the directly attached carbon (C3).

  • Spin-Spin Coupling (J-coupling): Since ¹⁹F has a nuclear spin (I) of ½ and 100% natural abundance, it couples to other NMR-active nuclei like ¹H and ¹³C.[4][5] This coupling is transmitted through bonds and is extraordinarily useful for structural confirmation.

    • ¹³C-¹⁹F Coupling: The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the atoms. One-bond coupling (¹J_CF) is typically very large, often in the range of 180-250 Hz.[6][7] Two-bond (²J_CF) and three-bond (³J_CF) couplings are smaller, usually around 10-30 Hz.[6][8]

    • ¹H-¹⁹F Coupling: Proton-fluorine coupling is also significant and aids in assignment. Vicinal (³J_HF) and four-bond (⁴J_HF) couplings are commonly observed, with magnitudes typically ranging from 1 to 10 Hz.[9]

The Boronic Acid Moiety

The boronic acid group presents its own set of considerations for NMR analysis.

  • Proton Exchange: The two protons of the -B(OH)₂ group are acidic and undergo rapid chemical exchange with residual water or protic solvents (like methanol). This often results in a broad, low-intensity signal that may not integrate reliably, or it may be completely unobservable due to exchange with the solvent's deuterium.[10]

  • Oligomerization: In non-polar solvents or at high concentrations, arylboronic acids have a strong tendency to dehydrate and form cyclic trimers known as boroxines.[10] This oligomerization leads to complex, often poorly resolved NMR spectra. The use of coordinating deuterated solvents, such as DMSO-d₆ or Methanol-d₄, is a critical experimental choice. These solvents form adducts with the boron atom, breaking up the boroxine trimers and yielding sharp, intelligible spectra for the monomeric species.[10]

  • ¹¹B NMR: While this guide focuses on ¹H and ¹³C NMR, it is noteworthy that ¹¹B NMR is a powerful tool for studying boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state (sp² in the boronic acid vs. sp³ in a boronate ester or adduct), providing valuable information about complexation and reactivity.[11][12] For high-quality ¹¹B NMR, the use of quartz NMR tubes is recommended to avoid broad background signals from borosilicate glass.[12][13]

Experimental Workflow and Protocols

A systematic approach, from sample preparation to data analysis, is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg (¹H) or 15-30 mg (¹³C) of Compound B Add ~0.6 mL DMSO-d₆ A->B C Vortex to Dissolve B->C D Filter into NMR Tube (Glass Wool Pipette) C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C{¹H} Spectrum G->H I Process Spectra (FT, Phase, Baseline) H->I J Calibrate to Residual DMSO Peak I->J K Assign Peaks & Measure J-Couplings J->K L Tabulate Data K->L

Figure 2: Standardized workflow for NMR analysis of the title compound.

Protocol: NMR Sample Preparation

This protocol is designed to ensure a homogeneous sample free of particulates and oligomers, which is essential for high-resolution spectra.

  • Weigh the Sample: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of this compound for ¹H NMR, or 15-30 mg for ¹³C NMR, into a clean, dry vial.[14][15]

  • Select the Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice as it effectively dissolves the polar compound and, crucially, its coordinating nature disrupts the formation of boroxine trimers, ensuring the analysis of the monomeric boronic acid.[10] Its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.5 ppm) provide a convenient internal reference.[16]

  • Ensure Complete Dissolution: Vortex or gently sonicate the vial until the solid is completely dissolved, creating a transparent solution.[15]

  • Filter the Sample: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck.[17] Transfer the solution through this filter directly into a clean, dry 5 mm NMR tube.

    • Rationale: This step is critical to remove any suspended solid particles or dust. Particulates in the sample degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[15]

Spectral Interpretation and Data Assignment

The following sections provide a detailed assignment of the ¹H and ¹³C NMR spectra based on established chemical shift theory, coupling patterns, and data from analogous structures.[1][18]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four signals in the aromatic region and one broad signal for the N-H proton. The B(OH)₂ protons are typically not observed in DMSO-d₆ due to exchange.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale for Assignment
H1 (N-H) 11.5 - 12.5br s-1HTypical chemical shift for an acidic pyrrole N-H proton in DMSO-d₆. The signal is often broad due to quadrupolar relaxation and/or exchange.
H6 8.5 - 8.7dJH6-H4 ≈ 2.01HH6 is ortho to the pyridine nitrogen (N7), causing a significant downfield shift. It appears as a doublet due to coupling with H4.
H4 8.2 - 8.4ddJH4-H6 ≈ 2.0, ⁴JH4-F ≈ 3.0-4.01HH4 is also deshielded by the adjacent N7. It is split into a doublet by H6 and further split into a doublet by a four-bond coupling to the fluorine at C3.
H2 7.6 - 7.8d³JH2-F ≈ 2.5-3.51HH2 is on the electron-rich pyrrole ring. Its signal is a doublet due to a three-bond coupling to the fluorine atom.
B(OH)₂ Variablebr s-2HBroad signal, often unobserved due to rapid exchange with trace water in the DMSO-d₆ solvent.

Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the aromatic carbons. The key diagnostic feature is the splitting of these signals due to coupling with the ¹⁹F nucleus.

Carbon AssignmentPredicted δ (ppm)Multiplicity (C-F Coupling)Coupling Constant(s) (J, Hz)Rationale for Assignment
C7a 148 - 152s-Bridgehead carbon adjacent to two nitrogen atoms, expected to be downfield.
C3 145 - 149d¹JC3-F ≈ 230 - 250 Carbon directly attached to fluorine. Exhibits a characteristic large one-bond C-F coupling and is shifted significantly downfield by the electronegative F.[7]
C6 140 - 144s-Aromatic CH carbon ortho to the pyridine nitrogen (N7), resulting in a downfield shift.
C4 130 - 134d³JC4-F ≈ 10 - 15Aromatic CH carbon. The signal is a doublet due to three-bond coupling to fluorine.
C2 125 - 129d²JC2-F ≈ 20 - 30Aromatic CH carbon adjacent to the fluorinated carbon. Shows a characteristic two-bond C-F coupling.
C5 ~120s-Carbon attached to the boronic acid group. This signal is often broad and may be of lower intensity. Its exact position is sensitive to solvent and concentration.
C3a 98 - 102d²JC3a-F ≈ 15 - 25Bridgehead carbon of the pyrrole ring. Exhibits two-bond coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR data for this compound in DMSO-d₆.

Conclusion

The NMR analysis of this compound is a clear demonstration of how fundamental spectroscopic principles can be applied to confirm the structure of a complex heterocyclic molecule. The key identifying features are the characteristic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F couplings. The large one-bond ¹JC3-F coupling is an unambiguous indicator of the fluorine's position, while smaller, long-range couplings confirm the assignments of other nuclei throughout the scaffold. Proper experimental technique, particularly the choice of a coordinating solvent like DMSO-d₆ to prevent boroxine formation, is essential for acquiring high-quality, interpretable data. This guide provides a robust framework for the successful characterization of this important building block and similar fluorinated heterocyclic systems.

References

  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry. [Link][11][19]

  • Alagona, G., Ghio, C., & Lazzaroni, R. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link][9]

  • Pace, J. L., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15123-15131. [Link][12]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link][20]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link][10]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link][8]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link][21]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][4]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link][17]

  • University of California, Davis. (n.d.). Coupling in carbon NMR spectra. [Link][7]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21568-21578. [Link][1][2]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][14]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][15]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link][5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][16]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link][22]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link][18]

  • ResearchGate. (n.d.). Coupling of Protons with Fluorine Page. [Link][6]

Sources

Stability and storage guidelines for (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of experimental outcomes. This compound, a key building block in medicinal chemistry, presents unique stability challenges inherent to its chemical nature as a heterocyclic boronic acid. This guide provides a comprehensive overview of its stability profile, outlines key degradation pathways, and offers field-proven guidelines for its proper storage and handling to ensure its viability in research and development.

The Chemical Profile of this compound

This compound belongs to the 7-azaindole class of compounds, which are of significant interest in the development of kinase inhibitors and other therapeutics.[1][2][3] The presence of the boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] However, the utility of boronic acids is often tempered by their inherent instability.[6][7]

The Instability Paradigm of Heterocyclic Boronic Acids

Boronic acids, in general, are susceptible to degradation through several pathways. This instability is often more pronounced in heterocyclic boronic acids due to the electronic properties of the heteroaromatic ring system.[6][7] Understanding these degradation routes is critical for implementing effective storage and handling strategies.

Primary Degradation Pathways

The principal mechanisms of degradation for boronic acids are protodeboronation, oxidation, and the formation of boroxine anhydrides.[7]

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This process is often facilitated by aqueous or protic media and can be influenced by the pH of the solution.[7] For heterocyclic boronic acids, this can be a significant decomposition route, leading to the formation of the parent heterocycle without the desired boronic acid functionality.

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents.[7][8] This leads to the formation of the corresponding phenol, which in this case would be a hydroxylated azaindole derivative. This process can be accelerated by exposure to light and atmospheric oxygen.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[7] While this process is often reversible upon exposure to water, it can complicate reaction stoichiometry and lead to inaccurate measurements of the reagent.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, a set of stringent storage and handling procedures should be implemented. These protocols are designed to protect the compound from environmental factors that accelerate its decomposition.

ParameterRecommendationRationale
Temperature Store at 2-8°C or as recommended by the supplier.[9]Low temperatures slow down the rates of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidation and protodeboronation.[7]
Light Store in a light-resistant container.Protects the compound from photo-oxidation.
Moisture Store in a desiccated environment. Keep containers tightly sealed.Prevents protodeboronation and the hydrolysis of any formed boroxine.
Handling Handle in a glove box or under a stream of inert gas. Use dry solvents and reagents.Minimizes exposure to air and moisture during experimental setup.
Visual Inspection for Degradation

Regular visual inspection of the stored boronic acid can provide an early indication of degradation. Signs of decomposition may include a change in color, texture, or the presence of an insoluble precipitate in solution. If degradation is suspected, it is advisable to re-analyze the material for purity before use.

Enhancing Stability: The Use of Boronic Acid Derivatives

Given the inherent instability of many boronic acids, several more stable derivatives have been developed for use in synthesis.[6][7] These derivatives can be stored for extended periods and often release the active boronic acid in situ under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be easily handled and purified by chromatography.[6][10] They are compatible with a wide range of anhydrous cross-coupling conditions and can undergo slow release of the boronic acid in the presence of a mild aqueous base.[6]

  • DABO Boronates: Diethanolamine (DEA) complexed heterocyclic boronic acids (DABO boronates) are another class of air-stable reagents.[4][5] These complexes can be stored at room temperature for extended periods without noticeable degradation and can be used directly in Suzuki-Miyaura reactions.[4][5]

Caption: Workflow for enhancing stability via conversion to MIDA or DABO boronates.

Conclusion

The successful application of this compound in drug discovery and development hinges on a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. By controlling the environmental conditions and considering the use of more stable derivatives, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible experimental outcomes.

References

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.).
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 5).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.).
  • Design and discovery of boronic acid drugs - PubMed. (2020, June 1).
  • 7-azaindole-5-boronic acid - Sigma-Aldrich. (n.d.).
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - ACS Publications. (n.d.).
  • Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (2025, August 6).
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A. (2020, December 17).
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. (n.d.).
  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.).
  • 7-azaindole-5-boronic acid - Sigma-Aldrich. (n.d.).
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • This compound - Parchem. (n.d.).
  • This compound. (n.d.).
  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid - Sigma-Aldrich. (n.d.).
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
  • 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid - Sigma-Aldrich. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • {3-amino-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid|BLD Pharm. (n.d.).
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.).
  • (3-Isopropyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | ChemScene. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9).
  • (5-Fluoro-6-methylpyridin-3-yl)boronic acid - BLDpharm - Bulk Product Details. (n.d.).

Sources

Navigating the Synthesis and Reactivity of 3-Fluoro-7-Azaindole Boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole with modulated physicochemical properties.[1][2][3] The introduction of a fluorine atom at the 3-position can further enhance metabolic stability, binding affinity, and membrane permeability.[4] This technical guide provides a comprehensive overview of the reactivity profile of 3-fluoro-7-azaindole boronic acid, a key building block for the synthesis of complex pharmaceutical candidates. We will delve into its synthesis, explore its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and discuss the electronic and steric effects that govern its reactivity. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, providing both theoretical insights and practical guidance.

The Strategic Importance of the 3-Fluoro-7-Azaindole Moiety

The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an effective hinge-binding motif in many kinase inhibitors.[2][3] Fluorination at the 3-position introduces a potent electronic perturbation. The high electronegativity of fluorine can influence the acidity of the N-H proton, modulate the electron density of the aromatic system, and create novel intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[4] Consequently, 3-fluoro-7-azaindole derivatives are highly sought after in drug discovery programs.[2]

Synthesis of 3-Fluoro-7-Azaindole Boronic Acid: A Proposed Pathway

Synthesis of 3-Fluoro-7-azaindole

The introduction of a fluorine atom at the 3-position of the 7-azaindole nucleus can be challenging. A potential route starts from a suitable 7-azaindole precursor, followed by electrophilic fluorination.

Diagram: Proposed Synthesis of 3-Fluoro-7-azaindole

G cluster_0 Step 1: Protection cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Deprotection 7-Azaindole 7-Azaindole N-Protected_7-Azaindole N-Protected_7-Azaindole 7-Azaindole->N-Protected_7-Azaindole Protecting Agent (e.g., Boc2O, TsCl) N-Protected_3-Fluoro-7-Azaindole N-Protected_3-Fluoro-7-Azaindole N-Protected_7-Azaindole->N-Protected_3-Fluoro-7-Azaindole Electrophilic Fluorinating Agent (e.g., Selectfluor) 3-Fluoro-7-Azaindole 3-Fluoro-7-Azaindole N-Protected_3-Fluoro-7-Azaindole->3-Fluoro-7-Azaindole Deprotection Conditions (e.g., TFA, NaOH)

Caption: Proposed synthetic workflow for 3-fluoro-7-azaindole.

Palladium-Catalyzed Borylation

With 3-fluoro-7-azaindole in hand, the subsequent step is the introduction of the boronic acid moiety. A palladium-catalyzed C-H borylation is a modern and efficient method.[5][6] Alternatively, if a 3-fluoro-5-bromo-7-azaindole is accessible, a Miyaura borylation can be employed.

Diagram: Borylation of 3-Fluoro-7-azaindole

G cluster_0 Method A: C-H Borylation cluster_1 Method B: Miyaura Borylation 3-Fluoro-7-Azaindole 3-Fluoro-7-Azaindole 3-Fluoro-7-Azaindole_Boronic_Ester 3-Fluoro-7-Azaindole_Boronic_Ester 3-Fluoro-7-Azaindole->3-Fluoro-7-Azaindole_Boronic_Ester [Pd(OAc)2], Ligand, B2pin2, Base 3-Fluoro-7-Azaindole_Boronic_Acid 3-Fluoro-7-Azaindole_Boronic_Acid 3-Fluoro-7-Azaindole_Boronic_Ester->3-Fluoro-7-Azaindole_Boronic_Acid Hydrolysis (e.g., NaIO4, NH4Cl) 3-Fluoro-5-bromo-7-Azaindole 3-Fluoro-5-bromo-7-Azaindole 3-Fluoro-5-bromo-7-Azaindole->3-Fluoro-7-Azaindole_Boronic_Ester [PdCl2(dppf)], B2pin2, KOAc G Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X Ln Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar Ar-Ar' Reductive_Elimination->Ar-Ar

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their mechanistic underpinnings and the experimental methodologies used to evaluate their efficacy.

The core of 7-azaindole's versatility lies in its ability to mimic the purine core of ATP, the primary energy currency of the cell. Specifically, the nitrogen atom at position 7 and the pyrrole -NH group can form critical hydrogen bonds with the hinge region of many protein kinases, acting as a potent competitive inhibitor.[1] This fundamental interaction is the basis for the extensive investigation of 7-azaindole derivatives as targeted therapeutics, particularly in oncology.

Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The functionalization of the 7-azaindole core is crucial for modulating its pharmacokinetic properties and target selectivity. A variety of synthetic methodologies have been developed to introduce diverse substituents at various positions of the bicyclic ring system.

Core Synthesis and Functionalization

The construction of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through several established synthetic routes, often starting from appropriately substituted pyridine precursors. Advances in metal-catalyzed cross-coupling reactions have significantly expanded the toolkit for the functionalization of the 7-azaindole template.[2]

A common and powerful strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, and amino groups at specific positions of the 7-azaindole ring. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position, allows for the synthesis of 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine derivatives.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid with a 2-halo-1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • 2-halo-1H-pyrrolo[2,3-b]pyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 2-halo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

A Spectrum of Biological Activities: From Oncology to Neuroinflammation

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully incorporated into a multitude of biologically active compounds, targeting a diverse range of proteins implicated in various diseases.

Anticancer Activity: A Kinase Inhibition Powerhouse

The most prominent biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is their potent anticancer effect, primarily driven by their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a key driver in several cancers.[4] 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5] By blocking the ATP-binding site of FGFR, these compounds inhibit the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[6][7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Survival mTOR->Survival

FGFR Signaling Pathway Inhibition

c-Met Inhibition:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in cancer, promoting invasion and metastasis.[3] 1H-Pyrrolo[2,3-b]pyridine derivatives have been designed as potent c-Met inhibitors.[8] These inhibitors block c-Met autophosphorylation and downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, thereby suppressing tumor cell migration, invasion, and proliferation.[9][10]

cMet_Signaling_Pathway HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative->c-Met Inhibits AKT AKT PI3K->AKT Migration Migration AKT->Migration Invasion Invasion AKT->Invasion Proliferation Proliferation AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

c-Met Signaling Pathway Inhibition

Other Notable Anticancer Targets:

Target KinaseBiological Role in CancerReference
JAK Involved in cytokine signaling that promotes cancer cell proliferation and survival.[11][12]
CDK Regulates cell cycle progression; its inhibition leads to cell cycle arrest.[13]
ATM A key regulator of the DNA damage response; its inhibition can sensitize cancer cells to chemo- and radiotherapy.
PI3K Central node in a major survival pathway; frequently mutated in cancer.
RSK2 Downstream effector of the MAPK pathway, involved in cell proliferation and survival.
Immunomodulatory and Anti-inflammatory Activity

Janus Kinase (JAK) Inhibition:

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in autoimmune diseases and some cancers.[14] 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors, modulating the immune response by blocking the signaling of pro-inflammatory cytokines.[15][16]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

Central Nervous System (CNS) Activity

Phosphodiesterase 4B (PDE4B) Inhibition:

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP) in the brain.[17] Inhibition of PDE4B by 1H-pyrrolo[2,3-b]pyridine derivatives leads to increased cAMP levels, which can modulate downstream signaling pathways involved in neuroinflammation and cognitive function.[18][19] This makes PDE4B inhibitors promising candidates for the treatment of various CNS disorders, including Alzheimer's disease and depression.[20][21][22]

Experimental Evaluation of Biological Activity

A robust and reproducible assessment of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is paramount for their development as therapeutic agents. A suite of in vitro assays is typically employed to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assays

These assays are fundamental to quantifying the inhibitory potency of a compound against its target kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][4][23]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • 1H-pyrrolo[2,3-b]pyridine derivative (test compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

Procedure:

  • Kinase Reaction: a. In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound. Include appropriate controls (no enzyme, no inhibitor). b. Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

  • Termination and ATP Depletion: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: a. Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. b. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer. b. The amount of light generated is proportional to the amount of ADP produced and is inversely proportional to the activity of the kinase inhibitor.

  • Data Analysis: a. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of the compounds in a more biologically relevant context.

Cell Viability and Proliferation (MTT Assay):

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Cell Migration (Wound Healing/Scratch Assay):

This assay assesses the ability of a compound to inhibit the migration of a confluent monolayer of cells into a "wound" created by a scratch.

Cell Invasion (Transwell Invasion Assay):

This assay measures the ability of a compound to inhibit the invasion of cells through a basement membrane matrix, mimicking the process of metastasis.

Structure-Activity Relationships (SAR)

The systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. SAR studies are crucial for the rational design of new and improved derivatives.

A review of the literature on the anticancer properties of 7-azaindole derivatives indicates that positions 1, 3, and 5 of the ring are key sites for modification.[24][25][26] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings at these positions has proven to be a successful strategy for enhancing anticancer activity.[27]

Position of SubstitutionFavorable Substituents for Anticancer ActivityReference
1 Alkyl groups, substituted phenyl rings[24]
3 Aryl groups, heterocyclic rings (e.g., thiazole)[13]
5 Carboxamide groups, substituted phenyl rings[28]

Future Perspectives and Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its proven ability to target a wide range of biologically important molecules, particularly protein kinases, ensures its continued relevance in the development of novel therapeutics for a multitude of diseases. Future research will likely focus on:

  • Development of more selective inhibitors: Fine-tuning the substitution patterns on the 7-azaindole core to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic index.

  • Exploration of new biological targets: Expanding the scope of 1H-pyrrolo[2,3-b]pyridine derivatives beyond kinase inhibition to other classes of proteins.

  • Combination therapies: Investigating the synergistic effects of 7-azaindole-based inhibitors with other anticancer agents to overcome drug resistance and enhance therapeutic efficacy.

References

  • Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]

  • PubMed. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. [Link]

  • Wikipedia. Janus kinase inhibitor. [Link]

  • Patsnap Synapse. What are PDE4B inhibitors and how do they work?. [Link]

  • Future Medicinal Chemistry. An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. [Link]

  • PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. [Link]

  • Frontiers. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. [Link]

  • Labiotech.eu. JAK inhibitors: Treating inflammatory diseases and cancer. [Link]

  • ACS Publications. Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. [Link]

  • ACS Publications. Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. [Link]

  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]

  • PMC - PubMed Central. Basic Mechanisms of JAK Inhibition. [Link]

  • AACR Journals. A Novel Small Molecule Met Inhibitor Induces Apoptosis in Cells Transformed by the Oncogenic TPR-MET Tyrosine Kinase1. [Link]

  • PubMed. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. [Link]

  • Australian Prescriber. Janus kinase inhibitors: Mechanisms of action. [Link]

  • ResearchGate. An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Link]

  • NIH. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • ResearchGate. Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.. [Link]

  • PMC - NIH. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). [Link]

  • PMC - PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PMC - PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PubMed Central. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]

  • ACS Publications. Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. [Link]

  • ResearchGate. FGFR signals and inhibitors. This interaction triggers a downstream.... [Link]

  • TalkMED AI Paper-PubMed. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review).. [Link]

  • PMC - PubMed Central. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. [Link]

  • PMC - NIH. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences. [Link]

  • PMC - PubMed Central. Phosphodiesterase 4B: Master Regulator of Brain Signaling. [Link]

  • ACS Medicinal Chemistry Letters. Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases. [Link]

  • PubMed. A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. [Link]

Sources

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide to Drug Design and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids have emerged from the periphery of chemical curiosities to a central role in modern medicinal chemistry. Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have established them as a versatile scaffold for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth analysis of the role of boronic acids in drug discovery and design, targeted at researchers, scientists, and drug development professionals. We will explore the fundamental principles of their mechanism of action, delve into the development of landmark FDA-approved drugs, and discuss the innovative strategies being employed to overcome the challenges associated with this remarkable class of compounds.

Introduction: The Unique Chemistry of the Boron Atom

The utility of boronic acids in medicinal chemistry is intrinsically linked to the distinct properties of the boron atom. Boron, a metalloid, possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons. This electrophilicity is the cornerstone of its biological activity, allowing it to interact with nucleophilic residues in enzyme active sites, most notably the hydroxyl group of serine and threonine residues.[1][2][3] This interaction results in the formation of a stable, yet reversible, tetrahedral boronate adduct, which mimics the transition state of substrate hydrolysis.[4][5] This reversible covalent inhibition offers a compelling advantage over irreversible inhibitors, potentially leading to improved safety profiles by minimizing off-target effects.[6]

The general structure of a boronic acid features a boron atom bonded to two hydroxyl groups and an organic residue (R-B(OH)₂). The nature of the 'R' group is critical in determining the compound's specificity and potency for its biological target. By synthetically modifying this organic scaffold, medicinal chemists can fine-tune the molecule's interaction with the target enzyme, enhancing its therapeutic efficacy.[7][8]

Mechanism of Action: Boronic Acids as Potent Enzyme Inhibitors

The primary mechanism by which boronic acids exert their therapeutic effects is through the inhibition of key enzymes involved in disease pathology. Their ability to act as transition-state analogs makes them particularly effective against hydrolytic enzymes.

Proteasome Inhibition in Oncology

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[9][10][11] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[9] Boronic acids have proven to be exceptionally potent proteasome inhibitors.

A prime example is Bortezomib (Velcade®) , the first-in-class proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[9][12][13] The boron atom in bortezomib forms a stable complex with the N-terminal threonine residue in the active site of the 26S proteasome, effectively blocking its chymotrypsin-like activity.[9][12]

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor, also approved for multiple myeloma.[12][14] Its mechanism of action is similar to bortezomib, but it possesses a modified peptide backbone that enhances its potency and oral absorption.[14][15]

Workflow for Screening Boronic Acid-Based Proteasome Inhibitors:

Proteasome_Inhibitor_Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_optimization Lead Optimization assay Biochemical Assay (20S Proteasome Activity) cell_based Cell-Based Assay (Cancer Cell Line Viability) assay->cell_based Confirm cellular activity ubiquitin Ubiquitinated Protein Accumulation Assay cell_based->ubiquitin Verify mechanism xenograft Xenograft Models (Tumor Growth Inhibition) ubiquitin->xenograft Evaluate in vivo efficacy pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd Assess drug exposure and target engagement sar Structure-Activity Relationship (SAR) Studies pk_pd->sar Guide chemical modification admet ADMET Profiling sar->admet Improve drug-like properties

Caption: A typical workflow for the discovery and optimization of boronic acid-based proteasome inhibitors.

Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases. Peptidyl boronic acids have been developed as potent and selective inhibitors of various serine proteases.[1][6][16] The boronic acid moiety forms a covalent adduct with the catalytic serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[1][3][6]

Talabostat (PT-100) is an inhibitor of dipeptidyl peptidases (DPPs), a family of serine proteases.[14][17] It has been investigated for its antitumor and immunostimulatory effects.[18][19] Talabostat's inhibition of fibroblast activation protein-alpha (FAP), a serine protease expressed in the tumor microenvironment, is a key aspect of its anticancer activity.[14][18]

Mechanism of Serine Protease Inhibition by Boronic Acids:

Serine_Protease_Inhibition Enzyme Serine Protease Active Site Ser-OH His-N TetrahedralAdduct Tetrahedral Boronate Adduct R-B(OH)₂-O-Ser His-NH⁺ Enzyme:ser->TetrahedralAdduct Nucleophilic Attack Enzyme:his->TetrahedralAdduct Proton Transfer BoronicAcid Boronic Acid Inhibitor R-B(OH)₂ BoronicAcid->TetrahedralAdduct Binding

Caption: Boronic acid inhibition of a serine protease via formation of a tetrahedral adduct with the catalytic serine residue.

β-Lactamase Inhibition in Infectious Diseases

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acids have emerged as effective inhibitors of serine-based β-lactamases.[4][12]

Vaborbactam , a cyclic boronic acid derivative, is a potent inhibitor of class A and class C serine β-lactamases.[12][20] It is co-formulated with the carbapenem antibiotic meropenem in Vabomere® , approved for the treatment of complicated urinary tract infections.[21][22] Vaborbactam protects meropenem from degradation by β-lactamases, restoring its antibacterial activity against resistant strains.[20][22]

FDA-Approved Boronic Acid-Containing Drugs: A Comparative Overview

The success of boronic acids in medicinal chemistry is underscored by the number of drugs that have received regulatory approval.

Drug Name (Brand Name)Target EnzymeTherapeutic AreaYear of FDA Approval
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003[12][13]
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015[12][13][14]
Vaborbactam (in Vabomere®)Serine β-LactamasesComplicated Urinary Tract Infections2017[12][13]
Tavaborole (Kerydin®)Leucyl-tRNA SynthetaseOnychomycosis2014[7][13]
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis2016[7][13]

Drug Design Strategies and Experimental Protocols

The design of effective and safe boronic acid-based drugs requires careful consideration of several factors, including potency, selectivity, and pharmacokinetic properties.

Synthesis of Boronic Acids

Historically, the synthesis of boronic acids could be challenging, limiting their exploration in drug discovery.[23] However, recent advancements, such as the development of decarboxylative borylation, have made these compounds more accessible.[23][24] This method allows for the conversion of readily available carboxylic acids into the corresponding boronic acids using a nickel catalyst.[24]

Experimental Protocol: Decarboxylative Borylation (Conceptual)

  • Reactant Preparation: A solution of the starting carboxylic acid, a borylating agent (e.g., bis(pinacolato)diboron), and a nickel catalyst (e.g., NiCl₂-glyme) is prepared in a suitable solvent under an inert atmosphere.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred for a specified period.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield the desired boronic acid or boronate ester.

Prodrug Strategies

To improve the pharmacokinetic properties and reduce potential off-target toxicity of boronic acids, prodrug strategies are often employed.[25] Boronate esters can be designed to be stable in circulation but are hydrolyzed to the active boronic acid at the target site.[14] For instance, boronic acid prodrugs can be designed to be activated by the high levels of reactive oxygen species (ROS) present in the tumor microenvironment.[25][26]

Addressing Challenges: Toxicity and Bioactivation

An early concern with boron-containing compounds was their potential for toxicity.[7][8] However, extensive research has shown that when appropriately designed, boronic acids can have favorable safety profiles.[7][14] A potential liability is the bioactivation of some boronic acid-containing drugs to reactive imine amide metabolites.[15][27] This highlights the importance of thorough metabolic profiling during the drug development process to identify and mitigate such risks.[27]

Future Perspectives and Conclusion

The field of boronic acid medicinal chemistry continues to expand, with ongoing research exploring their potential in a wide range of therapeutic areas, including antiviral and anti-inflammatory applications.[8][28] The development of novel synthetic methodologies and a deeper understanding of their mechanism of action will undoubtedly lead to the discovery of new and improved boronic acid-based drugs.

References

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved from [Link]

  • Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. Retrieved from [Link]

  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere. Retrieved from [Link]

  • Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. (2013). ACS Publications. Retrieved from [Link]

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2020). MDPI. Retrieved from [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2012). PNAS. Retrieved from [Link]

  • Bortezomib. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery and Development. Retrieved from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Ingenta Connect. Retrieved from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). MDPI. Retrieved from [Link]

  • Boronic acid/boronate prodrugs for cancer treatment: current status and perspectives. (2021). PubMed. Retrieved from [Link]

  • Bortezomib (Velcade). (n.d.). Cancer Research UK. Retrieved from [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2008). National Institutes of Health. Retrieved from [Link]

  • Velcade (bortezomib): Side effects, uses, cost, and more. (2020). Medical News Today. Retrieved from [Link]

  • Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2017). American Society for Microbiology. Retrieved from [Link]

  • Bortezomib (Velcade™) in the Treatment of Multiple Myeloma. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Velcade (Bortezomib) & Multiple Myeloma Treatment. (n.d.). International Myeloma Foundation. Retrieved from [Link]

  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. (1999). PubMed. Retrieved from [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2010). Royal Society of Chemistry. Retrieved from [Link]

  • Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]

  • Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. (2007). PubMed. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. (2025). Dr.Oracle. Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2021). ResearchGate. Retrieved from [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2010). MedChemComm. Retrieved from [Link]

  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). ScienceDaily. Retrieved from [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. Retrieved from [Link]

  • Vabomere (Meropenem and Vaborbactam Injection): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

  • Inhibition of serine proteases by arylboronic acids. (1971). PubMed. Retrieved from [Link]

  • VABOMERE (meropenem and vaborbactam) for injection. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Have organoboronic acids and their esters been used in humans with cancer?. (2025). Dr.Oracle. Retrieved from [Link]

  • What drugs are contained in Vabomere?. (2025). Drugs.com. Retrieved from [Link]

  • Talabostat. (n.d.). PubMed. Retrieved from [Link]

  • Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. (2013). ResearchGate. Retrieved from [Link]

  • Boronic-acid-containing proteasome inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition mechanism of peptide boronic acids against serine protease. (2021). ResearchGate. Retrieved from [Link]

Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has unequivocally established itself as a "privileged" scaffold. Its strategic incorporation into drug candidates has repeatedly led to clinical success, most notably in the field of oncology.

This technical guide provides an in-depth analysis of the 7-azaindole core for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical properties that grant this scaffold its unique advantages over its carbocyclic counterpart, indole. We will explore its profound impact on kinase inhibition, present robust and validated synthetic methodologies for its construction and functionalization, and illustrate its biological significance through a detailed case study of an FDA-approved drug. This document is designed not merely as a review, but as a practical and authoritative resource to empower the rational design of next-generation therapeutics.

The Rationale: Why 7-Azaindole?

The decision to replace a carbon atom in the indole ring with a nitrogen atom at the 7-position is a deliberate and powerful strategy in medicinal chemistry. This single atomic substitution fundamentally alters the electronic and physical properties of the scaffold, offering distinct advantages.

Bioisosterism and Physicochemical Properties

7-Azaindole serves as a bioisostere for both indole and the purine nucleus of adenosine triphosphate (ATP), making it an exceptional scaffold for targeting ATP-binding sites in enzymes, particularly kinases.[1] The introduction of the pyridine nitrogen has several key consequences:

  • Enhanced Hydrogen Bonding: The 7-azaindole motif is a unique amphoteric hydrogen-bonding system. The pyrrolic N-H group acts as a hydrogen bond donor, while the pyridinic N7 atom acts as a strong hydrogen bond acceptor.[2][3] This dual character allows it to form robust, directional interactions with protein targets, often leading to superior binding affinity compared to indole, which primarily acts as a hydrogen bond donor. This is particularly crucial for engaging the "hinge region" of protein kinases.

  • Modulated Acidity and Basicity: The pKa of the pyrrolic N-H in 7-azaindole is lower than that of indole, making it a better hydrogen bond donor. The pyridine nitrogen (pKa ≈ 4.6) also introduces a basic center, which can be exploited for salt formation to improve solubility and formulation properties.[4]

  • Improved Aqueous Solubility: The added nitrogen atom increases the polar surface area and generally enhances aqueous solubility compared to the more lipophilic indole core.[5] This improvement in physicochemical properties can directly translate to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and improved bioavailability.[6]

dot digraph "Bioisosteric_Relationship" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Bioisosteric relationship of 7-Azaindole.

The 7-Azaindole Core in Modern Medicine

The true significance of the 7-azaindole scaffold is validated by its presence in numerous FDA-approved drugs and clinical candidates. Its ability to act as a superior hinge-binding motif has made it a cornerstone of modern kinase inhibitor design.

FDA-Approved Drugs Featuring the 7-Azaindole Scaffold

The versatility of the 7-azaindole core is demonstrated by its application across a range of therapeutic targets and disease states.

Drug Name (Trade Name)Primary Target(s)Therapeutic Area
Vemurafenib (Zelboraf®)BRAF V600E KinaseMetastatic Melanoma
Pexidartinib (Turalio®)CSF1R, KIT, FLT3 KinaseTenosynovial Giant Cell Tumor
Fostemsavir (Rukobia®)HIV-1 gp120 AttachmentHIV/AIDS
Venetoclax (Venclexta®)B-cell lymphoma 2 (Bcl-2)Leukemia, Lymphoma

Case Study: Vemurafenib and the MAPK Signaling Pathway

The story of Vemurafenib is a testament to the power of the 7-azaindole scaffold. In approximately 50% of melanomas, a specific mutation (V600E) in the BRAF kinase leads to its constitutive activation, driving uncontrolled cell proliferation through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7]

The discovery of Vemurafenib was based on screening a large compound library, which identified the 7-azaindole scaffold as a potent and selective hinge-binder for BRAF.[6] The N-H of the pyrrole and the N7 of the pyridine form two critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket and effectively shutting down the aberrant signaling cascade.

MAPK_Pathway

Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine

The construction of the 7-azaindole core has evolved from classical cyclization methods to highly efficient transition metal-catalyzed reactions. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.

Overview of Synthetic Approaches
  • Classical Methods: Named reactions like the Fischer, Bartoli, and Batcho-Leimgruber syntheses have been adapted for azaindole construction. However, these methods can be limited by harsh conditions and lower yields, especially with the electron-deficient pyridine ring.[8]

  • Modern Transition-Metal Catalysis: Palladium- and rhodium-catalyzed reactions have become the methods of choice for their efficiency, modularity, and functional group tolerance.[8][9] Key strategies include:

    • Sonogashira Coupling followed by Cyclization: A powerful two-step approach where a substituted aminopyridine is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.

    • Suzuki-Miyaura Coupling: Ideal for functionalizing a pre-formed, halogenated 7-azaindole core, allowing for the introduction of diverse aryl or heteroaryl substituents.[8]

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: General workflow for 7-azaindole synthesis.

Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Cross-Coupling

This protocol describes a highly efficient, one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles from a di-halogenated precursor. The method leverages the differential reactivity of C-I and C-Cl bonds to achieve selective, sequential couplings. This self-validating system demonstrates precise control over reaction conditions to achieve a complex transformation in a single vessel.

Rationale: The first Suzuki coupling at the more reactive C3-Iodo position is conducted at a lower temperature (60 °C). Subsequently, the temperature is elevated and additional catalyst/ligand is introduced to drive the second, more challenging coupling at the C6-Chloro position. This sequential approach avoids the need for intermediate isolation and purification, increasing overall efficiency.[8]

Procedure adapted from: Singh, A. et al. ACS Omega (2023).[8]

Materials:

  • 6-Chloro-3-iodo-1-protected-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid for C3 (Ar¹-B(OH)₂) (1.1 equiv)

  • Arylboronic acid for C6 (Ar²-B(OH)₂) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv for first step)

  • Toluene/Ethanol (1:1 mixture), degassed

  • Standard inert atmosphere (Nitrogen or Argon) glassware

Step-by-Step Methodology:

  • Reaction Setup (First Coupling): To a dry Schlenk flask under an inert atmosphere, add the 6-chloro-3-iodo-1-protected-7-azaindole (1.0 equiv), Ar¹-boronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Sphos (5 mol%).

  • Solvent Addition: Add the degassed 1:1 toluene/ethanol solvent mixture via cannula.

  • First Coupling Reaction: Stir the mixture at 60 °C. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material (typically 30-60 minutes).

  • Second Coupling Setup: Once the first coupling is complete, add the Ar²-boronic acid (1.2 equiv) to the reaction mixture.

  • Catalyst Re-charge: Add a second portion of Pd₂(dba)₃ (10 mol%) and Sphos (20 mol%) to the flask. This is critical for activating the less reactive C-Cl bond.

  • Second Coupling Reaction: Increase the reaction temperature to 110 °C and stir until the C3-arylated intermediate is fully consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired C3,C6-diaryl-7-azaindole.

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-b]pyridine scaffold is far more than just another heterocycle; it is a validated, powerful, and versatile core that has proven its worth in clinically successful therapeutics. Its unique electronic properties, particularly its ability to engage in strong and specific hydrogen bonding, make it an ideal starting point for the design of potent enzyme inhibitors. The continued development of robust and scalable synthetic methods ensures its accessibility for both academic research and industrial drug development.

Looking forward, the application of the 7-azaindole scaffold is expected to expand beyond kinase inhibition into other target classes, including protein-protein interaction inhibitors and epigenetic targets. As our understanding of complex biological pathways deepens, the rational application of privileged scaffolds like 7-azaindole will remain a cornerstone of efficient and successful drug discovery.

References

  • Singh, A., Kumar, V., Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry. Available at: [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Available at: [Link]

  • Zhu, Q., Liao, L., Cheng, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • Pati, R., & Telvekar, V. N. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Sikorska, E., Kaczor, A. A., Matwijczuk, A., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Available at: [Link]

  • Hernández-Vázquez, E. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]

  • Ascierto, P. A., Kirkwood, J. M., Grob, J-J., et al. (2012). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. Clinical Cancer Research. Available at: [Link]

  • Zheng, G., & Gad, H. (2014). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals. Available at: [Link]

  • de la Cruz, P., Pérez-Velasco, A., Abad, B., et al. (2023). Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). The Journal of Physical Chemistry C. Available at: [Link]

  • First Affiliated Hospital of Zhengzhou University. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B. Google Patents.
  • PharmGKB. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved January 20, 2026, from [Link]

  • Wang, Z., Zhang, Y., Chen, K., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology. Available at: [Link]

  • Thutewohl, M., Bennabi, S., Figueroa-Pérez, S., & Schirok, H. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synlett. Available at: [Link]

  • Subba Rao, A. V., & Candeias, M. M. (2015). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Journal of Cancer Science & Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Figure. MAPK pathway and mechanism of vemurafenib. Retrieved January 20, 2026, from [Link]

  • Zhao, Z., Li, Y., Liu, Z., et al. (2012). Cooperativity of hydrogen-bonded networks in 7-azaindole(CH3OH)n (n=2,3) clusters evidenced by IR-UV ion-dip spectroscopy and natural bond orbital analysis. The Journal of Chemical Physics. Available at: [Link]

  • Kessar, S. V., & Kaur, G. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of vemurafenib according to involves targeting the.... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved January 20, 2026, from [Link]

Sources

Navigating the Safety Profile of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Laboratory Professionals on the Safe Handling, Storage, and Disposal of a Key Building Block in Modern Drug Discovery

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, a fluorinated heterocyclic boronic acid, represents a critical structural motif in contemporary medicinal chemistry. Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki coupling makes it an invaluable tool for the synthesis of novel therapeutic agents. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment.

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for this compound. In the absence of a specific, publicly available MSDS for this exact compound, this document synthesizes data from closely related arylboronic acids, fluorinated pyridines, and general principles of chemical safety to offer a reliable framework for its safe use.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Reproductive Toxicity (Category 1B): Some borates are classified as toxic to reproduction, potentially damaging fertility or the unborn child. While the specific risk for this compound is not established, this potential hazard should be considered.

Signal Word: Danger

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H360FD: May damage fertility. May damage the unborn child.

Precautionary Statements:

  • Prevention: P202, P261, P264, P270, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Physical and Chemical Properties: A Comparative Overview

PropertyTypical Values for Related Boronic Acids
Physical State Solid, often a powder.
Color Off-white to white.
Odor Odorless.
Melting Point Varies widely depending on the specific structure. For example, Phenylboronic acid melts at 217-222 °C, while 3-Fluoro-5-hydroxybenzeneboronic acid melts at 54-62 °C.
Solubility Generally has low water solubility.
Stability Can be air and moisture sensitive. Hygroscopic.

Safe Handling and Storage: A Step-by-Step Protocol

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Adherence to the following protocol is essential to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when generating dust.

  • Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Inert Atmosphere: For long-term storage and to maintain product quality, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool place; refrigeration is often recommended to maintain product quality.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: A Workflow for Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

EmergencyResponse cluster_Exposure Exposure Event cluster_FirstAid First Aid Measures cluster_FollowUp Follow-Up Action cluster_Spill Accidental Release (Spill) Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Wash off with soap and plenty of water. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention SpillEvent Spill Occurs EnsureVentilation Ensure adequate ventilation. Wear appropriate PPE. SpillEvent->EnsureVentilation ContainSpill Contain spill. Avoid dust formation. Sweep up and shovel into a suitable container. EnsureVentilation->ContainSpill Disposal Dispose of waste in accordance with local regulations. ContainSpill->Disposal

Caption: Workflow for emergency response to exposure or accidental release.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, powder, or carbon dioxide (CO2).

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride, and oxides of boron.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation and avoid dust formation.

  • Environmental Precautions: Prevent the substance from entering drains or surface water.

  • Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.

Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions, though some boronic acids are sensitive to air and moisture.

  • Possibility of Hazardous Reactions: No known hazardous reactions under normal processing.

  • Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Toxicological Insights

While specific toxicological data for this compound is not available, the following points based on related compounds are crucial for risk assessment:

  • Arylboronic Acids: Some arylboronic acids have been found to be weakly mutagenic in microbial assays and are considered potential genotoxic impurities in active pharmaceutical ingredients (APIs).

  • Fluorinated Compounds: The introduction of fluorine can significantly alter the metabolic stability, lipophilicity, and biological activity of a molecule. While often beneficial in drug design, inappropriate fluorination can lead to metabolic liabilities or toxic byproducts. The high strength of the carbon-fluorine bond generally imparts metabolic stability.

  • Boronic Acids in General: Ingestion or absorption of borates can cause nausea, vomiting, diarrhea, and abdominal cramps.

Disposal Considerations

Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. It is recommended to dispose of this material and its container at an approved waste disposal plant.

Conclusion

This compound is a valuable reagent in research and development. By understanding its potential hazards based on the known profiles of similar chemical entities and by rigorously applying the safety protocols outlined in this guide, researchers can effectively mitigate risks. A culture of safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of a successful and secure research environment.

References

  • U.S. Borax. Hazard classifications. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Boric acid. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. [Link]

  • Anderson, D. R. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058–1065. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. [Link]

  • Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149–170. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. [Link]

  • Carl ROTH.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Coupling of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in the design of a multitude of therapeutic agents, particularly kinase inhibitors. The strategic functionalization of this core is paramount for modulating biological activity, and among the most powerful tools for forging C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

This guide provides a comprehensive protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a particularly valuable and challenging building block: (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid . The presence of a fluorine atom at the C3 position and the inherent electronic nature of the 7-azaindole ring system introduce specific considerations that must be addressed for successful and reproducible outcomes.

This document moves beyond a simple recitation of steps, offering instead a field-proven perspective on the causality behind experimental choices. We will delve into the mechanistic intricacies of the catalytic cycle, the rationale for selecting optimal reagents, and strategies for troubleshooting common pitfalls, thereby equipping the researcher with the knowledge to not only execute the protocol but also to adapt and optimize it for their specific synthetic targets.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that orchestrates the coupling of an organoboron species with an organohalide. The catalytic cycle, driven by a palladium catalyst, is a finely tuned sequence of three principal steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-R' L₂ Transmetalation->PdII_Ar [R'-B(OR)₂(OH)]⁻ Boronate R'-B(OR)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product

Sources

Application of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Kinase Inhibition

The landscape of oncology and immunology has been reshaped by the advent of small-molecule kinase inhibitors. These agents function by targeting the ATP-binding site of kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" motif in this field.[1][2][3] Its structure mimics the purine ring of ATP, allowing it to act as an effective "hinge-binder" within the kinase ATP pocket, forming crucial hydrogen bonds that anchor the inhibitor.[1][2] The clinical success of Vemurafenib (PLX4032), a potent B-Raf kinase inhibitor built upon the 7-azaindole core, validates the therapeutic potential of this heterocyclic system.[1][4]

This application note details the utility of a key building block, (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid , in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the significance of the resulting compounds in targeting critical signaling pathways.

The Advantage of the 3-Fluoro-7-azaindole Scaffold

The deliberate incorporation of a fluorine atom at the 3-position of the 7-azaindole core is a strategic decision rooted in modern medicinal chemistry principles. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's biological properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a metabolically susceptible position, such as the electron-rich pyrrole ring of the azaindole, can block oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles, including a longer half-life and enhanced bioavailability.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar C–F···C=O interactions with amino acid residues in the kinase active site. These interactions can significantly increase the binding affinity and potency of the inhibitor.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrole N-H, potentially altering the ionization state and solubility of the molecule, which can be fine-tuned for optimal drug-like properties.

The boronic acid moiety at the 5-position provides a versatile chemical handle for constructing complex molecular architectures through robust and efficient cross-coupling chemistry.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][5] It is the premier method for coupling this compound with various aryl and heteroaryl halides to generate diverse libraries of potential kinase inhibitors.

A prime example illustrating this strategy is the synthesis of the core of the B-Raf inhibitor Vemurafenib, where a 5-halo-azaindole is coupled with an arylboronic acid.[6] We can adapt this well-established methodology to our fluorinated building block.

Representative Protocol: Synthesis of 5-Aryl-(3-Fluoro-1H-pyrrolo[2,3-b]pyridine)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 <this compound> p1 <5-Aryl-(3-fluoro-1H-pyrrolo[2,3-b]pyridine)> r1->p1 + r2 r2->p1 reagents Pd(dppf)Cl2 K2CO3 (aq.) Dioxane, 80-100 °C, N2 atm.

Caption: General Suzuki-Miyaura Coupling Scheme.

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or sealable reaction vial, add this compound and the selected aryl bromide.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) to the flask.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by an aqueous solution of potassium carbonate. A typical solvent ratio is 4:1 or 5:1 dioxane to water.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the boronic acid starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-Aryl-(3-fluoro-1H-pyrrolo[2,3-b]pyridine) product.

ParameterRecommended Starting ConditionRationale & Notes
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Robust and effective for many heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ or pre-catalysts with bulky phosphine ligands (e.g., XPhos Pd G2) can also be effective.[3][7]
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Essential for activating the boronic acid in the transmetalation step. K₃PO₄ is often used for more challenging couplings.[7][8]
Solvent System Dioxane/Water (4:1)A mixture of an organic solvent and water is typical. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[6][7]
Temperature 80 - 100 °CSufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition. Microwave-assisted heating can dramatically reduce reaction times.[9][10]

Targeting a Critical Cancer Pathway: B-Raf and the MAPK/ERK Signaling Cascade

Mutations in the B-Raf kinase, particularly the V600E mutation, are a major driver in many cancers, including melanoma.[2][4] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, promoting uncontrolled cell proliferation and survival.[2] Inhibitors based on the 7-azaindole scaffold, such as Vemurafenib, are designed to specifically target this oncogenic driver.[11][12]

MAP_Kinase_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates BRaf B-Raf (V600E) Ras->BRaf activates MEK MEK1/2 BRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation promotes Inhibitor Inhibitor derived from This compound Inhibitor->BRaf INHIBITS G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization a (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl) boronic acid c Suzuki-Miyaura Coupling a->c b Aryl/Heteroaryl Halide b->c d Purification & Structural Verification (NMR, MS) c->d e Biochemical Kinase Assay (e.g., B-Raf V600E) d->e f Cell-Based Proliferation Assay (e.g., Melanoma Cell Lines) e->f g Western Blot for Pathway Modulation (pERK) f->g h ADME/Tox Profiling g->h i Structure-Activity Relationship (SAR) Studies h->i j In Vivo Efficacy Studies (Xenograft Models) i->j

Caption: A typical drug discovery workflow utilizing the title compound.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of advanced kinase inhibitors. The incorporation of a 3-fluoro-7-azaindole core provides a robust platform for engaging the hinge region of kinases, while the fluorine atom offers potential advantages in metabolic stability and binding affinity. The boronic acid functionality allows for facile diversification via Suzuki-Miyaura coupling, enabling the rapid exploration of chemical space to identify potent and selective inhibitors of critical targets like B-Raf. This reagent represents a powerful tool for researchers and drug development professionals aiming to create the next generation of targeted therapeutics.

References

  • Buck, J. R., Saleh, S., Uddin, M. I., & Manning, H. C. (2012). Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. Tetrahedron Letters, 53(32), 4161–4165. [Link]

  • Manning Lab, Vanderbilt University Medical Center. (n.d.). Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. Vanderbilt University. [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Giles, D., Saiprabha, V. N., & Yeshna, G. (2019). Design of chalcones of 7-azaindole as Raf-B inhibitors. Journal of Advanced Chemical Sciences, 4(4), 606-608. [Link]

  • Saleh, R., To, M., & Abdel-Wahab, O. (2022). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 27(21), 7288. [Link]

  • Gelin, M., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(8), 1046. [Link]

  • Joseph, E. W., et al. (2010). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. Proceedings of the National Academy of Sciences, 107(33), 14903-14908. [Link]

  • Unnamed Author. (n.d.). The Critical Role of Intermediates in Vemurafenib Synthesis. Chemical Intermediate Manufacturer. [Link]

  • Jenkins, M. H., et al. (2015). The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Matrix Biology, 48, 66-77. [Link]

  • Cervantes-Reyes, N., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(35), 7136-7144. [Link]

  • Fallan, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14934-14984. [Link]

  • da Silva, A. R., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(15), 3456. [Link]

  • ACS Green Chemistry. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Publications. [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-fluoro-7-azaindole boronic acid with various aryl and heteroaryl halides. The 7-azaindole scaffold is a privileged motif in medicinal chemistry, and the introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide offers insights into catalyst selection, reaction optimization, and a step-by-step protocol to facilitate the synthesis of novel 3-fluoro-7-aryl-7-azaindole derivatives.

Introduction

The 7-azaindole core is a bioisostere of indole and is a key structural component in numerous biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, coupled with its unique electronic properties, makes it a valuable scaffold in drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to the functionalization of the 7-azaindole nucleus is of significant interest.

This application note focuses on the coupling of 3-fluoro-7-azaindole boronic acid, a key building block for the synthesis of a diverse library of compounds. We will explore the critical parameters for achieving high-yield and selective coupling, including the choice of palladium catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: A Rationale

The success of a Suzuki-Miyaura coupling reaction, particularly with heteroaromatic substrates, is highly dependent on the choice of the palladium catalyst and the associated ligand. For the coupling of 3-fluoro-7-azaindole boronic acid, the following considerations are paramount:

  • Electron-Rich and Bulky Ligands: Heteroaromatic boronic acids, including those of 7-azaindole, can be challenging substrates due to potential catalyst inhibition by the nitrogen lone pair and the risk of protodeboronation.[1][2] The use of electron-rich and sterically hindered phosphine ligands, such as the biaryl phosphines (e.g., XPhos, SPhos, RuPhos), has proven effective in mitigating these challenges.[1] These ligands promote the formation of the active Pd(0) species and facilitate the rate-limiting oxidative addition step.

  • Palladium Precatalysts: To enhance reproducibility and ease of handling, the use of air- and moisture-stable palladium precatalysts is recommended.[3] Precatalysts like XPhos Pd G3 rapidly generate the active catalytic species under the reaction conditions, which is particularly beneficial when working with unstable boronic acids that are prone to decomposition.[1][3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of effective ligands for challenging Suzuki couplings due to their strong σ-donating properties and steric bulk.[1]

The following table summarizes recommended catalyst systems for Suzuki-Miyaura couplings involving heteroaromatic substrates, which can be adapted for 3-fluoro-7-azaindole boronic acid.

Catalyst SystemLigand TypeKey Advantages
Pd(OAc)₂ / SPhosBiaryl phosphineHigh activity for heteroaryl couplings.[4]
Pd₂(dba)₃ / XPhosBiaryl phosphineEffective for sterically demanding substrates and unstable boronic acids.[1][3]
XPhos Pd G3Palladium PrecatalystAir and moisture stable, rapid generation of active catalyst.[1]

Reaction Parameters: Optimizing for Success

Beyond the catalyst system, several other parameters must be carefully controlled to ensure a successful coupling reaction:

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective in couplings of 7-azaindole derivatives.[4][5] The use of a strong base is often necessary to facilitate the formation of the boronate species, which is more reactive in the transmetalation step.

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/ethanol, and THF/water.[1][2][5] The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. For substrates prone to protodeboronation, the use of anhydrous conditions with trimethyl borate can be beneficial.[1]

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, typically in the range of 60-110 °C.[2][4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product_out Coupled Product (Ar-Ar') ArX_in Aryl Halide (Ar-X) BoronicAcid_in 3-Fluoro-7-azaindole Boronic Acid (Ar'-B(OH)₂)

Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Coupling of 3-Fluoro-7-Azaindole Boronic Acid with an Aryl Bromide

This protocol provides a general procedure that should be optimized for each specific substrate combination.

Materials:

  • 3-Fluoro-7-azaindole boronic acid (1.0 equiv)

  • Aryl or heteroaryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add 3-fluoro-7-azaindole boronic acid, the aryl bromide, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane and water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-7-aryl-7-azaindole.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

Figure 2: Experimental Workflow

Conclusion

The Suzuki-Miyaura cross-coupling of 3-fluoro-7-azaindole boronic acid is a highly effective method for the synthesis of novel 3-aryl-7-azaindole derivatives. Careful selection of a palladium catalyst with a bulky, electron-rich ligand, along with optimization of the base and solvent system, is crucial for achieving high yields and minimizing side reactions. The protocol provided herein serves as a robust starting point for researchers in the field of medicinal chemistry and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core.
  • Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • NIH National Library of Medicine. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]

  • NIH National Library of Medicine. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Synthesis of Novel FGFR Inhibitors Utilizing (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR in Oncology and the Rationale for a Fluorinated 7-Azaindole Scaffold

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a pivotal regulator of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway, through mutations, gene fusions, or amplifications, is a known driver in a variety of human cancers, making the FGFR family a compelling target for therapeutic intervention.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFR have shown promise in the clinic, with several agents approved for the treatment of specific malignancies.[4]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in the design of kinase inhibitors. Its bicyclic structure can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[1] This core is central to the design of numerous potent and selective FGFR inhibitors.

This application note details the synthesis and rationale for utilizing (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid as a key building block for a new class of FGFR inhibitors. The introduction of a fluorine atom at the 3-position of the 7-azaindole core is a strategic design element. Fluorine, with its small size and high electronegativity, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of metabolism, and modulate pKa, thereby affecting cellular permeability and oral bioavailability.

The primary synthetic strategy discussed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This reaction will be employed to couple the this compound with various aryl and heteroaryl halides, enabling the exploration of the chemical space around the 7-azaindole core to optimize FGFR inhibitory activity and selectivity.

FGFR Signaling Pathway: An Overview

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its cognate receptor, which induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and drive cellular responses such as proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription STAT->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of the key building block, this compound, is a multi-step process that begins with commercially available 7-azaindole. While a detailed, step-by-step synthesis is beyond the scope of this application note, the general strategy involves the protection of the indole nitrogen, followed by selective fluorination at the 3-position and subsequent borylation at the 5-position.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of the reaction conditions may be necessary for different aryl halides.

Suzuki_Coupling_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification BoronicAcid This compound (1.0 eq) Heating Heating (80-110 °C) BoronicAcid->Heating ArylHalide Aryl Halide (1.2 eq) ArylHalide->Heating Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃/SPhos) Catalyst->Heating Base Base (e.g., K₃PO₄) Base->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating InertAtmosphere Inert Atmosphere (N₂ or Ar) InertAtmosphere->Heating Monitoring Monitoring by TLC/LC-MS Heating->Monitoring Quenching Quenching (e.g., with H₂O) Monitoring->Quenching Reaction Complete Extraction Extraction (e.g., with EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product: 5-Aryl-3-fluoro-1H-pyrrolo[2,3-b]pyridine Purification->Product

Figure 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-fluoro-1H-pyrrolo[2,3-b]pyridine.

Characterization:

The purified product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

FGFR Kinase Inhibition Assay

The synthesized compounds should be evaluated for their ability to inhibit the kinase activity of different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate peptide by the FGFR kinase. The kinase, a biotinylated substrate peptide, and ATP are incubated with the test compound. A europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are then added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and allophycocyanin in close proximity, resulting in a FRET signal.

General Protocol:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the FGFR enzyme, biotinylated substrate, and ATP.

  • Incubate to allow the kinase reaction to proceed.

  • Add the detection reagents (europium-labeled antibody and allophycocyanin-labeled streptavidin).

  • Incubate to allow for binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Proliferation Assay

The antiproliferative activity of the synthesized compounds should be assessed in cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or activating mutations).

Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.

General Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for 72 hours.

  • Add the CellTiter-Glo® reagent to the wells.

  • Measure the luminescence using a plate reader.

  • Calculate the GI₅₀ values (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Presentation

The following table provides a hypothetical example of the kind of data that would be generated for a series of synthesized compounds.

Compound IDAryl SubstituentYield (%)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Cell Line A GI₅₀ (nM)
FN-AZA-01 2,6-dichloro-3,5-dimethoxyphenyl6515825>100050
FN-AZA-02 4-phenoxyphenyl72402560>1000120
FN-AZA-03 3,5-dimethoxyphenyl7810518>100045

Conclusion and Future Directions

The use of this compound in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient platform for the synthesis of novel FGFR inhibitors. The protocols outlined in this application note offer a robust starting point for the development of potent and selective therapeutic candidates. Further optimization of the aryl or heteroaryl coupling partner can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The biological evaluation methods described are essential for characterizing the activity of these novel inhibitors and guiding further drug discovery efforts.

References

  • Jin, Q. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.11, 22933-22941 (2021).
  • Goyal, L. et al. A Phase 2 Study of Infigratinib (BGJ398) in Patients With Chemo-Refractory Advanced Cholangiocarcinoma With FGFR2 Fusions/Rearrangements. J. Clin. Oncol.39, 1054-1064 (2021).
  • Loriot, Y. et al. Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. N. Engl. J. Med.381, 338-348 (2019).
  • Markham, A. Erdafitinib: First Global Approval. Drugs79, 1017-1021 (2019).

Sources

Application Notes and Protocols for (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluoro-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. It forms the core of numerous biologically active compounds, including a variety of kinase inhibitors pivotal in oncology research. The introduction of a fluorine atom at the 3-position of the 7-azaindole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, membrane permeability, and binding affinity to target proteins. (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a key building block for the synthesis of these valuable 3,5-disubstituted 7-azaindole derivatives through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis and detailed protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvent systems, with a focus on addressing the unique challenges posed by this electron-rich, nitrogen-containing heterocyclic boronic acid.

Understanding the Substrate: Key Physicochemical Properties and Handling

This compound is a solid material at ambient temperature. Like many heteroaryl boronic acids, it can be susceptible to protodeboronation, particularly under basic conditions and at elevated temperatures. The presence of the nitrogen atoms in the 7-azaindole core can also lead to catalyst inhibition by coordinating to the palladium center. The electron-withdrawing nature of the fluorine atom at the 3-position influences the electronic properties of the pyrrolopyridine ring system, which can affect its reactivity in the Suzuki-Miyaura coupling.

Key Handling and Storage Recommendations:

  • Storage: Store in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize degradation.

  • Handling: Minimize exposure to air and moisture. Use under an inert atmosphere whenever possible. For weighing and transfer, work quickly and efficiently.

  • Stability Enhancement: For applications requiring high stability or for challenging couplings, consider the in situ generation of the boronic acid from a more stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate ester. This strategy involves the slow release of the boronic acid under the reaction conditions, maintaining a low concentration of the active species and minimizing decomposition.[1][2]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)2 + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compound1.0 equivalent
Aryl/Heteroaryl Halide (e.g., bromide or chloride)1.2 equivalents
Palladium Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%)
BasePotassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
SolventAnhydrous 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
Reaction VesselSchlenk tube or microwave vial
Inert AtmosphereNitrogen or Argon
Magnetic Stirrer and Hotplate
Standard Glassware for Workup and Purification
Silica Gel for Column Chromatography
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of each reaction component.

Catalyst and Ligand Selection

The nitrogen atoms in the 7-azaindole nucleus can coordinate to the palladium center, leading to catalyst deactivation. To overcome this, modern palladium pre-catalysts complexed with bulky, electron-rich phosphine ligands are highly recommended.

  • Pd(dppf)Cl₂: This is a versatile and commonly used catalyst for the coupling of heteroaryl compounds. The dppf ligand provides good stability and activity.[3][4]

  • Buchwald Pre-catalysts (e.g., XPhos Pd G2): These pre-catalysts are often superior for challenging couplings involving nitrogen-containing heterocycles.[5] The bulky biaryl phosphine ligands (like XPhos) promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and prevent catalyst deactivation.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling:

  • It facilitates the transmetalation step by forming a borate species, which enhances the nucleophilicity of the organic group on boron.

  • It can influence the solubility of other reagents.

  • It can affect the stability of the boronic acid.

  • Potassium Phosphate (K₃PO₄): This is often an excellent choice for heteroaryl boronic acids as it is a strong enough base to promote transmetalation but is generally less harsh than hydroxides, which can accelerate protodeboronation.[6]

  • Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in couplings that are sensitive to water.[5]

Solvent System Optimization

A mixture of an organic solvent and water is typically employed.

  • 1,4-Dioxane/Water: This is a common and effective solvent system. The organic solvent solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species. The ratio of dioxane to water can be optimized; a common starting point is 4:1 or 5:1.[3][4][6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Verify catalyst activity, increase temperature, screen different bases and solvent systems.
Protodeboronation of the Boronic Acid Reaction temperature too high, reaction time too long, overly harsh base.Lower the reaction temperature, shorten the reaction time, use a milder base (e.g., K₂CO₃), or consider using a MIDA boronate ester.[1][2]
Homocoupling of the Boronic Acid Presence of oxygen, catalyst decomposition.Ensure the reaction is set up under a strictly inert atmosphere. Use a more stable pre-catalyst.
Incomplete Consumption of Starting Halide Insufficient catalyst loading, low reaction temperature.Increase catalyst loading, increase reaction temperature or time.

Conclusion

This compound is a valuable reagent for accessing novel 3-fluoro-7-azaindole derivatives. Successful application in Suzuki-Miyaura cross-coupling reactions requires a thoughtful approach to reaction design, taking into account the inherent properties of this nitrogen-rich, fluorinated heteroaryl boronic acid. By employing modern palladium pre-catalysts with bulky phosphine ligands, appropriate bases such as K₃PO₄, and a suitable solvent system like dioxane/water, researchers can achieve high yields and efficiently synthesize a diverse range of compounds for applications in drug discovery and materials science.

References

  • D.S. Surry and S.L. Buchwald, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Angewandte Chemie International Edition, 47(34), 6338-6361 (2008). Available at: [Link]

  • A.D. Allais, J.N. T. T. T. Nguyen, and J.A. T. T. T. Rodriguez, "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Beilstein Journal of Organic Chemistry, 15, 2459-2467 (2019). Available at: [Link]

  • J.-Y. Mérour and B. Joseph, "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines)," Current Organic Chemistry, 5(5), 471-506 (2001). Available at: [Link]

  • ResearchGate, "(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," ResearchGate, (2023). Available at: [Link]

  • Atlanchim Pharma, "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds," Atlanchim Pharma Review. Available at: [Link]

  • Organic Syntheses, "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine," Organic Syntheses, 93, 306-321 (2016). Available at: [Link]

  • S.J. Gillis, K.J. Burke, and M.D. Burke, "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates," Journal of the American Chemical Society, 131(20), 6961-6963 (2009). Available at: [Link]

  • E.P. Gillis and M.D. Burke, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates," NIH Public Access, 131(20), 6961-6963 (2009). Available at: [Link]

Sources

Mastering the Purification of Suzuki Coupling Products Derived from (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges of Novel Heterocyclic Compounds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of complex molecules, particularly in the realm of drug discovery, is widespread. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The introduction of a fluorine atom, as in (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, can further enhance the pharmacological properties of the resulting molecules. However, the purification of the Suzuki coupling products of this valuable building block presents a unique set of challenges that demand a strategic and well-informed approach.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the purification techniques for Suzuki products derived from this compound. Moving beyond generic protocols, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the complexities of purifying these polar, nitrogen-containing heterocyclic compounds.

Anticipating the Challenge: A Profile of Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. For Suzuki couplings involving this compound, the following byproducts and residual reagents are commonly encountered:

  • Homocoupled Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl species.

  • Protodeboronated Starting Material: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 3-fluoro-1H-pyrrolo[2,3-b]pyridine. This is a common issue with heteroaryl boronic acids.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the coupling partner (aryl halide or triflate).

  • Palladium Catalyst Residues: The palladium catalyst, essential for the reaction, must be effectively removed from the final product, as residual palladium is highly undesirable in active pharmaceutical ingredients (APIs).[7]

  • Phosphine Ligand and its Oxide: Phosphine ligands, often used in conjunction with the palladium catalyst, can be present in the crude mixture, along with their oxidized byproducts.

  • Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) will generate inorganic salts that need to be removed.

  • Solvent Residues: The reaction solvent must be thoroughly removed during the purification process.

  • Isomeric Byproducts: Depending on the nature of the coupling partner, there is a potential for the formation of constitutional isomers which may be challenging to separate.

The presence of the nitrogen-rich 7-azaindole core can lead to coordination with the palladium catalyst, potentially affecting both the reaction efficiency and the ease of catalyst removal. The unprotected N-H group can also influence the solubility and chromatographic behavior of the product and impurities.[8][9]

Strategic Purification: A Comparative Overview of Key Techniques

The choice of purification technique is dictated by the physicochemical properties of the target molecule, the nature of the impurities, and the desired scale of the purification. Below is a comparative overview of the most effective methods for purifying Suzuki products of this compound.

Technique Principle Advantages Disadvantages Best Suited For
Flash Column Chromatography Adsorption chromatography based on polarity.High throughput, scalable, cost-effective for moderate to large scale.May not be sufficient for separating closely related isomers or achieving very high purity.Initial purification of crude reaction mixtures to remove major impurities.
Preparative HPLC (Reverse-Phase) Partition chromatography based on hydrophobicity.High resolution for separating closely related impurities and isomers, high purity achievable.Lower throughput, more expensive solvents, requires fraction collection and solvent removal.Final purification to achieve high purity, separation of challenging mixtures.
Supercritical Fluid Chromatography (SFC) Partition chromatography using a supercritical fluid as the mobile phase.Fast separations, reduced solvent consumption ("greener" chemistry), ideal for chiral separations.[10][11]Requires specialized equipment, may not be suitable for all compound classes.High-throughput purification, chiral separations, purification of thermally labile compounds.
Crystallization Selective precipitation of the desired compound from a supersaturated solution.Can provide very high purity material, scalable, cost-effective at large scale.Not always feasible, requires screening of solvents, can have lower initial recovery.Final purification step for solid compounds to achieve high purity and desired crystalline form.
Palladium Scavengers Solid-supported reagents that selectively bind to and remove residual palladium.Highly effective for palladium removal to ppm levels, simple to use (stir and filter).[12][13][14]Adds an extra step to the workflow, cost of the scavenger resin.Post-chromatography polishing step to meet regulatory requirements for palladium levels in APIs.

In-Depth Protocols: A Practical Guide to Purification

The following section provides detailed, step-by-step protocols for the most critical purification techniques. These protocols are designed to be a starting point and may require optimization based on the specific properties of the target molecule.

Protocol 1: High-Throughput Purification via Automated Flash Column Chromatography

This protocol is ideal for the initial purification of the crude reaction mixture to remove the bulk of the impurities.

1. Work-up of the Suzuki Reaction Mixture: a. Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate. c. Filter the mixture through a pad of celite to remove insoluble palladium black and inorganic salts.[15] Wash the celite pad with additional ethyl acetate. d. Wash the combined organic filtrate with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Dry Loading onto Silica Gel: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). b. Add silica gel to the solution and concentrate the mixture to dryness to create a free-flowing powder. This "dry loading" technique often provides better separation than direct injection of a solution.[15]

3. Flash Chromatography Conditions: a. Column: Select a silica gel column with appropriate capacity for the amount of crude material. b. Mobile Phase: A gradient elution is typically most effective. A good starting point for these polar heterocyclic compounds is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. For example:

  • System 1 (Less Polar): Gradient from 100% Hexanes to 100% Ethyl Acetate over 20 column volumes.
  • System 2 (More Polar): Gradient from 100% Dichloromethane to 10% Methanol in Dichloromethane over 20 column volumes. c. Detection: Monitor the elution using a UV detector at a wavelength where the product and major impurities absorb (e.g., 254 nm). d. Fraction Collection: Collect fractions based on the UV chromatogram. e. Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. f. Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Diagram: Workflow for Flash Chromatography Purification

flash_chromatography_workflow start Crude Reaction Mixture workup Aqueous Work-up & Filtration start->workup dry_load Dry Loading onto Silica workup->dry_load flash_column Automated Flash Chromatography dry_load->flash_column analysis Fraction Analysis (TLC/LC-MS) flash_column->analysis product Pure Product analysis->product

Caption: A streamlined workflow for the initial purification of Suzuki products using flash chromatography.

Protocol 2: Achieving High Purity with Preparative Reverse-Phase HPLC

For instances where flash chromatography is insufficient to separate closely eluting impurities or isomers, preparative HPLC is the method of choice.

1. Sample Preparation: a. Dissolve the partially purified product from flash chromatography in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO). b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC Conditions: a. Column: A C18 column is a common choice for reverse-phase HPLC. b. Mobile Phase:

  • Solvent A: Water with an additive to improve peak shape, typically 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
  • Solvent B: Acetonitrile or methanol with the same additive as Solvent A. c. Gradient: A linear gradient from a low percentage of Solvent B to a high percentage is a good starting point. For example, 5% to 95% Solvent B over 30 minutes. The gradient can be optimized based on the retention time of the target compound. d. Flow Rate: The flow rate will depend on the diameter of the preparative column. e. Detection: UV detection at an appropriate wavelength. f. Fraction Collection: Collect fractions corresponding to the peak of the desired product.

3. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the organic solvent (acetonitrile or methanol) under reduced pressure. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product, often as a TFA or formate salt. If the free base is required, a subsequent neutralization and extraction step may be necessary.

Protocol 3: "Green" and Rapid Purification using Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC, offering faster run times and reduced use of organic solvents.[10][16] It is particularly well-suited for high-throughput purification in a drug discovery setting.

1. Sample Preparation: a. Dissolve the sample in a suitable solvent, such as methanol or isopropanol.

2. SFC Conditions: a. Column: A variety of stationary phases are available for SFC. A good initial screen would include columns with different selectivities. b. Mobile Phase:

  • Mobile Phase A: Supercritical carbon dioxide (CO2).
  • Mobile Phase B (Co-solvent): Typically methanol, ethanol, or isopropanol. c. Additive: To improve the peak shape of basic compounds like 7-azaindoles, a basic additive such as diethylamine (DEA) or ammonium hydroxide may be added to the co-solvent (typically at 0.1-0.5%). For acidic compounds, an acidic additive like formic acid can be used.[11] d. Gradient: A gradient of increasing co-solvent percentage is typically used. For example, 5% to 50% co-solvent over 5-10 minutes. e. Backpressure, Temperature, and Flow Rate: These parameters are instrument-specific and should be set according to the manufacturer's recommendations.

3. Product Isolation: a. The CO2 in the mobile phase vaporizes upon depressurization, leaving the product dissolved in the co-solvent in the collected fractions. b. The co-solvent is then removed under reduced pressure to yield the purified product.

Diagram: Decision Tree for Purification Strategy

purification_strategy start Crude Product flash Flash Chromatography start->flash purity_check1 Purity > 95%? flash->purity_check1 scavenger Palladium Scavenger purity_check1->scavenger Yes prep_hplc_sfc Preparative HPLC or SFC purity_check1->prep_hplc_sfc No final_product Final Pure Product scavenger->final_product purity_check2 Purity > 98%? prep_hplc_sfc->purity_check2 purity_check2->scavenger Yes crystallization Crystallization purity_check2->crystallization No (if solid) crystallization->final_product

Caption: A decision-making guide for selecting the appropriate purification workflow.

Protocol 4: Final Polishing with Palladium Scavengers

To ensure that the final product meets the stringent requirements for APIs, a palladium scavenging step is often necessary.

1. Selection of Scavenger: a. A variety of scavenger resins are commercially available with different functional groups (e.g., thiol, amine, phosphine) that chelate palladium. Thiol-based scavengers are often very effective.

2. Scavenging Procedure (Batch Mode): a. Dissolve the purified product in a suitable solvent. b. Add the scavenger resin to the solution (typically 5-10 equivalents relative to the initial amount of palladium catalyst used). c. Stir the mixture at room temperature or with gentle heating for a few hours to overnight.[13] The progress of scavenging can be monitored by ICP-MS analysis of the solution. d. Filter off the scavenger resin and wash it with the same solvent. e. Concentrate the filtrate to obtain the final product with significantly reduced palladium content.

Conclusion: A Pathway to Purity

The purification of Suzuki coupling products derived from this compound is a multi-faceted challenge that requires a thoughtful and systematic approach. By understanding the potential impurities and strategically employing a combination of purification techniques—from initial cleanup with flash chromatography to high-resolution separation with preparative HPLC or SFC, and final polishing with palladium scavengers—researchers can consistently obtain their target compounds with the high degree of purity required for further biological evaluation and drug development. The protocols and strategies outlined in this guide provide a robust framework for navigating these purification challenges, ultimately accelerating the discovery of new and innovative medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from a university chemistry department website.
  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Waters Corporation. (n.d.). Preparative SFC Method Development.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from a scientific journal publisher's website.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Retrieved from a scientific journal publisher's website.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Organic Chemistry Portal. (2007).
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
  • YouTube. (2024). Do you want to take your Prep HPLC and SFC purifications to the next level?
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • PubMed. (n.d.).
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Bulletin of the Chemical Society of Ethiopia. (2023).
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • Scribd. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved from a scientific journal publisher's website.
  • MDPI. (n.d.).
  • JUIT. (n.d.).
  • PubMed Central. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-pyrrolo[2,3-b]pyridines (Azaindoles)

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] As bioisosteres of both indole and purine systems, azaindoles offer a unique combination of hydrogen bonding capabilities (both donor and acceptor) and modulated physicochemical properties compared to their parent indole counterparts.[1] This has led to their incorporation into numerous clinically significant molecules, particularly as kinase inhibitors, where the scaffold can mimic the adenine fragment of ATP to effectively target the enzyme's active site.[1][3] Notable examples include vemurafenib, a BRAF inhibitor, and venetoclax, a BCL-2 inhibitor, underscoring the scaffold's value.[1]

The synthesis of substituted azaindoles, particularly the introduction of nitrogen-based functionalities, is crucial for exploring structure-activity relationships (SAR).[2][4] While classical methods like SNAr reactions can be used, they often require harsh conditions and are limited in scope.[5] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a far more versatile and efficient method for forging the critical C-N bonds, enabling the coupling of a wide array of amines with halo-azaindoles under relatively mild conditions.[6][7] This guide provides an in-depth analysis of the reaction, detailed protocols, and field-proven insights for its successful application to this important heterocyclic system.

The Buchwald-Hartwig Amination: Mechanism and Key Principles

First established in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this cross-coupling reaction revolutionized the synthesis of arylamines.[6] The reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[8] The generally accepted catalytic cycle provides a framework for understanding the critical role of each component.[9][10]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the active Pd(0) catalyst.[10]

The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent, which must be carefully selected to accommodate the specific properties of the 1H-pyrrolo[2,3-b]pyridine substrate.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 ArX_in Ar-X ArX_in->OxAdd Amine_in HNR'R'' + Base Amine_in->AmineCoord Product_out Ar-NR'R'' Product_out->RedElim BaseH_out Base-H+ + X- BaseH_out->AmineCoord

A simplified representation of the Buchwald-Hartwig catalytic cycle.

Application to Azaindole Systems: Key Parameters & Optimization

The 1H-pyrrolo[2,3-b]pyridine scaffold presents unique challenges that require careful consideration beyond a standard aryl halide coupling.

  • The Substrate: The acidic N-H of the pyrrole ring can be deprotonated by strong bases, potentially leading to N-arylation or catalyst inhibition. Furthermore, the lone pair on the pyridinic nitrogen can coordinate to the palladium center, impeding catalytic activity. While N-H protection (e.g., with a sulfonyl group) is an option, many modern protocols are optimized for the more atom-economical N-H free substrates.[3][11]

  • Catalyst & Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often essential.[8]

    • Causality: The steric bulk of these ligands promotes the crucial reductive elimination step, which is often slow and can be a bottleneck in the cycle.[12] The electron-donating nature of the ligand makes the palladium center more electron-rich, facilitating the initial oxidative addition into the C-X bond. For certain azaindole couplings, bidentate ligands like Xantphos have also proven highly effective, potentially by preventing the formation of inactive catalyst dimers.[5][6]

  • The Critical Role of the Base: The base must be strong enough to deprotonate the amine nucleophile but not so reactive that it leads to unwanted side reactions with the substrate or functional groups.

    • Strong Bases (NaOt-Bu, LiHMDS): These are highly effective for many couplings but can be problematic with sensitive functional groups. LiHMDS has been used successfully for coupling amines to N-free chloroindoles.[11]

    • Weaker Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): These are often the bases of choice for complex substrates like azaindoles.[11][13] Cesium carbonate, in particular, was found to be crucial in the amination of 4-bromo-7-azaindole derivatives, providing superior yields compared to other bases.[5] The choice of a weaker base often necessitates higher reaction temperatures.[9]

  • Solvent and Temperature: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are standard.[14] Toluene is often favored as it can precipitate iodide salts, which can otherwise have an inhibitory effect on the catalyst.[9][10] Reaction temperatures typically range from 80-110 °C to ensure efficient catalysis, particularly when using weaker bases.[9][15]

Data Presentation: Optimized Conditions for Azaindole Amination

The following table summarizes a selection of reported conditions for the Buchwald-Hartwig amination on the azaindole core, illustrating the interplay of the key parameters.

Azaindole SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromo-1-ethyl-7-azaindoleBenzylaminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane10092[5]
4-Bromo-1-ethyl-7-azaindoleMorpholinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane10094[5]
2-Chloro-7-azaindole (N-H)MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (1.4)t-AmylOH10090[11]
5-Bromo-7-azaindoleAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene8098[11]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases can be toxic, air-sensitive, or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Amination of 4-Bromo-1-ethyl-7-azaindole with a Secondary Amine

This protocol is adapted from demonstrated success with Xantphos as a ligand.[5]

Materials:

  • 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv, 2.5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas three times. Add anhydrous dioxane via syringe, followed by the secondary amine.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting bromo-azaindole indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Problem: Low or No Product Yield Cause1 No Reaction Occurred (Starting Material Unchanged) Start->Cause1 Cause2 Incomplete Conversion Start->Cause2 Cause3 Side Product Formation Start->Cause3 SubCause1a Inactive Catalyst? Cause1->SubCause1a SubCause1b Poor Reagent Quality? Cause1->SubCause1b SubCause2a Insufficient Reaction Time/Temp? Cause2->SubCause2a SubCause2b Base Strength Issue? Cause2->SubCause2b SubCause2c Ligand Incompatibility? Cause2->SubCause2c SubCause3a Hydrodehalogenation? Cause3->SubCause3a SubCause3b Substrate Dimerization? Cause3->SubCause3b Sol1a Solution: • Use fresh Pd source/precatalyst. • Ensure inert atmosphere setup. SubCause1a->Sol1a Sol1b Solution: • Use anhydrous solvent. • Check purity of amine and base. SubCause1b->Sol1b Sol2a Solution: • Increase reaction time. • Incrementally raise temperature. SubCause2a->Sol2a Sol2b Solution: • Switch to a stronger base (e.g., K₃PO₄ → NaOtBu). • Ensure base is dry. SubCause2b->Sol2b Sol2c Solution: • Screen alternative ligands (e.g., Xantphos → XPhos). SubCause2c->Sol2c Sol3a Solution: • Use a different ligand class. • Ensure high purity of reagents. SubCause3a->Sol3a Sol3b Solution: • Lower catalyst loading. • Adjust ligand:Pd ratio. SubCause3b->Sol3b

A troubleshooting workflow for Buchwald-Hartwig amination of azaindoles.
ProblemPotential CauseSuggested Solution
No Reaction Inactive catalystUse a fresh source of palladium and ligand. Ensure the reaction is set up under a strictly inert atmosphere to prevent catalyst oxidation.
Poor quality reagentsUse anhydrous solvent and ensure the base is dry and finely powdered. Impurities in the amine can poison the catalyst.
Low Yield / Incomplete Conversion Insufficiently strong baseIf using K₃PO₄ or Cs₂CO₃ with a less acidic amine, consider switching to a stronger base like NaOt-Bu or K₂CO₃.[5]
Suboptimal ligandThe chosen ligand may not be suitable for the specific substrate combination. Screen a different class of ligand (e.g., switch from a bidentate like Xantphos to a monodentate biarylphosphine like XPhos).
Catalyst inhibitionThe pyridinic nitrogen of the azaindole may be inhibiting the catalyst. Try increasing the ligand-to-palladium ratio to ensure the metal center remains accessible.
Side Product Formation Hydrodehalogenation (replacement of halide with -H)This can occur via β-hydride elimination from the amine or from trace water. Ensure anhydrous conditions. A bulkier ligand may suppress this pathway.[12]
Dimerization of azaindoleThis suggests the oxidative addition is occurring but the subsequent steps are slow. Re-evaluate the base and ligand choice to facilitate faster amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of 1H-pyrrolo[2,3-b]pyridine systems, providing reliable access to a diverse range of N-substituted derivatives vital for drug discovery.[16] Success with this substrate class hinges on a rational understanding of the catalytic cycle and a careful, empirically-driven optimization of the key parameters: the palladium source, the ligand architecture, the base strength, and the reaction conditions. By appreciating the unique electronic and steric properties of the azaindole scaffold, researchers can effectively troubleshoot and adapt protocols to achieve high yields and unlock new chemical space for the development of next-generation therapeutics.

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1415–1418. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17929–17942. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 305–313. [Link]

  • Wang, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7792–7813. [Link]

  • Chen, Y., et al. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 52(35), 4553-4555. [Link]

  • Handa, S., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au, 1(1), 29-37. [Link]

  • ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • DSpace@MIT. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • MDPI. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(21), 5022. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

  • ACS Publications. (2019). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 10(12), 1667–1673. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Protecting group strategies for 7-azaindole Suzuki cross-coupling reactions

The successful functionalization of the 7-azaindole core via Suzuki-Miyaura cross-coupling is critically dependent on a well-chosen N-protecting group strategy. By preventing catalyst deactivation and improving substrate properties, protecting groups like tosyl and SEM enable the reliable and high-yielding synthesis of complex, biologically relevant molecules. While the protocols provided here offer a robust starting point, it is important to recognize that reaction conditions may require optimization for novel or particularly challenging substrates. The continued development of more active catalysts may one day allow for efficient coupling of unprotected 7-azaindoles, but for now, the protect-couple-deprotect sequence remains the gold standard in the field. [8]

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11796-11812. Available at: [Link] [1]2. ResearchGate. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link] [2]3. Roy, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8689–8701. Available at: [Link] [4]4. Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available at: [Link] [12]5. Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2(10), 2149-2159. Available at: [Link] [8]6. Roy, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC. Available at: [Link] [5]7. R Discovery. (2013). Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Available at: [Link] 8. Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available at: [Link] [13]9. Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. Available at: [Link] [14]11. MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link] [6]12. MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization (alternative link). Available at: [Link] [7]13. Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10093-10121. Available at: [Link] [10]14. MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link] [15]16. ResearchGate. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Available at: [Link] [16]20. ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Available at: [Link] [11]23. Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link] [9]24. Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Synthesis of Novel Biaryl Compounds via (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl 7-Azaindoles in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds, including a multitude of kinase inhibitors.[1] The strategic incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility and pKa, while also creating new hydrogen bonding opportunities with biological targets.[2] This often leads to enhanced binding affinity and improved pharmacokinetic profiles. 7-azaindole derivatives are recognized for their ability to form bidentate hydrogen bonds with the hinge region of protein kinases, making them valuable starting points for the development of potent and selective inhibitors.[3]

The synthesis of biaryl compounds, where two aromatic rings are directly linked, is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging these critical C-C bonds, prized for its mild reaction conditions and broad functional group tolerance.[4][5] This application note provides a comprehensive guide to the synthesis of novel biaryl compounds utilizing (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid as a key building block. The introduction of a fluorine atom at the 3-position of the 7-azaindole core can further influence the molecule's electronic properties and metabolic stability, offering a valuable tool for fine-tuning drug candidates.

This document will provide detailed, field-proven protocols, an exploration of the reaction mechanism, and key considerations for the successful synthesis of biaryl 7-azaindoles, aimed at researchers, scientists, and professionals in drug development.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (the coupling partner). This step forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_biaryl_intermediate boronic_acid R²-B(OH)₂ (Base) boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of reaction parameters may be necessary for different aryl halides.

Materials and Equipment
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup and Execution

Experimental_Workflow start Start: Assemble Glassware reagents Add Solids: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: Quench, Extract, Dry monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end End: Characterize Product purification->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling of heteroaryl compounds can be sensitive to several factors. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd₂(dba)₃, XPhos Pd G2, Pd(dppf)Cl₂ (1-5 mol%)Buchwald-type ligands (XPhos, SPhos) are often effective for challenging heteroaryl couplings.[7] Pre-catalysts can offer improved activity and reproducibility. Catalyst loading can be adjusted based on substrate reactivity.
Ligand XPhos, SPhos, P(t-Bu)₃ (2-10 mol%)Bulky, electron-rich phosphine ligands generally promote oxidative addition and reductive elimination. The ligand-to-palladium ratio can be critical and may require optimization.
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings. The strength and solubility of the base are important factors.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, n-Butanol/H₂O (4:1 to 10:1)A protic co-solvent like water is often necessary to facilitate the transmetalation step. The choice of organic solvent can influence solubility and reaction temperature. Anhydrous conditions can also be explored, particularly if protodeboronation is a concern.[5][8]
Temperature 80-110 °CThe reaction temperature should be sufficient to drive the reaction to completion in a reasonable time. Microwave heating can sometimes accelerate the reaction and improve yields.
Boronic Acid Equivalents 1.2 - 2.0 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the limiting aryl halide. However, a large excess can lead to homocoupling side products.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor choice of ligand/base/solvent.Verify the quality of the catalyst. Increase reaction temperature or time. Screen different combinations of ligands, bases, and solvents.
Protodeboronation Presence of excess water or protic impurities; High temperature.Use anhydrous solvents and carefully dried reagents. Minimize reaction time. Consider using the corresponding boronic ester, which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure a strictly inert atmosphere. Reduce the catalyst loading.
Poor Product Recovery Emulsion during workup; Product insolubility.Add brine to break emulsions. Use a different extraction solvent.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel biaryl compounds from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse library of 7-azaindole-containing molecules. The protocols and guidelines presented in this application note provide a robust starting point for the synthesis of these valuable compounds, which hold significant promise for the development of new therapeutic agents.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 20, 2026, from [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). ACS Omega. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). DSpace@MIT. Retrieved January 20, 2026, from [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved January 20, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Use of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that, despite binding with low affinity, do so with high "ligand efficiency"—a measure of binding energy per atom.[2][3] These efficient interactions provide superior starting points for optimization into potent, drug-like molecules.[4][5]

This guide focuses on a particularly valuable fragment, (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid . Its design is not accidental; it is a carefully constructed chemical entity that combines three key features, each conferring a distinct advantage in a drug discovery campaign.

  • The 7-Azaindole Core: The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[6] It acts as a bioisostere for both indole and purine systems, making it an exceptional hinge-binding motif, particularly for protein kinases. Its ability to form critical hydrogen bond interactions has led to its incorporation into numerous approved drugs, including the BRAF inhibitor Vemurafenib, which itself was a product of an FBDD campaign.[4][6]

  • Strategic Fluorination: The fluorine atom at the 3-position is a strategic modification. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties.[7][8] It can enhance binding affinity through unique interactions with the target protein, block metabolic degradation pathways to improve pharmacokinetic profiles, and modulate the acidity (pKa) of nearby functional groups to improve cell permeability.[9][10]

  • A Versatile Synthetic Handle: The boronic acid moiety is a highly versatile functional group, renowned for its utility in the Suzuki-Miyaura cross-coupling reaction.[11][12] This provides a direct and reliable route for "growing" the fragment hit, allowing medicinal chemists to systematically explore the surrounding chemical space and build potent interactions with the target protein.[13]

This document provides a comprehensive guide for researchers, outlining the properties of this fragment and detailing protocols for its application in a typical FBDD workflow, from initial screening to synthetic elaboration.

Physicochemical Profile of the Fragment

To be an effective starting point, a fragment should possess favorable physicochemical properties, often summarized by the "Rule of Three" (MW < 300 Da, ClogP < 3, H-bond donors/acceptors < 3).[3] this compound aligns well with these principles, ensuring good aqueous solubility and a higher probability of forming efficient, high-quality interactions.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1253911-24-8[14]
Molecular Formula C₇H₆BFN₂O₂-
Molecular Weight 179.95 g/mol Calculated
Appearance Solid[15]
Hydrogen Bond Donors 3 (2 from B(OH)₂, 1 from NH)Calculated
Hydrogen Bond Acceptors 4 (2 from B(OH)₂, 2 from N)Calculated

The FBDD Workflow: From Hit Identification to Elaboration

The successful application of any fragment relies on a robust and logical experimental workflow. The following sections detail the key stages for using this compound, from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screen Primary Screening (SPR) Validate Hit Validation (Orthogonal Method, e.g., NMR) Screen->Validate Initial Hits Structure Structural Biology (X-ray Crystallography) Validate->Structure Confirmed Hits Elaborate Fragment Elaboration (Suzuki-Miyaura Coupling) Structure->Elaborate Binding Mode Data SAR SAR Analysis & Iterative Design Elaborate->SAR SAR->Elaborate Design Cycle Lead Potent Lead Compound SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful primary screening technique because it is label-free, requires small amounts of protein, and provides real-time kinetic data on binding events. It allows for the rapid screening of fragment libraries to identify binders and triage them based on binding affinity and kinetics.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target density of 8,000-12,000 Response Units (RU).

    • Causality: This density is optimal for detecting the binding of low-molecular-weight fragments while minimizing mass transport limitations.

    • Include a reference flow cell (e.g., deactivated or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final screening concentration, typically between 100 µM and 1 mM. The final DMSO concentration should be kept constant and low (<5%) across all samples.

    • Causality: Fragments bind weakly, requiring high concentrations to detect a signal. Keeping the DMSO concentration consistent is critical for data quality, as DMSO affects the bulk refractive index.

  • SPR Screening Assay:

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time. A typical injection time is 60-120 seconds, followed by a dissociation phase of similar duration.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis and Hit Triage:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • A fragment is typically considered a "hit" if it produces a stable and concentration-dependent binding response significantly above the background noise.

    • For confirmed hits, perform a full kinetic titration by injecting a range of concentrations to determine the dissociation constant (KD).

Protocol 2: Hit Validation by NMR Spectroscopy

Rationale: It is crucial to validate hits from a primary screen using an orthogonal biophysical method to eliminate false positives. Saturation Transfer Difference (STD)-NMR is an excellent choice as it directly reports on the binding of a ligand to the protein in solution, providing complementary information to the surface-based SPR technique.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., 500 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's proton resonances.

    • Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances with a train of RF pulses and observing the transfer of this saturation to the bound fragment.

    • A "difference" spectrum is generated by subtracting the off-resonance spectrum from the on-resonance spectrum.

  • Data Analysis:

    • Protons on the fragment that are in close contact with the protein will appear as signals in the STD difference spectrum.

    • The presence of these signals confirms that the fragment binds to the target protein in solution.

    • Self-Validation: The absence of signals in the STD spectrum for a known non-binding compound serves as a negative control, while a ligand with a known crystal structure can serve as a positive control to validate the experimental setup.

Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

Once a fragment hit is confirmed and its binding mode is elucidated by a method like X-ray crystallography, the boronic acid group becomes the key to optimization. The Suzuki-Miyaura reaction is the premier method for coupling the boronic acid with a diverse range of (hetero)aryl halides, enabling rapid exploration of the Structure-Activity Relationship (SAR).[11][16]

Caption: General scheme for fragment elaboration using Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling for Fragment Elaboration

Rationale: This protocol provides a robust and widely applicable method for generating a library of analogues from the parent fragment. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.[16][17]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., a substituted bromobenzene) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

Methodology:

  • Reaction Setup:

    • To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the boronic acid fragment, the aryl halide, and the base.

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and side reactions, ensuring a clean and efficient coupling.

  • Addition of Reagents:

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed solvent mixture via syringe. The reaction mixture should be a suspension.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or microwave reactor. Typical reaction temperatures range from 80 °C to 120 °C.

    • Stir the reaction vigorously for the specified time, typically 2-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the final elaborated compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a high-value fragment for modern drug discovery. Its constitution is a deliberate convergence of a privileged biological scaffold, a strategic fluorine modification, and a versatile synthetic handle. By leveraging the robust biophysical and synthetic protocols outlined in this guide, research teams can efficiently identify and optimize novel lead compounds, accelerating the path toward new therapeutics, particularly in challenging target classes like protein kinases.

References

  • Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2012.662285]
  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [URL: https://www.researchgate.net/publication/382862025_Role_of_Fluorine_in_Drug_Design_and_Drug_Action]
  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [URL: https://www.lestudium-ias.com/event/fluorine-key-element-modern-drug-discovery-and-development]
  • Murray, C.W., Rees, D.C. The rise of fragment-based drug discovery. Nat Chem 2, 753–757 (2010). [URL: https://pubs.acs.org/doi/10.1021/jm9011286]
  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [URL: https://ri.conicet.gov.ar/handle/11336/57999]
  • Inhance Technologies. How Is Fluorine Used in the Medical Field?. [URL: https://www.inhancetechnologies.com/blog/how-is-fluorine-used-in-the-medical-field]
  • International Journal of Pharmaceutical Sciences Review and Research. Fragment Based Drug Design: A Review. [URL: https://globalresearchonline.net/journalcontents/v25-2/24.pdf]
  • PharmaBlock. Azaindoles in Medicinal Chemistry. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry]
  • Frontiers in Chemistry. Application of Fragment-Based Drug Discovery to Versatile Targets. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00413/full]
  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01992]
  • Wiley Online Library. Fragment-based drug discovery—the importance of high-quality molecule libraries. [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/cbdd.13968]
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-2-bromo-5-methylpyridin-4-amine-with-arylboronic-acids-for-drug-discovery]
  • ACS Publications. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00424]
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/21/10/1361]
  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [URL: https://www.researchgate.net/publication/361845686_7-Azaindole_A_Versatile_Scaffold_for_Developing_Kinase_Inhibitors]
  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00213]
  • NIH National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948956/]
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782624155-00001/978-1-78262-415-5]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
  • Parchem. This compound. [URL: https://www.parchem.com/chemical-supplier-distributor/3-Fluoro-1H-pyrrolo-2-3-b-pyridin-5-yl-boronic-acid-088313.aspx]
  • Sigma-Aldrich. 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751853]
  • Sigma-Aldrich. (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c886a3]
  • PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/31053507/]
  • CHI. Fragment-Based Drug Discovery. [URL: https://www.drugdiscoverychemistry.com/Fragment-Based-Drug-Discovery]
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [URL: https://www.mdpi.com/1420-3049/28/19/6890]
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8186103/]
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02805a]
  • MDPI. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [URL: https://www.mdpi.com/2079-6382/12/2/290]
  • Hilaris Publisher. Fragment-based Drug Discovery: Emerging Strategies and Applications. [URL: https://www.hilarispublisher.
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [URL: https://orgpharmchem.org.ua/en/jornal/tom-22-1-84-2024/recent-advances-in-the-synthesis-and-biological-activity-of-pyrrolo23-cpyridines/]
  • BLDpharm. 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [URL: https://www.bldpharm.com/products/1253911-20-4.html]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the versatile, yet sometimes challenging, (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid. This resource is designed for medicinal chemists, process chemists, and researchers in drug development who are looking to improve reaction yields, minimize impurities, and troubleshoot common issues encountered with this specific aza-indole building block.

The unique electronic properties of 7-azaindole scaffolds, characterized by their electron-deficient nature, necessitate a carefully considered approach to reaction optimization. This guide synthesizes mechanistic understanding with practical, field-tested solutions to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound in Suzuki couplings.

Q1: What makes this compound a challenging substrate for Suzuki reactions?

The primary challenge stems from the electron-deficient nature of the pyridinyl ring system, which is further amplified by the fluorine substituent. This electronic property can slow down the rate-determining transmetalation step of the Suzuki catalytic cycle. Furthermore, the acidic N-H proton of the pyrrole ring can interfere with certain basic conditions, and the molecule is susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) before the desired cross-coupling can occur.

Q2: What are the most critical parameters to control for a successful reaction?

Based on extensive studies, the three most critical parameters for this substrate class are:

  • Choice of Catalyst-Ligand System: The electronic and steric properties of the phosphine ligand are paramount for facilitating both oxidative addition and transmetalation.

  • Choice of Base: The base must be strong enough to activate the boronic acid but not so reactive that it promotes catalyst degradation or unwanted side reactions. Its solubility and pKa are key factors.

  • Exclusion of Water and Oxygen: Rigorous control of the reaction atmosphere (inert gas) and the use of anhydrous solvents are crucial to prevent catalyst deactivation and minimize protodeboronation.

Q3: How do I choose the right palladium catalyst and ligand?

For electron-deficient heteroaryl boronic acids, electron-rich and sterically hindered phosphine ligands are generally the most effective. These ligands stabilize the palladium center and promote the crucial, often sluggish, transmetalation and reductive elimination steps.

Ligand Recommended Pd Precursor Key Advantages
SPhos Pd₂(dba)₃ or Pd(OAc)₂Excellent for electron-deficient systems; promotes fast transmetalation.
XPhos Pd₂(dba)₃ or Pd(OAc)₂High activity and stability; often provides good yields where other ligands fail.
RuPhos Pd₂(dba)₃ or G3-PalladacyclesVery electron-rich, good for challenging couplings, including those with sterically hindered partners.

Q4: Which base is most suitable for this type of substrate?

The choice of base is critical. A moderately strong, non-nucleophilic base is often ideal.

  • Potassium Phosphate (K₃PO₄): This is frequently the base of choice. It is sufficiently basic to promote the reaction but is less prone to causing protodeboronation compared to stronger bases like hydroxides. Its limited solubility in many organic solvents can also be beneficial, providing a slow, sustained activation of the boronic acid.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when K₃PO₄ fails, but it may increase the risk of side reactions.

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, but often less effective for this specific substrate class than K₃PO₄.

Q5: How can I minimize the primary side reaction, protodeboronation?

Protodeboronation, the undesired cleavage of the C-B bond, is a major cause of yield loss. To mitigate it:

  • Use Anhydrous Conditions: Employ freshly distilled, anhydrous solvents and thoroughly dry all glassware. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

  • Select the Right Base: As mentioned, K₃PO₄ is often superior to bases like NaOH or K₂CO₃ in minimizing this side reaction.

  • Control Temperature: Do not use excessively high temperatures, as this can accelerate the rate of protodeboronation relative to the productive cross-coupling. A temperature screen from 80°C to 110°C is recommended.

Part 2: Systematic Troubleshooting Guide

When a reaction delivers a suboptimal outcome, a systematic approach is key. The following flowchart and detailed guide will help you diagnose and resolve common issues.

G Start Low or No Yield CheckCatalyst Issue: Catalyst System Start->CheckCatalyst Is the catalyst active? CheckBase Issue: Base/Conditions Start->CheckBase Are conditions optimal? CheckSubstrate Issue: Substrate Quality Start->CheckSubstrate Are reagents pure? Action_Ligand 1. Screen Ligands (SPhos, XPhos, RuPhos) 2. Use Pre-catalyst (e.g., XPhos-G3-Pd) CheckCatalyst->Action_Ligand Action_Base 1. Switch to K3PO4 2. Screen Solvents (e.g., Dioxane/H2O, Toluene) 3. Increase Temperature CheckBase->Action_Base Action_Purity 1. Check Boronic Acid Purity (NMR) 2. Ensure Anhydrous Conditions 3. Degas Solvents Thoroughly CheckSubstrate->Action_Purity Result_Improved Yield Improved Action_Ligand->Result_Improved Result_NoChange No Improvement Action_Ligand->Result_NoChange Action_Base->Result_Improved Action_Base->Result_NoChange Action_Purity->Result_Improved Action_Purity->Result_NoChange Result_NoChange->CheckCatalyst Re-evaluate Result_NoChange->CheckBase Re-evaluate

Caption: A troubleshooting flowchart for Suzuki reactions.

Problem 1: Low or No Conversion to Product

This is the most common issue, often pointing to a problem with one of the core components of the catalytic cycle.

  • Potential Cause 1.1: Inactive Catalyst System

    • Why it happens: The palladium(0) active species may not be forming efficiently from the precatalyst, or the chosen ligand may not be suitable for activating the substrates. Oxygen can also oxidize and deactivate the Pd(0) catalyst.

    • Troubleshooting Steps:

      • Switch Ligand: If using a general-purpose ligand like PPh₃, switch to a more specialized, electron-rich Buchwald-type ligand such as SPhos or XPhos. These are known to accelerate the reaction with heteroaromatic substrates.

      • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, use a well-defined palladacycle pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts are often more stable and provide more consistent generation of the active Pd(0) species.

      • Degas Rigorously: Ensure the reaction solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Potential Cause 1.2: Ineffective Base or Solvent Combination

    • Why it happens: The base may be too weak to facilitate the boronate complex formation required for transmetalation. Alternatively, the base or the boronate intermediate may not be sufficiently soluble in the chosen solvent.

    • Troubleshooting Steps:

      • Base Screening: If using a mild base like K₂CO₃, switch to the more effective K₃PO₄. Prepare a fresh, finely ground powder to maximize surface area.

      • Solvent Screening: A common solvent system is a mixture of an organic solvent with water (e.g., 1,4-dioxane/H₂O 4:1). The water helps dissolve the inorganic base. For water-sensitive substrates, anhydrous polar aprotic solvents like DME or THF can be used, particularly with a base like Cs₂CO₃.

      • Temperature Optimization: Perform the reaction at a higher temperature. While 80-90°C is a good starting point, some challenging couplings may require temperatures up to 110°C or the use of a sealed vessel/microwave reactor to exceed the solvent's boiling point.

Problem 2: Significant Byproduct Formation

The presence of major byproducts indicates that side reactions are outcompeting the desired cross-coupling.

  • Potential Cause 2.1: Protodeboronation of this compound

    • Why it happens: The boronic acid reacts with a proton source (typically residual water in the solvent or from the base) to form the parent 3-fluoro-1H-pyrrolo[2,3-b]pyridine, consuming the starting material.

    • Troubleshooting Steps:

      • Strictly Anhydrous Conditions: Use a glovebox for reagent preparation. Dry solvents over molecular sieves or via distillation. Ensure the base is anhydrous.

      • Use K₃PO₄: As established, this base has a lower tendency to promote protodeboronation compared to aqueous bases.

      • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS. Once the aryl halide has been consumed, work up the reaction promptly to prevent slow degradation of the remaining boronic acid.

  • Potential Cause 2.2: Homocoupling of the Aryl Halide Partner

    • Why it happens: Two molecules of the aryl halide partner can couple together (e.g., Ar-X + Ar-X → Ar-Ar). This is often promoted by high temperatures and certain catalyst systems.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents). This ensures the palladium catalyst is more likely to react with the boronic acid partner after oxidative addition.

      • Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Try reducing the palladium loading to 1-2 mol%.

      • Change Ligand: Some ligands are more prone to promoting homocoupling than others. Screening different ligands (e.g., moving from SPhos to cataCXium A) may solve the issue.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

G Setup 1. Setup - Dry glassware under vacuum - Backfill with Argon Reagents 2. Add Reagents - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - K3PO4 (2.5 eq) Setup->Reagents Solvent 3. Add Solvent - Degassed Dioxane/H2O (4:1) Reagents->Solvent Degas 4. Degas Mixture - Bubble Argon (10 min) Solvent->Degas Catalyst 5. Add Catalyst - XPhos Pd G3 (2 mol%) Degas->Catalyst Reaction 6. Heat & Monitor - Heat to 90-100 °C - Monitor by LC-MS Catalyst->Reaction

Caption: A standard workflow for Suzuki reaction setup.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.24 mmol, 1.2 equiv.), the aryl bromide partner (0.20 mmol, 1.0 equiv.), and finely powdered potassium phosphate (K₃PO₄) (0.50 mmol, 2.5 equiv.).

  • Atmosphere Control: Seal the vial with a septum cap, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Through the septum, add the degassed solvent system. A common and effective choice is a 4:1 mixture of 1,4-dioxane and water (e.g., 2.0 mL).

  • Final Degassing: With the needle of the argon line submerged in the solvent, bubble argon through the stirred reaction mixture for an additional 5-10 minutes.

  • Catalyst Addition: While maintaining a positive flow of argon, quickly add the palladium catalyst. For robust results, XPhos Pd G3 (0.004 mmol, 2 mol%) is an excellent choice.

  • Reaction: Place the sealed vial in a preheated heating block set to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the aryl bromide starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Title: Challenges in the Suzuki Cross-Coupling of Substituted Imidazole and Other Azole Rings Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A User's Guide for Suzuki-Miyaura Cross-Coupling Reactions of Heterocyclic Substrates Source: Chemical Science URL: [Link]

  • Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Angewandte Chemie International Edition URL: [Link]

Technical Support Center: Troubleshooting Protodeboronation of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing protodeboronation, a critical side reaction affecting the stability and utility of heteroaryl boronic acids in cross-coupling reactions. As researchers and drug development professionals, achieving high-yield, reproducible results is paramount. This guide is designed to provide you with an in-depth understanding of the causes of protodeboronation and to offer field-proven, actionable strategies to mitigate this pervasive issue.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of protodeboronation, providing the foundational knowledge needed to make informed experimental choices.

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid (or its derivative) is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura cross-coupling reaction, this process consumes your valuable heteroaryl boronic acid, converting it into the corresponding (and often unreactive) heteroarene. This directly leads to reduced yields of your desired product and complicates purification by introducing a significant byproduct.[2][3] The core challenge is to ensure the rate of the productive cross-coupling reaction significantly outpaces the rate of protodeboronation.[3]

cluster_0 Suzuki-Miyaura Reaction Components cluster_1 Reaction Pathways Heteroaryl\nBoronic Acid Heteroaryl Boronic Acid Desired Product\n(Biaryl Compound) Desired Product (Biaryl Compound) Heteroaryl\nBoronic Acid->Desired Product\n(Biaryl Compound)  Desired Suzuki Coupling (Productive Pathway) Side Product\n(Deborylated Heteroarene) Side Product (Deborylated Heteroarene) Heteroaryl\nBoronic Acid->Side Product\n(Deborylated Heteroarene)  Undesired Protodeboronation (Consumptive Pathway) Aryl Halide Aryl Halide Aryl Halide->Desired Product\n(Biaryl Compound) Pd Catalyst Pd Catalyst Pd Catalyst->Desired Product\n(Biaryl Compound)

Caption: The competition between productive Suzuki coupling and consumptive protodeboronation.
Q2: Why are heteroaryl boronic acids, especially those with basic nitrogen atoms, so susceptible to this side reaction?

The stability of a boronic acid is highly variable and depends on its electronic and structural properties.[1] Heteroaryl boronic acids are often particularly vulnerable for two key reasons:

  • Electron-Deficient Rings: Heterocycles like thiazole and those with multiple fluorine substituents are electron-deficient, which can destabilize the C-B bond.[2][4]

  • Basic Nitrogen Atoms: Heterocycles containing a basic nitrogen, such as pyridine, present a unique challenge. At neutral pH, these molecules can form a zwitterionic species, which has been shown to undergo rapid, unimolecular protodeboronation.[1][5] This is a distinct mechanistic pathway that makes compounds like 2-pyridylboronic acid notoriously unstable.[1] Interestingly, adjusting the pH away from neutral (either more acidic or more basic) can shift the equilibrium away from this highly reactive zwitterion and actually decrease the rate of protodeboronation.[1]

Q3: What are the primary mechanistic drivers of protodeboronation that I should be aware of?

Understanding the mechanism is key to controlling the reaction. Protodeboronation is highly pH-dependent, with several pathways identified.[2][5][6]

  • Base-Catalyzed Pathway: This is the most common pathway in Suzuki-Miyaura reactions. A base (like hydroxide) attacks the boronic acid to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][7][8] This boronate then reacts with a proton source (typically water) in the rate-limiting step to cleave the C-B bond.[1][7] This is why strong bases often accelerate protodeboronation.[3]

  • Acid-Catalyzed Pathway: Under acidic conditions, a general acid can facilitate C-B bond cleavage.[1][9] This is less common in standard Suzuki conditions but can be a factor if acidic additives are present or if the reaction pH drops.[6]

  • Zwitterionic Pathway (for Basic Heterocycles): As mentioned, basic heterocycles like 2-pyridine can form a zwitterion at neutral pH that rapidly decomposes.[1][5] Internal assistance from the protonated nitrogen facilitates the C-B bond cleavage.[5]

  • Self-Catalysis: In some cases, when the reaction pH is close to the pKa of the boronic acid, the neutral boronic acid molecule can catalyze the protodeboronation of the boronate anion.[5][10] This can lead to an unexpected acceleration of the side reaction under specific pH conditions.[5]

G cluster_conditions Reaction pH Environment cluster_pathways Dominant Protodeboronation Pathway High pH High pH Base_Cat Base-Catalyzed (via Boronate Anion) High pH->Base_Cat Most common in Suzuki reactions Neutral pH Neutral pH Zwitterion Zwitterionic Decomposition (e.g., 2-Pyridyl) Neutral pH->Zwitterion Specific to basic heterocycles Low pH Low pH Acid_Cat Acid-Catalyzed Low pH->Acid_Cat Less common in standard Suzuki

Caption: The influence of pH on the dominant protodeboronation mechanism.
Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides direct answers to common experimental failures and outlines robust strategies to overcome them.

Q4: My reaction yield is low, and LC-MS/NMR analysis shows a major byproduct corresponding to the deborylated heteroarene. Where do I start troubleshooting?

This is the classic signature of protodeboronation outcompeting your desired coupling. A systematic approach is required. The goal is to accelerate the Suzuki catalytic cycle while suppressing the decomposition pathway.

Troubleshooting_Flowchart start Observing Significant Protodeboronation? base_check What base are you using? start->base_check Start Here base_strong Strong Base (NaOH, KOH) base_check->base_strong Strong base_weak Weak Base (K₂CO₃, K₃PO₄, KF) base_check->base_weak Mild temp_check What is the reaction temperature? temp_high High Temp (>100 °C) temp_check->temp_high High temp_low Lower Temp (60-80 °C) temp_check->temp_low Optimal catalyst_check Is your catalyst system highly active? catalyst_slow Slow / Inefficient (e.g., Pd(PPh₃)₄) catalyst_check->catalyst_slow Slow catalyst_fast Highly Active (e.g., XPhos Pd G3) catalyst_check->catalyst_fast Fast boron_source_check Are you using a free boronic acid? boron_acid Yes, free boronic acid boron_source_check->boron_acid Yes boron_ester No, using an ester boron_source_check->boron_ester No base_sol Action: Switch to a milder, finely ground base like K₃PO₄ or KF. base_strong->base_sol base_weak->temp_check base_sol->temp_check temp_sol Action: Lower temperature to the minimum required for coupling. temp_high->temp_sol temp_low->catalyst_check temp_sol->catalyst_check catalyst_sol Action: Use a modern, highly active precatalyst and ligand. catalyst_slow->catalyst_sol catalyst_fast->boron_source_check catalyst_sol->boron_source_check boron_sol Action: Convert to a more stable form (MIDA boronate, trifluoroborate) for slow release. boron_acid->boron_sol

Caption: A decision tree for systematically troubleshooting protodeboronation.
Q5: How does my choice of base, solvent, and temperature specifically impact protodeboronation?

These three parameters are critically linked and provide the first line of defense against protodeboronation.

ParameterImpact on ProtodeboronationRecommended Action & Rationale
Base High Impact. Strong bases (e.g., NaOH, KOH) create a high pH environment, accelerating the formation of the reactive boronate anion, which is prone to protodeboronation.[3][4]Switch to milder bases like K₃PO₄, K₂CO₃, or KF.[3][11] These bases are strong enough to facilitate the Suzuki catalytic cycle but maintain a less aggressive pH, slowing the rate of boronic acid decomposition.
Temperature High Impact. Elevated temperatures increase the rate of all reactions, including protodeboronation.[3] If the rate of decomposition increases more rapidly with temperature than the rate of coupling, a higher temperature will be detrimental.Lower the reaction temperature. Often, operating in the 60–80 °C range is sufficient for coupling with an active catalyst system and can dramatically reduce the extent of protodeboronation.[3][12]
Solvent Moderate Impact. The primary proton source for protodeboronation is often water.[3][11] While some water is necessary for many Suzuki protocols to dissolve the base and facilitate the catalytic cycle, excessive water can be harmful.Use anhydrous or minimal water conditions. Switching to anhydrous solvents can suppress protodeboronation.[11] If water is required, use a minimal amount (e.g., dioxane/H₂O 10:1) and ensure solvents are properly degassed to remove oxygen, which can cause other side reactions.[11]
Q6: I've tried optimizing conditions, but my unstable heteroaryl boronic acid still degrades. What's the next step?

When reaction condition optimization is insufficient, the best strategy is to change the form of the boronic acid itself by using a more stable derivative. This is often referred to as a "slow release" strategy.[1]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, crystalline solids that are unreactive under standard Suzuki conditions.[1][13] Under specific slow-release conditions (e.g., using K₃PO₄ in aqueous dioxane), they slowly hydrolyze to release the free boronic acid at a very low steady-state concentration.[13] This ensures the boronic acid is consumed by the catalyst for cross-coupling almost immediately upon its formation, minimizing the time it has to decompose.[1][13]

  • Organotrifluoroborates (BF₃K salts): Potassium aryltrifluoroborates are another class of highly stable, crystalline solids. Like MIDA boronates, they act as a reservoir for the boronic acid, which is slowly released under the reaction conditions, thereby suppressing protodeboronation.[1]

  • Pinacol Esters: While generally more stable than free boronic acids, the protection offered by esters can be nuanced.[4][10] Five-membered ring esters, like those from pinacol, typically offer good stability.[4][10] However, some studies have shown that six-membered ring esters can actually undergo protodeboronation faster than the parent boronic acid.[10] Therefore, pinacol esters are a good first choice, but MIDA boronates offer a more robust solution for extremely unstable systems.

Boron Reagent FormRelative StabilityKey Advantage
Free Boronic AcidLowCommercially available, no deprotection needed.
Pinacol Boronate EsterModerateGood shelf-stability, easy to handle/purify.[10]
OrganotrifluoroborateHighHighly stable, crystalline solid; enables slow release.[1]
MIDA BoronateVery HighExceptionally stable; tunable slow release for very sensitive substrates.[13]
Part 3: Validated Experimental Protocols

As a Senior Application Scientist, I advocate for protocols that are both effective and reproducible. The following methods are designed to minimize protodeboronation.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Unstable Heteroaryl Boronic Acids

This protocol leverages a highly active catalyst system and optimized conditions to favor the cross-coupling pathway.

Objective: To couple an aryl halide with an unstable heteroaryl boronic acid while minimizing protodeboronation.

Materials:

  • Aryl Halide (1.0 equiv)

  • Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1)

  • Anhydrous, inert atmosphere reaction vessel (e.g., Schlenk tube)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl boronic acid/ester (1.2-1.5 equiv), and the finely ground K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting aryl halide.

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 70-80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for consumption of starting materials and formation of both the desired product and the deborylated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to isolate the desired product.

Protocol 2: Stabilization of a Boronic Acid via Diethanolamine Adduct Formation

For particularly troublesome boronic acids, converting them to a more stable, solid diethanolamine adduct can be an effective strategy before use in coupling reactions.[11]

Objective: To prepare a stable, solid diethanolamine adduct of a heteroaryl boronic acid.

Materials:

  • Heteroaryl Boronic Acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable Solvent (e.g., Methylene Chloride or Toluene)

Step-by-Step Methodology:

  • Dissolution: In a flask with a stir bar, dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of the chosen solvent.

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the resulting slurry for 15-30 minutes at room temperature to ensure complete formation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold solvent and dry thoroughly under vacuum.

  • Usage: This stable adduct can now be weighed out and used directly in Suzuki coupling reactions, typically under conditions that facilitate its dissociation back to the active boronic acid (e.g., in protic solvents or under aqueous basic conditions).

References
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Leach, A. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Sporzyński, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Leach, A. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Perrin, D. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Perrin, D. M., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. University of British Columbia. [Link]

  • Sporzyński, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Gevorgyan, V., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry. [Link]

  • Perrin, D. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Cheon, C-H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Reddit user discussion. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • Reddit user discussion. (2022). For the pro's (Suzuki). [Link]

  • Sigman, M. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging yet synthetically valuable (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific azaindole derivative.

The unique electronic properties of this heteroaromatic boronic acid—characterized by the electron-withdrawing fluorine atom and the nitrogen-rich heterocyclic core—present specific challenges that require careful optimization of reaction parameters. This guide provides a structured approach to overcoming these hurdles, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using this compound?

A1: Low yields with this substrate often stem from several factors unique to its structure. The electron-deficient nature of the pyridine ring can slow down the transmetalation step of the catalytic cycle. More critically, azaindole-type boronic acids are highly susceptible to a competitive side reaction called protodeboronation , where the boronic acid moiety is replaced by a hydrogen atom, effectively consuming your starting material.[1][2][3] This process is often accelerated by strong bases and the presence of water.[1][4]

Q2: What is protodeboronation and how can I minimize it with this specific boronic acid?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, converting the boronic acid back to its parent heterocycle (3-Fluoro-1H-pyrrolo[2,3-b]pyridine).[1] This is a major decomposition pathway for many heteroarylboronic acids, especially those that are electron-deficient or contain acidic N-H protons.[4][5]

To minimize it:

  • Use Milder Bases: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Consider switching to milder inorganic bases like K₃PO₄ or Cs₂CO₃, or even fluoride sources like CsF or KF, which can be effective under anhydrous or near-anhydrous conditions.[6]

  • Control Water Content: While some water is often beneficial for Suzuki couplings, excess water provides the proton source for protodeboronation.[3] Using anhydrous solvents or carefully controlling the water content in biphasic systems is crucial.[3][7]

  • Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[1][8]

Q3: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A3: For challenging heteroaromatic couplings, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[9][10][11] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9]

A robust starting point would be a combination of a Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst with a biarylphosphine ligand such as SPhos or XPhos .[9][10][12] These ligands have demonstrated broad utility for coupling heteroaryl chlorides and bromides.[5][10] Pre-formed catalyst complexes, known as precatalysts, can also offer improved stability and reproducibility.[5]

Q4: How does the choice of solvent impact the reaction?

A4: The solvent plays a critical role in solubilizing the reactants and the base, and it can significantly influence the reaction rate and side product formation.[7][13] For polar substrates like azaindoles, common choices include ethereal solvents like 1,4-dioxane or THF , often with a controlled amount of water to aid in dissolving the base and facilitating the catalytic cycle.[13][14][15] Aprotic polar solvents like DMF can also be used, but may require higher temperatures. Toluene is another common choice, particularly for less polar coupling partners. The optimal solvent is highly substrate-dependent and must be determined empirically.[13][15]

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling of this compound.

Logical Flow for Troubleshooting

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Issue 1: No Reaction or Trace Product Formation

Potential Cause & Explanation:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ.[3][16] The ligand may also be oxidized or degraded, preventing the formation of the active L-Pd(0) complex.

  • Failed Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the palladium catalyst into the aryl/heteroaryl halide bond.[14][17] If your coupling partner is an unreactive halide (e.g., a chloride) or is sterically hindered, this step may be the rate-limiting bottleneck.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[3]

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[18]

  • Switch to a Pd(0) Source: Replace your Pd(II) precatalyst with a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[6]

  • Use a More Active Ligand: For unreactive halides, switch to a more electron-rich and bulky ligand. Biaryl phosphine ligands like XPhos, SPhos, or RuPhos are designed to accelerate oxidative addition.[5][9][10] A 1:1 to 1:2 Pd:Ligand ratio is a typical starting point.[9]

Issue 2: Low Yield with Significant Protodeboronation

Potential Cause & Explanation:

As discussed in the FAQs, this compound is prone to protodeboronation, especially under harsh basic conditions or in the presence of excess protic solvents.[1][4] Recent studies have also shown that bulky phosphine ligands complexed to Pd(II) intermediates can paradoxically accelerate this unwanted side reaction.[19][20][21]

Troubleshooting Protocol:

  • Base Screening: The choice of base is critical.[22] Create a screening experiment to test different bases, moving from strong to milder options.

    Base Strength Typical Solvent System Comments
    K₃PO₄StrongDioxane/H₂O, Toluene/H₂OOften effective for heteroaryl couplings but can promote protodeboronation.[5]
    Cs₂CO₃Medium-StrongDioxane, THF, DMFGenerally good solubility and effective for challenging couplings.[23]
    K₂CO₃MediumDioxane/H₂O, Ethanol/H₂OA standard, cost-effective choice; may require higher temperatures.[14][15]
    CsFMildDioxane, THF (anhydrous)Can be very effective in anhydrous conditions, minimizing protodeboronation.[6]
  • Solvent and Water Content Optimization:

    • Run the reaction under strictly anhydrous conditions using a mild base like CsF in anhydrous dioxane or THF.

    • If a biphasic system is necessary (e.g., with K₃PO₄), systematically vary the water content. Start with a 10:1 or 5:1 ratio of organic solvent to water and observe the effect on yield versus protodeboronation.[5]

  • Use a Boronate Ester: If protodeboronation remains a major issue, protect the boronic acid.

    Experimental Protocol: Synthesis of the Pinacol Boronate Ester

    • To a stirred solution of this compound (1.0 equiv) in THF (0.5 M), add pinacol (1.1 equiv).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting solid is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.

    • Use this pinacol ester (1.2 - 1.5 equiv) in your Suzuki reaction, typically with a base like K₃PO₄.

Issue 3: Formation of Homocoupled Byproducts

Potential Cause & Explanation:

Homocoupling of the boronic acid (to form a bi-azaindole) or the aryl halide can occur, typically promoted by oxygen or the decomposition of the palladium catalyst to palladium black.

Troubleshooting Protocol:

  • Rigorous Degassing: Re-evaluate your degassing procedure. Ensure the solvent is fully deoxygenated and that no air is introduced during reagent addition.[3]

  • Lower Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions. Once optimal conditions are found, try reducing the catalyst loading from 2-5 mol% down to 0.5-1 mol%.

  • Use a More Stable Precatalyst: Buchwald-type precatalysts are often more resistant to decomposition and can provide a controlled release of the active Pd(0) species, minimizing the formation of palladium black and associated side reactions.[5][24]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Oxidative Addition RedElim Ar-Ar' (Product) Transmetalation Ar-Pd(II)-Ar' (Transmetalation) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->RedElim Product Release Waste X-B(OH)₂ + Base-H⁺ Transmetalation->Waste ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) Boronate Ar'-B(OH)₃⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][16][17]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. (2021). [Link]

  • Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. (2022). [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. (2024). [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. (2026). [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • Sci-Hub. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. (2023). [Link]

  • Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]

Sources

Technical Support Center: Cross-Coupling of Fluoro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving fluoro-substituted pyridines. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by these valuable building blocks in modern synthetic chemistry. Fluoro-substituted pyridines are crucial components in pharmaceuticals and agrochemicals, but their reactivity in cross-coupling reactions can be nuanced, often leading to undesired side reactions. Here, we dissect these challenges and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with fluoro-substituted pyridines often challenging?

A1: The challenges arise from a combination of factors inherent to the fluoro-pyridine scaffold:

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond to carbon, making it generally unreactive towards oxidative addition in typical palladium-catalyzed cross-coupling reactions. However, under certain conditions, unwanted C-F activation can occur, leading to defluorination byproducts.

  • Electronic Effects of Fluorine: Fluorine is a strongly electronegative atom that can significantly influence the electron density of the pyridine ring. This can alter the reactivity of other C-X (X = Cl, Br, I) bonds, sometimes making them less susceptible to oxidative addition.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its catalytic activity. This effect can be modulated by the position of the fluorine substituent.

Q2: Which halogen (Cl, Br, I) is the best leaving group on a fluoro-pyridine for cross-coupling?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend: I > Br > Cl >> F. Therefore, iodo-fluoropyridines are the most reactive substrates, followed by bromo- and then chloro-fluoropyridines. The C-F bond is typically inert under standard conditions. The choice of halogen often depends on a balance between reactivity and the availability of the starting material.

Q3: Can the position of the fluorine atom on the pyridine ring affect the reaction outcome?

A3: Absolutely. The position of the fluorine atom relative to the leaving group and the pyridine nitrogen has a profound impact on the electronic properties and steric environment of the reaction center. For instance, a fluorine atom ortho to the leaving group can sterically hinder the approach of the catalyst and electronically deactivate the C-X bond, making oxidative addition more difficult.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Fluoro-Pyridine Substrate

Symptoms: Your starting material (the fluoro-halo-pyridine) is largely unreacted, even after extended reaction times.

Potential Cause Explanation Recommended Solution
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst.- Use a higher catalyst loading (e.g., 5-10 mol%).- Employ bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can create a more sterically hindered and reactive catalyst, discouraging pyridine coordination.
Poor Oxidative Addition The C-X bond on the electron-deficient fluoro-pyridine ring is not readily cleaved by the Pd(0) catalyst.- Switch to a more reactive leaving group (Cl → Br → I).- Increase the reaction temperature.- Use a more electron-rich and bulky ligand to promote oxidative addition.
Incorrect Base/Solvent Combination The chosen base may not be strong enough or sufficiently soluble in the reaction medium to facilitate the catalytic cycle effectively.- For Suzuki couplings, consider stronger bases like Cs₂CO₃ or K₃PO₄.[1] - Ensure adequate solubility of the base; sometimes a co-solvent like water can be beneficial, especially with phosphate bases.

Experimental Protocol: General Starting Conditions for a Suzuki-Miyaura Coupling of a Fluoro-Bromopyridine

  • To a flame-dried reaction vessel, add the fluoro-bromopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

Issue 2: Formation of a Hydrodehalogenated Byproduct

Symptoms: The desired coupled product is observed, but a significant amount of the starting fluoro-pyridine with the halogen replaced by a hydrogen atom is also present.

Diagram: Proposed Mechanism for Hydrodehalogenation

G Ar_X ArF-X OxAdd Oxidative Addition Ar_X->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd ArPdX ArF-Pd(II)-X(L2) OxAdd->ArPdX Protonolysis Protonolysis/ Hydride Formation ArPdX->Protonolysis H_source Hydrogen Source (e.g., H₂O, Solvent) H_source->Protonolysis ArPdH ArF-Pd(II)-H(L2) Protonolysis->ArPdH RedElim Reductive Elimination ArPdH->RedElim RedElim->Pd0 Regenerates Catalyst Ar_H ArF-H RedElim->Ar_H

Caption: A simplified pathway for hydrodehalogenation.

Potential Cause Explanation Recommended Solution
Presence of a Hydrogen Source Water, alcohols, or even amines in the reaction mixture can act as a source of protons or hydrides, leading to the reductive cleavage of the C-X bond.[2][3]- Use anhydrous solvents and reagents.- If a protic solvent is necessary, consider using a non-coordinating base.
β-Hydride Elimination (for certain substrates) In some cases, particularly in Buchwald-Hartwig aminations, β-hydride elimination from the amide intermediate can lead to the hydrodehalogenated arene.[4]- Choose ligands that favor reductive elimination over β-hydride elimination (e.g., bulky, electron-rich ligands).
Reaction with Phosphine Ligands and Water Some phosphine ligands can react with water to generate a hydride source, which then participates in the catalytic cycle to produce the hydrodehalogenated product.[2]- Screen different phosphine ligands. Bulky ligands can sometimes suppress this side reaction.[3]
Issue 3: Formation of a Defluorinated or Hydrodefluorinated Byproduct

Symptoms: The desired product is formed, but a version where the fluorine atom has been replaced by another group or a hydrogen atom is also detected. This is a particularly challenging side reaction with fluoro-pyridines.

Diagram: Decision Tree for Troubleshooting Defluorination

G start Defluorination Observed q1 High Reaction Temperature? start->q1 a1_yes Lower Temperature q1->a1_yes Yes a1_no Evaluate Ligand/Base q1->a1_no No q2 Using Highly Nucleophilic Base? a1_no->q2 a2_yes Switch to a Weaker/ Non-nucleophilic Base (e.g., K₃PO₄, CsF) q2->a2_yes Yes a2_no Consider Ligand-Assisted C-F Activation q2->a2_no No a3 Try Ligands Less Prone to C-F Insertion (e.g., less electron-rich) a2_no->a3

Sources

Technical Support Center: A Ligand Selection Guide for Challenging Suzuki Couplings with 7-Azaindole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 7-azaindole boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific class of substrates. Here, we will delve into the underlying reasons for common experimental hurdles and provide field-proven solutions in a direct question-and-answer format. Our focus is on rational ligand selection and reaction optimization to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a 7-azaindole boronic acid is giving low to no yield. What are the likely causes?

Low or no yield in Suzuki couplings with 7-azaindole boronic acids typically stems from a few key issues inherent to the substrate's structure. The primary culprits are:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalytic species, effectively poisoning the catalyst and stalling the catalytic cycle.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[2] Heteroaromatic boronic acids, especially those that are electron-rich, can be susceptible to this pathway, which is often accelerated by the presence of water and a strong base.

  • Poor Solubility: The starting materials or the palladium complex may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and inefficient catalysis.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. An inappropriate ligand may not be able to overcome the challenges posed by the 7-azaindole substrate.

Ligand Selection Guide for 7-Azaindole Boronic Acids

The choice of ligand is paramount for a successful Suzuki coupling with 7-azaindole boronic acids. The ideal ligand should be both sterically bulky and electron-rich.

Why are bulky, electron-rich phosphine ligands recommended?

Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands, are highly effective for several reasons:

  • Preventing Catalyst Inhibition: The steric bulk of the ligand creates a "pocket" around the palladium center, which physically hinders the coordination of the 7-azaindole's pyridine nitrogen. This prevents the formation of off-cycle, inactive palladium complexes.[1]

  • Promoting Reductive Elimination: The electron-donating nature of these ligands increases the electron density on the palladium center. This facilitates the final, product-forming step of the catalytic cycle, the reductive elimination.

  • Enhancing Oxidative Addition: These ligands also promote the initial oxidative addition of the aryl halide to the palladium(0) species, which can sometimes be the rate-limiting step.

The following diagram illustrates the key role of a bulky ligand in preventing catalyst inhibition and promoting the desired catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Desired Catalytic Cycle cluster_inhibition Catalyst Inhibition Pathway cluster_ligand Role of Bulky Ligand (L) Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L₂-R² Ox_Adduct->Transmetalation_Complex Transmetalation (R²-B(OH)₂ + Base) Inactive_Complex Pd(II)-Azaindole Complex (Inactive) Ox_Adduct->Inactive_Complex Coordination of 7-Azaindole Transmetalation_Complex->Pd(0)L2 Reductive Elimination (R¹-R²) Bulky_Ligand Bulky Ligand (e.g., SPhos) Bulky_Ligand->Pd(0)L2 Stabilizes & Shields Bulky_Ligand->Ox_Adduct Prevents Inhibition caption Role of a bulky ligand in the Suzuki coupling of 7-azaindole. Troubleshooting_Workflow Start Low/No Yield in 7-Azaindole Suzuki Coupling Check_Ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? Start->Check_Ligand Change_Ligand Switch to a recommended bulky phosphine ligand. Check_Ligand->Change_Ligand No Check_Inertness Was the reaction performed under strictly inert conditions? Check_Ligand->Check_Inertness Yes Change_Ligand->Check_Inertness Improve_Inertness Improve degassing of solvents and use a glovebox or Schlenk techniques. Check_Inertness->Improve_Inertness No Check_Base_Solvent Review base and solvent choice. (e.g., K₃PO₄ in dioxane/water) Check_Inertness->Check_Base_Solvent Yes Improve_Inertness->Check_Base_Solvent Optimize_Conditions Screen different bases (e.g., Cs₂CO₃) and solvent systems. Check_Base_Solvent->Optimize_Conditions Not Optimized Consider_Protection Consider N-protection if side reactions persist. Check_Base_Solvent->Consider_Protection Optimized Successful_Coupling Successful Coupling Check_Base_Solvent->Successful_Coupling Successful Optimize_Conditions->Consider_Protection Consider_Protection->Successful_Coupling Implemented Consider_Protection->Successful_Coupling No, successful without protection caption Troubleshooting workflow for 7-azaindole Suzuki couplings.

Sources

Technical Support Center: Overcoming Low Reactivity of C-F Bonds in Palladium-Catalyzed Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling of organofluorine compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by the inert nature of the carbon-fluorine (C-F) bond. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and troubleshooting C-F bond coupling reactions.

Q1: Why is the C-F bond so difficult to activate in palladium-catalyzed reactions?

The primary challenge lies in the intrinsic strength and polarity of the C-F bond. The C-F bond in fluorobenzene has a bond dissociation energy (BDE) of approximately 126 kcal/mol, making it one of the strongest single bonds to carbon in organic chemistry[1]. This high strength makes the initial, often rate-limiting, oxidative addition step of the C-F bond to a Pd(0) center thermodynamically and kinetically challenging compared to its heavier halogen counterparts (e.g., C-Cl at ~96 kcal/mol)[1]. Furthermore, the high electronegativity of fluorine results in a short, polarized bond with low-lying orbitals, which do not interact effectively with the metal center.

Q2: What is the generally accepted catalytic cycle for C-F cross-coupling?

The process typically follows a Pd(0)/Pd(II) catalytic cycle, analogous to other cross-coupling reactions but with unique challenges at specific steps.

  • Oxidative Addition: A low-valent Pd(0) complex, supported by ligands (L), attacks the C-F bond of the aryl fluoride (Ar-F) to form a Pd(II) intermediate, L₂Pd(Ar)(F). This is the most difficult step.

  • Transmetalation: The organometallic coupling partner (R-M) exchanges its organic group with the fluoride on the palladium center, forming a new intermediate, L₂Pd(Ar)(R), and a metal-fluoride salt (M-F).

  • Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond, yielding the desired product (Ar-R) and regenerating the active Pd(0) catalyst. C-F reductive elimination from Pd(II) intermediates is also known to be a challenging step, which has historically hindered the development of these reactions[2][3].

Pd_Catalytic_Cycle_CF_Activation pd0 Pd(0)Lₙ ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add + Ar-F pdII_F Lₙ(Ar)Pd(II)-F ox_add->pdII_F transmetal Transmetalation pdII_F->transmetal + R-M pdII_R Lₙ(Ar)Pd(II)-R transmetal->pdII_R - M-F red_elim Reductive Elimination pdII_R->red_elim red_elim->pd0 + Ar-R

Caption: General catalytic cycle for Pd-catalyzed C-F activation.

Q3: What are the essential components for a successful C-F coupling reaction?

Achieving success requires careful optimization of four key components:

  • Palladium Precatalyst: An air-stable Pd(II) source that is easily reduced in situ or a pre-formed Pd(0) complex.

  • Ligand: This is arguably the most critical factor. Electron-rich, sterically bulky phosphine ligands are required to promote the difficult oxidative addition step[4].

  • Base: A strong base is often necessary to facilitate the transmetalation step or to activate the coupling partner.

  • Solvent & Temperature: High temperatures are typically required to overcome the high activation energy of C-F bond cleavage. Aprotic, polar solvents are common.

Q4: Which named cross-coupling reactions are most feasible with aryl fluorides?

While challenging, several classic cross-coupling reactions have been adapted for aryl fluorides. Success is often limited to substrates that are "activated" by electron-withdrawing groups or directing groups.[1]

  • Suzuki-Miyaura Coupling: Coupling with organoboron reagents. This is one of the more developed areas for C-F activation[5][6][7].

  • Sonogashira Coupling: Coupling with terminal alkynes. Recent advances have shown success using strong bases like LiHMDS to promote the reaction[8][9][10].

  • Buchwald-Hartwig Amination: The formation of C-N bonds is possible, though it remains challenging for unactivated aryl fluorides[11][12].

  • Heck Reaction: Coupling with alkenes has been reported, but it is not as common as with other aryl halides[13][14][15].

  • Grignard Coupling: Reactions with organomagnesium reagents have been demonstrated, sometimes showing unique reactivity pathways involving bimetallic cooperation[1][5].

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This guide is structured to address specific problems you may encounter during your experiments.

Problem: No Reaction or Very Low Conversion
Q: My reaction shows no conversion of the starting material. What are the first things I should check?

Before making significant changes to the reaction chemistry, always verify the fundamentals.

  • Reagent Purity: Are your solvent and amine base (if used) completely dry? Water can be a source of protons for hydrodefluorination and can poison the catalyst[16]. Is your aryl fluoride starting material pure?

  • Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Temperature Control: Is your reaction actually reaching the target temperature? High temperatures (often >100 °C) are critical. Verify your heating block or oil bath temperature with an external thermometer.

  • Stirring: Is the reaction mixture stirring efficiently? Poor mixing in heterogeneous reactions (e.g., with Cs₂CO₃ as a base) can prevent reagents from interacting.

Q: My aryl fluoride is electron-rich and particularly unreactive. How can I force it to react?

Electron-donating groups on the aryl fluoride exacerbate the challenge of C-F activation by increasing the electron density on the ring, making it less susceptible to oxidative addition by the electron-rich Pd(0) center.

  • Increase Ligand Electron-Donating Ability: Switch to a more electron-rich ligand. For example, if a standard biarylphosphine ligand like SPhos is failing, consider a more donating ligand from the Buchwald or Hartwig portfolio[4].

  • Employ a Stronger, Soluble Base: A strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) can be more effective than carbonate bases. LiHMDS, in particular, has been shown to promote Sonogashira couplings of unactivated aryl fluorides[8][10].

  • Increase Temperature: Carefully increase the reaction temperature in 10-15 °C increments. Monitor for decomposition of your starting materials or products.

  • Consider Nickel Catalysis: For particularly stubborn C-F bonds, nickel-based catalysts can be more effective than palladium. Nickel systems are often more competent at activating strong bonds[5][6][7].

Q: Is my choice of palladium precursor and ligand optimal?

The combination of the palladium source and the ligand is the heart of the catalytic system.

  • Palladium Source: For C-F activation, Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. They are readily reduced to the active Pd(0) species in the presence of phosphine ligands.

  • Ligand Selection: The ligand must be both sterically bulky and electron-rich . This combination stabilizes the monomeric Pd(0) species and increases its electron density, which is necessary to attack the strong C-F bond[4]. Failure to use an appropriate ligand is a common reason for failed reactions.

Ligand Class Key Characteristics Typical Application / Rationale
Monodentate Biarylphosphines (e.g., RuPhos, XPhos)Highly electron-rich and sterically demanding.Gold standard for many difficult couplings. The bulky biaryl backbone promotes reductive elimination.
Dialkylbiarylphosphines (e.g., SPhos, tBuXPhos)Even more electron-donating due to alkyl groups on phosphorus.Excellent for activating electron-rich aryl halides, including some fluorides.
Ferrocene-Based Ligands (e.g., dppf)Bidentate, robust, and moderately electron-rich.Often used in Suzuki couplings. The defined bite angle can stabilize catalytic intermediates[11].
Carbene Ligands (NHCs) (e.g., IPr, SIMes)Very strong σ-donors, form highly stable palladium complexes.Can be effective but sometimes lead to overly stable intermediates that inhibit catalysis.
Problem: Low Yield and/or Significant Side Product Formation
Q: I am observing a significant amount of the hydrodefluorinated (HDF) arene. How can I suppress this side reaction?

Hydrodefluorination (Ar-F → Ar-H) is a common and frustrating side reaction. It typically arises from trace water or other proton sources in the reaction mixture[16].

  • Rigorous Drying: Dry your solvent over molecular sieves or by distillation. Use freshly opened, anhydrous grade reagents. Dry glassware in an oven before use.

  • Base Choice: The choice of base can influence HDF. If you are using a hydroxide or a hydrated carbonate, switch to an alkoxide (NaOtBu) or amide (LiHMDS) base.

  • Scrutinize Coupling Partner: Some coupling partners, particularly organoboronic acids in Suzuki couplings, can be a source of water or protons. Ensure they are as dry as possible. Using organotrifluoroborates can sometimes mitigate these issues[17].

Q: My reaction is messy, with multiple unidentified byproducts. What is the most likely cause?

A messy reaction profile often points to catalyst decomposition or thermal degradation of your substrates.

  • Lower the Temperature: High temperatures are a double-edged sword. While necessary for C-F activation, they can also degrade sensitive functional groups or the catalyst itself. Try running the reaction at the lowest temperature that gives a reasonable conversion rate.

  • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black (inactive Pd metal). A typical ratio is 1:1 to 2:1 for monodentate ligands to palladium metal.

  • Change the Solvent: A higher-boiling, coordinating solvent like dioxane or toluene might stabilize the catalytic species better than less-coordinating solvents at high temperatures.

Troubleshooting_Workflow start Reaction Issue: Low or No Conversion check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Correct Temperature? start->check_basics eval_substrate Step 2: Evaluate Substrate Is Aryl Fluoride Electron-Rich? check_basics->eval_substrate no_rich Proceed to Catalyst Check eval_substrate->no_rich No   yes_rich Action: Increase Reactivity - Use Stronger Base (LiHMDS) - Increase Temperature - Switch to more e⁻-rich ligand eval_substrate->yes_rich  Yes eval_catalyst Step 3: Evaluate Catalyst System - Ligand sufficiently bulky/e⁻-rich? - Correct Pd:Ligand ratio? no_rich->eval_catalyst yes_rich->eval_catalyst yes_catalyst Consider Alternative Strategy - Nickel Catalysis? - Different Coupling Partner? eval_catalyst->yes_catalyst  Yes no_catalyst Action: Optimize Catalyst - Switch to Bulky Biarylphosphine - Use Pd₂(dba)₃ Precursor eval_catalyst->no_catalyst No  

Caption: A decision workflow for troubleshooting C-F coupling reactions.

Experimental Protocol: LiHMDS-Promoted Sonogashira Coupling of an Aryl Fluoride

This protocol is adapted from established literature procedures and serves as a robust starting point for coupling terminal alkynes with aryl fluorides, including challenging electron-rich substrates[8][9][10].

Reaction: Coupling of 4-fluoroanisole with phenylacetylene.

Materials & Reagents:
  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Aryl Fluoride: 4-fluoroanisole

  • Alkyne: Phenylacetylene

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Glassware: Oven-dried Schlenk tube or microwave vial with a stir bar.

Procedure:
  • Preparation: In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add 4-fluoroanisole (25.2 mg, 0.2 mmol, 1.0 equiv).

  • Solvent and Alkyne: Remove the tube from the glovebox. Under a positive pressure of argon, add anhydrous THF (1.0 mL) followed by phenylacetylene (25.5 mg, 0.25 mmol, 1.25 equiv) via syringe.

  • Base Addition: Add LiHMDS (0.5 mL of a 1.0 M solution in THF, 0.5 mmol, 2.5 equiv) dropwise via syringe. The mixture may change color.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block at 110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Progress can be monitored by taking small aliquots (under argon) and analyzing by GC-MS or TLC.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired internal alkyne.

Causality Note: The use of LiHMDS is critical in this protocol. It serves two roles: deprotonating the terminal alkyne to form the reactive lithium acetylide and potentially facilitating the challenging oxidative addition step at the palladium center[5]. The high temperature is necessary to provide the activation energy for C-F bond cleavage.

References

  • Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides.
  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv.
  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
  • Catalytic System for the Heck Reaction of Fluorinated Haloaryls.
  • Fe-Promoted C–F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes.
  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Buchwald–Hartwig amin
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
  • Stereodivergent Palladium-Catalyzed C–F Bond Functionaliz
  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Developing Ligands for Palladium(II)

Sources

Methods to minimize homocoupling of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize common side reactions, particularly the homocoupling of the boronic acid, thereby maximizing the yield and purity of your desired product.

Introduction: The Challenge of Heteroaromatic Boronic Acids

This compound is a key structural motif in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic structure, featuring an electron-rich pyrrole fused to an electron-deficient pyridine ring, imparts desirable pharmacological properties. However, this same electronic nature can complicate its use in common C-C bond-forming reactions like the Suzuki-Miyaura coupling, making it susceptible to undesired side reactions.

The most prevalent of these is the formation of a symmetrical biaryl dimer through the homocoupling of two boronic acid molecules. This side reaction not only consumes valuable starting material and reduces the yield of the target molecule but also introduces a significant purification challenge due to the structural similarity of the homocoupled product to the desired cross-coupled product.

This guide will equip you with the knowledge and practical techniques to diagnose and suppress this unwanted homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem with my this compound?

A1: Boronic acid homocoupling is a side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the boronic acid react with each other to form a symmetrical dimer. In this case, it would be 5,5'-bis(3-fluoro-1H-pyrrolo[2,3-b]pyridine). This process is a significant issue because it directly competes with the desired cross-coupling reaction, leading to a lower yield of your target product and complicating downstream purification. The unique electronic properties of heteroaromatic boronic acids like yours can make them particularly prone to this side reaction.

Q2: What are the primary drivers of homocoupling in a Suzuki-Miyaura reaction?

A2: There are two principal mechanistic pathways that lead to homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen in the reaction mixture is a major contributor.[3][4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that exclusively produces the homocoupled dimer.[5][6] Rigorous exclusion of oxygen is therefore paramount.

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, a portion of this Pd(II) can be reduced to Pd(0) by the boronic acid itself.[7] This process involves the stoichiometric reaction of two boronic acid molecules with one equivalent of Pd(II), generating the dimer and the active Pd(0) species.[5] While this initiates the desired catalytic cycle, it comes at the cost of forming an initial batch of the homocoupling byproduct.

Q3: My reaction is turning black and I see a lot of homocoupling. What's happening?

A3: The formation of black precipitate is often indicative of palladium black, which results from the agglomeration and precipitation of the Pd(0) catalyst. This catalyst degradation can be accelerated by high temperatures or the presence of impurities. When the soluble, active catalyst crashes out of solution, the desired cross-coupling reaction slows down or stops, while the conditions may still favor the homocoupling side reaction, especially if oxygen is present.

Q4: Can the quality of my this compound affect the level of homocoupling?

A4: Absolutely. Boronic acids can undergo dehydration to form boroxines (cyclic trimers). The presence of significant amounts of boroxine can alter the stoichiometry and reactivity, potentially leading to inconsistent results and increased side reactions. Furthermore, impurities from the synthesis of the boronic acid can sometimes interfere with the catalytic cycle. It is recommended to use high-purity boronic acid or to verify its quality before use.

Troubleshooting Guide: Minimizing Homocoupling

If you are observing significant formation of the 5,5'-bis(3-fluoro-1H-pyrrolo[2,3-b]pyridine) byproduct, use the following guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start High Homocoupling Observed check_atmosphere 1. Check Reaction Atmosphere start->check_atmosphere check_catalyst 2. Evaluate Palladium Source & Ligand check_atmosphere->check_catalyst Atmosphere is Inert sub_atmosphere Is the system rigorously deoxygenated? - Degas solvents (sparging, freeze-pump-thaw). - Maintain a positive inert gas pressure. check_atmosphere->sub_atmosphere check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst System is Optimal sub_catalyst Are you using a Pd(II) source? - Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - Use modern precatalysts (e.g., Buchwald G3/G4). - Is the ligand appropriate? - Use bulky, electron-rich phosphine ligands. check_catalyst->sub_catalyst check_reagents 4. Assess Reagents & Stoichiometry check_conditions->check_reagents Conditions are Optimized sub_conditions What are the base and temperature? - Use a weaker base (K₃PO₄, K₂CO₃, CsF). - Lower the reaction temperature. - Consider adding a mild reducing agent (e.g., Potassium Formate). check_conditions->sub_conditions resolution Homocoupling Minimized check_reagents->resolution Reagents are Pure & Stoichiometry is Correct sub_reagents How are reagents added? - Add boronic acid slowly via syringe pump. - Use a slight excess of the coupling partner (1.1-1.2 equiv.). - Check boronic acid purity. check_reagents->sub_reagents

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Protocols and Methodologies

Here we provide detailed experimental protocols designed to suppress the homocoupling of this compound.

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture

The exclusion of oxygen is the single most critical factor in preventing homocoupling.[5]

Methodology:

  • Setup: Assemble your reaction glassware (a round-bottom flask with a condenser and magnetic stir bar) and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Use a solvent that has been thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas for 30-60 minutes can be sufficient for many applications.

  • Reagent Addition: Add your aryl halide coupling partner, base, and any solid additives to the flask.

  • Purge Cycle: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure the removal of atmospheric oxygen from the headspace and solids.

  • Solvent/Reagent Addition: Add the degassed solvent, this compound, and ligand via syringe under a positive pressure of inert gas.

  • Final Purge: Bubble inert gas through the reaction mixture for 10-15 minutes before adding the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst under a positive counterflow of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) throughout the course of the reaction.

Protocol 2: Strategic Selection of Catalyst, Ligand, and Base

The choice of reagents can create an environment that kinetically favors the desired cross-coupling over homocoupling.

Parameter Selection Table:

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Use Pd(0) precatalysts like Pd₂(dba)₃ or modern Buchwald-type precatalysts (e.g., XPhos Pd G3).Avoids the initial homocoupling associated with the in-situ reduction of Pd(II) sources.[7][8]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).These ligands promote rapid oxidative addition and reductive elimination, accelerating the desired catalytic cycle and outcompeting the homocoupling pathway.[9][10]
Base Use weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.Strong bases can accelerate boronic acid degradation and other side reactions. Weaker bases are often sufficient to activate the boronic acid for transmetalation without promoting undesired pathways.[11][12]
Solvent Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred.These solvents are common in Suzuki couplings and are compatible with the recommended bases and catalysts.[8]
Protocol 3: The Use of a Mild Reducing Agent

The addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) oxidation state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[5][13]

Methodology (incorporating Potassium Formate):

  • Follow the rigorous deoxygenation procedure outlined in Protocol 1 .

  • To the reaction flask containing the aryl halide, base, and this compound in the degassed solvent, add potassium formate (HCO₂K). A typical loading is 1.1 to 1.5 equivalents relative to the palladium catalyst.

  • Stir the mixture for 5-10 minutes.

  • Add the palladium catalyst and ligand (or the precatalyst) and proceed with heating the reaction as required.

Quantitative Impact of Potassium Formate:

ConditionTypical Homocoupling Product (%)
Without Potassium Formate0.5% - 2.0%
With Potassium Formate< 0.1%

Data adapted from a study where this method was shown to reproducibly suppress a homocoupling byproduct.[13]

Mechanistic Insight: The Homocoupling Catalytic Cycle

Understanding the mechanism of the side reaction is key to preventing it.

homocoupling_cycle pd2 Pd(II)X₂ trans1 First Transmetalation (Ar-B(OH)₂) pd2->trans1 arpdx Ar-Pd(II)-X trans1->arpdx trans2 Second Transmetalation (Ar-B(OH)₂) arpdx->trans2 arpdar Ar-Pd(II)-Ar trans2->arpdar re Reductive Elimination arpdar->re dimer Ar-Ar (Homocoupled Dimer) re->dimer pd0 Pd(0) re->pd0 reox Re-oxidation (O₂) pd0->reox Undesired Pathway reox->pd2

Caption: Catalytic cycle for oxygen-mediated homocoupling.

This diagram illustrates how Pd(II) species, either from the precatalyst or formed by oxidation of Pd(0) by O₂, can react with two molecules of the boronic acid (Ar-B(OH)₂) to produce the undesired dimer (Ar-Ar) and regenerate Pd(0).[5] The re-oxidation of Pd(0) by oxygen makes this a catalytic, and thus particularly problematic, side reaction.

By implementing the strategies outlined in this guide—rigorous deoxygenation, careful selection of catalyst and reagents, and the potential use of additives like potassium formate—researchers can effectively minimize the homocoupling of this compound, leading to cleaner reactions, higher yields, and more efficient drug discovery workflows.

References

  • Chemist Ai. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Chemistry Stack Exchange. Molecular Oxygen in Suzuki Homocoupling.
  • BenchChem. How to avoid homocoupling in Suzuki reactions with palladium catalysts.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Reddit. How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids.
  • ResearchGate. The effect of various bases on the Suzuki coupling reaction.
  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Allfluoro Pharmaceutical Co., Ltd. This compound.
  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Organic & Medicinal Chem IJ. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • ResearchGate. Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil.
  • PubMed. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
  • National Institutes of Health. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
  • PubMed. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

Sources

Influence of different bases on 7-azaindole Suzuki reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 7-azaindole scaffold. As a privileged structure in medicinal chemistry, the efficient and reliable functionalization of 7-azaindole is paramount for drug discovery and development programs.[1] This guide provides in-depth, field-proven insights into one of the most critical parameters for a successful reaction: the choice of base.

Here, you will find answers to frequently asked questions, a systematic troubleshooting guide for common experimental failures, detailed protocols, and mechanistic diagrams to explain the causality behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the 7-azaindole Suzuki reaction?

The base in a Suzuki-Miyaura coupling is not merely a spectator or a simple proton scavenger. It plays a multifaceted and active role in the catalytic cycle.[2][3] Its primary function is to activate the organoboron species (e.g., boronic acid) by converting it into a more nucleophilic boronate complex.[2][3][4] This boronate is essential for the rate-determining transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5][6] For heteroaromatic substrates like 7-azaindole, which can coordinate to the palladium center, the right base ensures that the desired catalytic pathway is favored over unproductive side reactions.

Q2: What are the most common bases for this reaction, and what are their pros and cons?

The most frequently employed bases are inorganic carbonates and phosphates. The choice depends heavily on the specific substrates and catalyst system.

  • Cesium Carbonate (Cs₂CO₃): Often considered a "gold standard" for difficult couplings. Its high solubility in many organic solvents can be a significant advantage, leading to more homogeneous reaction conditions.[3] However, it is the most expensive option.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and sterically hindered partners.[3][7] It is a reliable choice for 7-azaindole couplings and can often prevent side reactions.[8][9]

  • Potassium Carbonate (K₂CO₃) & Sodium Carbonate (Na₂CO₃): These are cost-effective and widely used bases that are efficient for a broad range of substrates.[3][10][11] They are excellent starting points for reaction optimization. However, their lower basicity compared to K₃PO₄ might be insufficient for particularly challenging couplings.

Q3: My reaction is failing with a boronic acid. Should I use a different base if I switch to a boronic ester (e.g., MIDA or pinacol)?

Yes, the choice of base can be influenced by the boron reagent. Boronic esters like MIDA or pinacol boronates are often used for substrates prone to decomposition, such as protodeboronation.[12][13] These "masked" reagents may require specific conditions for slow release of the boronic acid. While bases like K₃PO₄ are still common, sometimes milder bases like potassium acetate (KOAc) are used, especially if trying to avoid premature hydrolysis of the ester.[13] The key is that the base must be strong enough to facilitate the formation of the active boronate species for transmetalation.

Q4: Can the base affect my palladium catalyst?

Absolutely. A base that is too strong or nucleophilic (like hydroxides or alkoxides) can lead to the precipitation of palladium black or the formation of off-cycle, inactive palladium species, effectively killing the catalyst.[14] Furthermore, the base influences the overall equilibrium of the catalytic cycle. The coordination of the base's counter-cation (e.g., K⁺, Cs⁺) can also impact the reactivity of palladium intermediates.[4]

Troubleshooting Guide: From Low Yields to Side Reactions

Encountering issues with your 7-azaindole Suzuki coupling? This guide will help you diagnose and solve common problems related to the choice of base.

Problem 1: Low to No Product Yield

This is the most common failure mode. Before blaming the catalyst or substrates, scrutinize your base selection and handling.

Potential Cause & Scientific Rationale

  • Incorrect Base Strength: The base must be strong enough to deprotonate the boronic acid to form the reactive boronate, but not so strong that it promotes catalyst degradation or side reactions.[4] For many 7-azaindole systems, moderately strong bases like carbonates or phosphates strike the right balance.

  • Poor Base Solubility: If the inorganic base is not at least partially soluble in the reaction medium, it cannot effectively participate in the catalytic cycle. This is why solvent choice is intimately linked to base performance. Aqueous-organic solvent mixtures (e.g., Dioxane/H₂O, Toluene/Ethanol) are often used to dissolve the base.[1][15]

  • Hydrated Base: Using an anhydrous base when the protocol calls for it is critical. For bases like K₃PO₄, the presence of water can be beneficial, but uncontrolled amounts can lead to poor reproducibility and side reactions.[16] Conversely, some anhydrous conditions require a small, controlled amount of water to function.[16]

Solutions & Optimization Workflow

  • Switch to a stronger, more soluble base: If you started with Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] This is often the most effective first step.

  • Optimize the Solvent System: If using a single organic solvent, try adding a co-solvent like water or ethanol (typically 5:1 to 10:1 organic:aqueous) to improve the solubility of the base.[1][15]

  • Check Base Quality: Ensure your base is finely powdered to maximize surface area.[16] If the reaction is moisture-sensitive, use a freshly opened bottle or dry the base in an oven before use.

Problem 2: Significant Protodeboronation Side Product

Are you observing the starting 7-azaindole (without the halide) or the arene from your boronic acid as the major product? This is likely due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[17]

Potential Cause & Scientific Rationale

  • Base-Catalyzed Protodeboronation: This is a well-documented side reaction.[13][17] The presence of a base, especially in aqueous media, can accelerate the undesired protonolysis of the boronic acid.[18][19] This depletes the nucleophilic partner and stalls the desired cross-coupling.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium complexes themselves, particularly those with bulky phosphine ligands, can catalyze protodeboronation.[18][19] This means the catalyst intended for coupling can inadvertently promote the side reaction.

Solutions & Mitigation Strategies

  • Use a Milder Base: If you are using a very strong base like Cs₂CO₃ or an alkoxide, switch to a milder option like K₃PO₄ or even K₂CO₃.

  • Minimize Water Content: While some water is often necessary, excess water can exacerbate protodeboronation. Try reducing the amount of aqueous co-solvent or switching to a boronic ester which is more stable to hydrolysis.[12]

  • Increase Reaction Rate: Often, protodeboronation is a slower background reaction. By optimizing the catalyst system (e.g., using a more active Buchwald-type ligand) to accelerate the productive Suzuki coupling, you can outcompete the undesired side reaction.[18][20]

Table 1: Comparative Performance of Common Bases in a Model 7-Azaindole Suzuki Coupling

Reaction Conditions: 3-Iodo-1-protected-7-azaindole (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd Catalyst (2 mol%), Base (2.0 equiv), Solvent, 80-100 °C.

BaseTypical Solvent SystemAverage Yield RangeKey Considerations
Na₂CO₃ Dioxane/H₂O (4:1)70-90%Cost-effective, good starting point. May be less effective for hindered substrates.[3][11]
K₂CO₃ Toluene/H₂O (5:1)80-95%More effective than Na₂CO₃ in many cases.[21]
K₃PO₄ Dioxane/H₂O (4:1)88-98%Excellent for heteroaryl couplings and sterically demanding partners.[3][7]
Cs₂CO₃ Toluene/Ethanol (1:1)90-99%Often gives the highest yields, but is significantly more expensive.[3][22]
NaOH Dioxane/H₂O (4:1)50-80%Strong and cheap, but high nucleophilicity can cause side reactions (e.g., ester hydrolysis).[3]

Note: These yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and temperature used.

Mechanistic Insights & Visual Guides

Understanding the catalytic cycle is key to rational troubleshooting. The base plays its most critical role in the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_boron Base Activation Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition (Ar-Pd(II)-X) Pd(0)L_n->Ar-Pd(II)-X Transmetalation Transmetalation Step Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Reductive Elimination (Ar-Pd(II)-Ar') Ar-Pd(II)-Ar'->Pd(0)L_n Regeneration Product Ar-Ar' (Product) Ar-Pd(II)-Ar'->Product Reductive Elimination Transmetalation->Ar-Pd(II)-Ar' Ar'B(OH)2 Ar'B(OH)2 Boronate [Ar'B(OH)₃]⁻ (Active Boronate) Ar'B(OH)2->Boronate + OH⁻ Base Base (e.g., CO₃²⁻) Boronate->Transmetalation Nucleophilic Attack Ar-X Ar-X (7-Azaindole-Halide) Ar-X->Pd(0)L_n Oxidative Addition

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_base Is the base appropriate? (Strength & Solubility) start->check_base check_catalyst Is the catalyst/ligand active? (Degassed? Hindered Substrate?) check_base->check_catalyst Yes change_base Action: Switch Base (e.g., Na₂CO₃ → K₃PO₄) check_base->change_base No check_reagents Are reagents pure? (Boronic acid decomposed?) check_catalyst->check_reagents Yes change_catalyst Action: Switch Ligand (e.g., PPh₃ → XPhos) check_catalyst->change_catalyst No check_conditions Are conditions optimal? (Temp? Concentration?) check_reagents->check_conditions Yes purify_reagents Action: Re-purify or use fresh reagents check_reagents->purify_reagents No optimize_temp Action: Increase Temperature or change solvent check_conditions->optimize_temp No success Success! check_conditions->success Yes (Consult Specialist) change_base->start Re-run change_catalyst->start Re-run purify_reagents->start Re-run optimize_temp->start Re-run

Caption: A logical workflow for diagnosing and resolving failed Suzuki coupling reactions.

Experimental Protocol: General Procedure for Base Screening

To ensure a reliable comparison of inorganic bases for your specific 7-azaindole Suzuki coupling, it is essential to follow a standardized experimental protocol.

1. Reagent Preparation and Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-azaindole halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the finely powdered inorganic base (2.0–3.0 equiv).[7]

  • Seal the vial with a septum cap.

  • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen.

2. Catalyst and Solvent Addition:

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[7]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

3. Reaction Execution:

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][7]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. (n.d.). Benchchem.
  • A comparative study of inorganic bases for palladium-c
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). Benchchem.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Protodeboron
  • Suzuki reaction. (n.d.). Wikipedia.
  • Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Lennox, A. J., & Lloyd-Jones, G. C. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Lee, T. L., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Lee, T. L., et al. (2025).
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. (n.d.). Benchchem.
  • Dennis, J. M., et al. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • Dennis, J. M. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
  • How can I solve my problem with Suzuki coupling? (2014).
  • The effect of various bases on the Suzuki coupling reaction a. (n.d.).
  • Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a a. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Nolan, S. P., & Cazin, C. S. J. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Effect of different bases on the Suzuki reaction. (n.d.).
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Technical Support Center: Suzuki Coupling Temperature Optimization for Thermally Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on managing thermally sensitive boronic acids. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your reactions for maximal yield and purity.

Section 1: Understanding the Challenge: The Instability of Boronic Acids

Thermally sensitive boronic acids are prone to degradation under typical Suzuki reaction conditions, which often involve elevated temperatures. The primary degradation pathway is protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material and reducing the yield of the desired product.[1][2][3] This side reaction is often accelerated by high temperatures, the presence of water, and strong bases.[2][4]

Another common side reaction, especially in the presence of Pd(II) species and oxygen, is the homocoupling of the boronic acid to form a symmetrical biaryl impurity.[5][6] Rigorous exclusion of oxygen and using a Pd(0) source or an efficient precatalyst can mitigate this issue.[6][7]

The key to a successful Suzuki reaction with a sensitive boronic acid is to ensure that the rate of the desired cross-coupling is significantly faster than the rate of these degradation pathways.[2] This is achieved through careful optimization of reaction parameters, with temperature being a critical variable.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during Suzuki reactions with thermally sensitive boronic acids.

Issue 1: Low or No Yield of the Desired Product with Significant Starting Material Remaining

This is a frequent observation when the reaction conditions are not optimal for the specific substrates.

  • Possible Cause 1: Insufficient Catalyst Activity at Low Temperatures.

    • Explanation: Traditional palladium catalysts may require higher temperatures to be effective. For thermally sensitive substrates, it is crucial to use a highly active catalyst system that can facilitate the reaction at or near room temperature.[8]

    • Troubleshooting Steps:

      • Switch to a more active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are highly effective for low-temperature couplings.[7][8][9] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][10]

      • Ensure the quality of your catalyst. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and may lose activity over time.[7] Using a fresh batch or a more stable precatalyst can be beneficial.

  • Possible Cause 2: Inappropriate Choice of Base.

    • Explanation: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[10][11][12] However, strong bases can accelerate the decomposition of sensitive boronic acids.[2]

    • Troubleshooting Steps:

      • Screen different bases. If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2]

      • Consider anhydrous conditions. For boronic acids highly prone to protodeboronation, using an anhydrous base like K₃PO₄ in an anhydrous solvent can be beneficial.[13]

Issue 2: Significant Formation of Protodeboronated Byproduct

The presence of a significant amount of the arene or heteroarene corresponding to your boronic acid starting material is a clear indication of protodeboronation.[3]

  • Possible Cause 1: Excessive Reaction Temperature.

    • Explanation: Elevated temperatures directly increase the rate of protodeboronation.[2][4]

    • Troubleshooting Steps:

      • Lower the reaction temperature. Aim for the lowest effective temperature that still allows the Suzuki coupling to proceed at a reasonable rate.[2] Highly active catalyst systems are key to enabling reactions at lower temperatures.[2][8]

      • Perform a temperature screen. A systematic approach like a Design of Experiments (DoE) can help identify the optimal temperature that maximizes product yield while minimizing byproduct formation.[5][14]

  • Possible Cause 2: Substrate Instability under Basic Conditions.

    • Explanation: Some boronic acids, particularly heteroaromatic ones, are inherently unstable in basic aqueous media.[3][5][15]

    • Troubleshooting Steps:

      • Protect the boronic acid. Convert the boronic acid to a more stable derivative like a boronic ester (e.g., pinacol ester), an organotrifluoroborate, or a MIDA boronate.[1][5][16] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][17]

      • Use diethanolamine adducts. Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[18]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Significant Byproduct Formation check_byproduct Identify Byproduct(s) (e.g., LC-MS, GC-MS) start->check_byproduct protodeboronation Protodeboronation (Ar-H) check_byproduct->protodeboronation Ar-H detected homocoupling Homocoupling (Ar-Ar) check_byproduct->homocoupling Ar-Ar detected no_reaction Mainly Unreacted Starting Materials check_byproduct->no_reaction No significant byproduct lower_temp Lower Reaction Temperature protodeboronation->lower_temp degas_solvent Ensure Rigorous Degassing of Solvents homocoupling->degas_solvent change_catalyst Switch to a More Active Catalyst System (e.g., with RuPhos, XPhos) no_reaction->change_catalyst change_base Switch to Milder Base (e.g., K3PO4, K2CO3) lower_temp->change_base protect_boronic_acid Use a More Stable Boronic Acid Derivative (e.g., MIDA ester, trifluoroborate) change_base->protect_boronic_acid end Optimized Reaction protect_boronic_acid->end use_precatalyst Use a High-Quality Pd(0) Precatalyst degas_solvent->use_precatalyst use_precatalyst->end screen_solvents Screen Solvents for Better Solubility change_catalyst->screen_solvents screen_solvents->end

Caption: A decision-tree workflow for troubleshooting common Suzuki coupling issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a Suzuki reaction with a thermally sensitive boronic acid?

A1: A good starting point for a Suzuki reaction with a thermally sensitive boronic acid is room temperature (20-25 °C), especially when using a highly active catalyst system like those based on Buchwald-type ligands.[8] If the reaction is sluggish, a modest increase in temperature to 40-60 °C can be attempted while carefully monitoring for the formation of byproducts.[2] A systematic temperature optimization study is often the best approach to find the ideal balance.[14][19]

Q2: How do I choose the right ligand for a low-temperature Suzuki coupling?

A2: For low-temperature Suzuki couplings, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[7][9][20] Ligands like RuPhos, XPhos, and SPhos have demonstrated excellent performance in facilitating reactions at or near room temperature.[2][8] These ligands accelerate the rate-limiting oxidative addition step and also promote the final reductive elimination, leading to a more efficient catalytic cycle at lower temperatures.[10]

Q3: Can the solvent system impact the stability of my boronic acid?

A3: Yes, the solvent system can have a significant impact. While a mixture of an organic solvent (like dioxane, toluene, or THF) with water is common, the presence of water can promote protodeboronation, especially at higher temperatures and pH.[2][16] For particularly sensitive substrates, considering an anhydrous solvent system with a suitable anhydrous base can be a valuable strategy.[13] Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling side reactions.[7][9]

Q4: My boronic acid is a heteroaromatic compound and seems particularly unstable. What are my options?

A4: Heteroaromatic boronic acids are notoriously unstable.[3][5] The most effective strategy is often to use a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy where the active boronic acid is generated in situ under the reaction conditions.[1][17] This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[17] Organotrifluoroborates and pinacol esters are also more stable alternatives to the free boronic acids.[1][5][15]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of aryl halides with thermally sensitive boronic acids using a highly active catalyst system.[2][8]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or derivative (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, to make a 0.1-0.5 M solution)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial) equipped with a magnetic stir bar, add the aryl halide, boronic acid (or derivative), and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[8]

  • Catalyst Addition: Under the inert atmosphere (preferably in a glovebox), add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired low temperature (e.g., 25-45 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][8]

  • Purification: Purify the crude product by flash column chromatography.

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_1 R1-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R1-Pd(II)L_n-OR' PdII_1->PdII_2 Ligand Exchange PdII_3 R1-Pd(II)L_n-R2 PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product R1-R2 PdII_3->Product R1X R1-X (Aryl Halide) R1X->PdII_1 R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->PdII_2 Base Base (e.g., K3PO4) Base->PdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Data Summary

ParameterRecommendation for Thermally Sensitive Boronic AcidsRationale
Temperature 25-60 °CMinimizes protodeboronation and other degradation pathways.[2]
Catalyst Pd precatalyst with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos)High activity at low temperatures accelerates the desired coupling over side reactions.[7][8]
Base Mild inorganic bases (e.g., K₃PO₄, K₂CO₃, KF)Reduces the rate of base-catalyzed protodeboronation.[2][4]
Boronic Acid Form Stable derivatives (MIDA esters, trifluoroborates, pinacol esters)"Slow-release" of the boronic acid keeps its concentration low, suppressing decomposition.[1][17]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced catalyst decomposition and homocoupling.[6][7]

References

  • Application Notes and Protocols for Low-Temperature Suzuki-Miyaura Coupling with RuPhos. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Protodeboronation. Wikipedia. [Link]

  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • Optimizing base selection for Suzuki reactions with sensitive substr
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Technical Support Center: Managing Protodeboryl
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. Benchchem.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

Sources

Validation & Comparative

A Technical Guide to the Suzuki Coupling of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, renowned for its ability to mimic indole while presenting unique opportunities for hydrogen bonding and modulation of physicochemical properties. The introduction of a fluorine atom to this scaffold further enhances its potential in drug design by influencing metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, facilitating the synthesis of diverse libraries of fluorinated 7-azaindole derivatives.

This guide provides a comparative analysis of the performance of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid and its positional isomers in the Suzuki-Miyaura coupling reaction. While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry and available experimental data to offer insights into the expected reactivity trends.

The Critical Role of Fluorine Placement: Electronic and Steric Considerations

The position of the fluorine atom on the 7-azaindole ring significantly impacts the electronic properties of the boronic acid, which in turn governs its reactivity in the Suzuki coupling catalytic cycle. The primary mechanism of this influence is the strong electron-withdrawing inductive effect of the fluorine atom. This effect alters the acidity of the boronic acid and the electron density of the carbon atom attached to the boron, which is crucial for the transmetalation step.

A key parameter influenced by the fluorine substituent is the acidity of the boronic acid. An increase in the acidity of the boronic acid is often beneficial for its applications. The position of the fluorine atom has a distinct effect on this acidity, with the general trend for fluorophenylboronic acids being ortho > meta > para in terms of acidity enhancement[1]. This is attributed to the interplay of inductive and resonance effects, as well as potential intramolecular interactions.

Comparative Reactivity Profile of Fluorinated 7-Azaindole-5-boronic Acid Isomers

Based on fundamental electronic and steric principles, we can predict the relative reactivity of the different fluoro-isomers of 1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid in Suzuki coupling reactions. The transmetalation step, often rate-limiting, is facilitated by a more electrophilic boron center and a more nucleophilic carbon atom attached to it.

IsomerKey Structural FeatureExpected Impact on Suzuki Coupling Reactivity
2-Fluoro Fluorine adjacent to the pyrrole nitrogen.May exhibit reduced reactivity due to a strong inductive effect and potential for intramolecular interactions with the boronic acid moiety. Steric hindrance from the adjacent pyrrole ring could also play a role.
3-Fluoro Fluorine on the pyrrole ring.The electron-withdrawing effect of fluorine is expected to increase the Lewis acidity of the boronic acid, potentially enhancing the rate of transmetalation.
4-Fluoro Fluorine on the pyridine ring, ortho to the boronic acid group.A strong increase in reactivity is anticipated due to the ortho-fluorine effect, which can stabilize the boronate anion through intramolecular hydrogen bonding, thereby facilitating the transmetalation step[1].
6-Fluoro Fluorine on the pyridine ring, meta to the boronic acid group.A moderate increase in reactivity is expected due to the inductive electron-withdrawing effect of fluorine.

It is important to note that these are predicted trends, and the actual performance can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Protocol: A Case Study with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

While a direct comparative study is lacking, a robust protocol for the Suzuki-Miyaura coupling of a related compound, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, provides a valuable starting point for researchers working with these fluorinated scaffolds[1]. The presence of the amino group adds another layer of complexity, which may necessitate protection depending on the reaction conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Fluoro-7-azaindole-5-amine product Coupled Product reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst, Ligand, Base catalyst->product solvent Solvent, Heat solvent->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2) (1-10 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-20 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, prepare a solution of the palladium catalyst and ligand in the chosen solvent. Add this solution to the reaction vessel under the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Note: Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results for a specific substrate combination.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is governed by the smooth progression of its catalytic cycle. The electronic and steric properties of the fluorinated 7-azaindole boronic acid isomers directly influence the key steps of this cycle.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorine atom in the 7-azaindole ring is expected to make the boronic acid a stronger Lewis acid, which can accelerate the transmetalation step. However, excessive electron withdrawal could also disfavor the oxidative addition of the palladium catalyst to the aryl halide coupling partner. Therefore, a delicate electronic balance is required for optimal reactivity.

Conclusion

The strategic placement of a fluorine atom on the 7-azaindole scaffold offers a powerful tool for fine-tuning the properties of molecules intended for drug discovery. While direct comparative data for the Suzuki coupling of all positional isomers of fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is limited, an understanding of the underlying electronic and steric effects provides a rational basis for predicting their relative reactivity. The 4-fluoro isomer is anticipated to be particularly reactive due to the ortho-fluorine effect. The provided experimental protocol for a related 4-fluoro-7-azaindole derivative serves as a valuable starting point for the synthesis of this important class of compounds. Further systematic studies are warranted to provide a comprehensive experimental comparison and to fully unlock the potential of these versatile building blocks in medicinal chemistry.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Fluoro-7-Azaindole Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-7-azaindole scaffold is a privileged motif in medicinal chemistry, imparting unique electronic properties and metabolic stability to a wide range of pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The convergence of these two powerful tools, however, is not without its challenges. The electron-deficient nature of the 4-fluoro-7-azaindole ring system can render the crucial oxidative addition step of the catalytic cycle sluggish, while the presence of the fluorine substituent and the nitrogen atom can lead to catalyst inhibition or undesired side reactions.

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of 4-fluoro-7-azaindole with boronic acids and their derivatives. Drawing from literature precedents and mechanistic principles, we will explore the nuances of catalyst selection, empowering researchers to make informed decisions for the successful synthesis of these valuable compounds.

The Critical Role of the Palladium Catalyst

The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which orchestrates a finely tuned sequence of oxidative addition, transmetalation, and reductive elimination. The choice of the palladium source and, more critically, the ancillary ligands that coordinate to the metal center, dictates the efficiency, selectivity, and substrate scope of the reaction. For a challenging substrate like 4-fluoro-7-azaindole, the ligand plays a pivotal role in modulating the electronic and steric environment of the palladium atom, thereby facilitating the key steps of the catalytic cycle.

Comparative Analysis of Palladium Catalyst Systems

While a direct head-to-head comparison of multiple catalyst systems on the identical 4-fluoro-7-azaindole substrate is not extensively documented in a single study, we can draw valuable insights from reactions with structurally analogous halo-7-azaindoles. Here, we evaluate three prominent classes of palladium catalysts.

The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

This air-stable and commercially available catalyst is a popular choice for a wide range of Suzuki-Miyaura couplings. The dppf ligand is a chelating phosphine that provides a good balance of electron-donating ability and steric bulk, promoting both oxidative addition and reductive elimination.

Experimental Example:

A patent for the synthesis of kinase inhibitors describes the Suzuki-Miyaura coupling of 4-fluoro-7-azaindole with a boronic acid ester. This reaction exemplifies the utility of Pd(dppf)Cl₂ for this specific transformation.

Table 1: Performance of Pd(dppf)Cl₂ in the Suzuki Coupling of 4-Fluoro-7-Azaindole

ParameterValue
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Substrate 1 4-Fluoro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-b]pyridine-5-ylboronic acid, pinacol ester
Substrate 2 3-bromo-N-(4-methoxybenzyl)aniline
Base Sodium Carbonate (Na₂CO₃)
Solvent 1,4-Dioxane / Water
Temperature 100 °C
Yield Not explicitly stated for this specific step, but the overall multi-step synthesis was successful.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: The choice of this catalyst is likely due to its proven track record in cross-coupling reactions involving heterocyclic compounds. The ferrocene backbone of the dppf ligand imparts robustness and thermal stability to the catalyst.

  • Sodium Carbonate: A moderately strong inorganic base is used to activate the boronic acid derivative for the transmetalation step.

  • Dioxane/Water: This solvent system is widely used for Suzuki reactions as it can dissolve both the organic substrates and the inorganic base.

The High-Performance Contender: Buchwald Ligands (e.g., XPhos) with Palladium Precatalysts

The development of bulky, electron-rich monophosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has revolutionized palladium-catalyzed cross-coupling reactions. These ligands, often used in conjunction with palladium precatalysts like XPhos Pd G2, form highly active monoligated Pd(0) species in solution. This high reactivity is particularly beneficial for challenging substrates, such as electron-deficient heteroaryl halides.

Table 2: Performance of XPhos-PdG2 in a Related Azaindole Suzuki Coupling[1]

ParameterValue
Palladium Catalyst XPhos Pd G2
Substrate 1 7-chloro-1H-pyrrolo[2,3-c]pyridine
Substrate 2 Various arylboronic acids and potassium organotrifluoroborates
Base Potassium Phosphate (K₃PO₄)
Solvent DMF / Ethanol / Water
Temperature 100 °C (Microwave)
Yield Excellent yields

Causality Behind Experimental Choices:

  • XPhos Pd G2: This second-generation precatalyst is designed for rapid activation to the active Pd(0) species. The bulky and electron-rich XPhos ligand accelerates the rate-limiting oxidative addition step, which is often a hurdle for electron-deficient heteroaryl chlorides (and by extension, fluorides).[1]

  • Potassium Phosphate: A stronger base compared to sodium carbonate is often employed with these highly active catalysts to facilitate the transmetalation of a wide range of boronic acids.

The Versatile Alternative: Pd₂(dba)₃ with Sphos

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source that, when combined with an appropriate ligand, forms a highly active catalyst in situ. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another member of the Buchwald family of ligands, known for its high activity in a variety of cross-coupling reactions.

The successful application of the Pd₂(dba)₃/SPhos system in the one-pot, chemo-selective diarylation of a 6-chloro-3-iodo-7-azaindole highlights its potential for complex azaindole functionalization.[2]

Table 3: Performance of Pd₂(dba)₃/SPhos in a Di-halo-7-azaindole Suzuki Coupling[2]

ParameterValue
Palladium Catalyst Pd₂(dba)₃ / SPhos
Substrate 1 6-chloro-3-iodo-N-protected 7-azaindole
Substrate 2 Arylboronic acids
Base Not explicitly stated for the general procedure
Solvent Not explicitly stated for the general procedure
Temperature Not explicitly stated for the general procedure
Yield 67-93% for mono-arylation, 43-88% for di-arylation

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/SPhos: The in situ generation of the active catalyst from a Pd(0) source and a highly active ligand provides a potent catalytic system capable of facilitating challenging couplings. SPhos, with its steric bulk and electron-rich nature, is well-suited for activating unreactive C-Cl bonds.

Mechanistic Considerations and Experimental Workflow

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'B(OR)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of 4-Halo-7-Azaindoles

The following is a generalized protocol based on literature precedents. It should be optimized for the specific substrates and catalyst system being used.

Experimental_Workflow start Start step1 Combine 4-halo-7-azaindole, boronic acid/ester, and base in a reaction vessel. start->step1 step2 Add solvent (e.g., dioxane/water). step1->step2 step3 Degas the mixture (e.g., with argon). step2->step3 step4 Add palladium catalyst and ligand (if not using a precatalyst). step3->step4 step5 Heat the reaction mixture with stirring. step4->step5 step6 Monitor reaction progress (TLC/LC-MS). step5->step6 step7 Work-up: Quench, extract, and dry the organic phase. step6->step7 step8 Purify the product (e.g., column chromatography). step7->step8 end End step8->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 4-halo-7-azaindoles.

Best Practices and Troubleshooting

  • Inert Atmosphere: While some modern catalysts are air-stable, maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent the oxidation and deactivation of the active Pd(0) species.

  • Purity of Reagents: The purity of the boronic acid is critical. Impurities can lead to side reactions and lower yields.

  • Base Selection: The choice of base can significantly impact the reaction outcome. For challenging couplings, stronger bases like K₃PO₄ may be necessary. However, these can also promote side reactions.

  • Solvent Choice: The solvent system must be able to dissolve all reaction components. A mixture of an organic solvent and water is often optimal.

  • Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the culprit. This can be caused by impurities, high temperatures, or prolonged reaction times.

Conclusion

The Suzuki-Miyaura coupling of 4-fluoro-7-azaindole boronic acid derivatives is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery. While the electron-deficient nature of the substrate presents challenges, the use of modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, offers a promising avenue for success. The well-established Pd(dppf)Cl₂ remains a reliable and cost-effective option for many applications. Careful consideration of the catalyst, ligand, base, and solvent, guided by the mechanistic principles outlined in this guide, will enable researchers to efficiently and effectively construct these valuable molecular architectures.

References

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]

  • Savitha, C. S., Padusha, M. S. A., S. S., S. A., K., K. R., & S., S. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150(3), 565–573. [Link]

  • [Information on a patent describing the Suzuki-Miyaura coupling of 4-fluoro-7-azaindole]. (This is a placeholder as the full patent details were not provided in the search results).
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). Monatshefte für Chemie - Chemical Monthly, 150(3), 565-573.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Synfacts, 2006(07), 0784-0784.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015).
  • A highly efficient precatalytic system (XPhos-PdG2)
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). The Journal of Organic Chemistry, 86(24), 18015-18026.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • XPhos Pd G2 1310584-14-5. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4508-4520.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8415-8426.
  • Palladium-catalyzed couplings to 7-azaindoles with form
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.).
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917.
  • A highly efficient precatalytic system (XPhos-PdG2)
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 1-5.
  • Azaindole synthesis. (n.d.).
  • Suzuki Coupling. (n.d.).
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). Molecules, 18(6), 6453-6481.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (n.d.).

Sources

A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Scaffold-Based FGFR Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of fibroblast growth factor receptor (FGFR) inhibitors derived from the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and performance of representative compounds, supported by experimental data and protocols to aid in the selection and evaluation of these targeted therapies.

Introduction: The Strategic Advantage of the 1H-pyrrolo[2,3-b]pyridine Scaffold in FGFR Inhibition

The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Its aberrant activation, through gene amplification, mutations, or fusions, is a known driver in a variety of human cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has emerged as a highly effective framework for the design of potent and selective FGFR inhibitors. Its unique structural features allow for key interactions within the ATP-binding pocket of the FGFR kinase domain, providing a robust platform for developing novel anti-cancer agents.

This guide will compare and contrast three distinct inhibitors based on or related to the 1H-pyrrolo[2,3-b]pyridine scaffold: a potent pan-FGFR inhibitor designated as Compound 4h , a selective, irreversible FGFR4 inhibitor known as Derivative 25 , and for comparative purposes, CH5183284 (Debio 1347) , a selective FGFR1-3 inhibitor with a unique binding mode that informs on overcoming resistance.

Comparative Analysis of Lead Compounds

A direct comparison of the biochemical potency and cellular activity of our selected compounds reveals distinct profiles, highlighting the tunability of the 1H-pyrrolo[2,3-b]pyridine scaffold.

CompoundTarget ProfileFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Cellular Potency (Cell Line)Key Features
Compound 4h Pan-FGFR7925712Inhibits 4T1 breast cancer cell proliferationPotent, pan-FGFR inhibitor with high ligand efficiency[1][2][3]
Derivative 25 Irreversible FGFR4---51.6139.7 nM (Hep3B)Selective, irreversible inhibitor for hepatocellular carcinoma[4][5]
CH5183284 Selective FGFR1-3PotentPotentPotentLess PotentActive in FGFR-addicted cell linesOvercomes gatekeeper mutations[6]

Mechanism of Action and Structural Insights

The efficacy of these inhibitors is rooted in their specific interactions within the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine nucleus typically serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.

Binding Mode Analysis

While a crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative in complex with FGFR1 is not publicly available, the closely related 5H-pyrrolo[2,3-b]pyrazine scaffold (PDB ID: 5Z0S) provides valuable insights into the likely binding interactions[7][8][9].

Caption: Proposed binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor within the FGFR1 kinase domain.

cluster_kinase FGFR1 Kinase Domain cluster_inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor HINGE Hinge Region (Ala564) DFG_MOTIF DFG Motif (Asp641) P_LOOP P-Loop (Phe489) GATEKEEPER Gatekeeper (Val561) PYRROLOPYRIDINE Pyrrolopyridine Core PYRROLOPYRIDINE->HINGE H-Bonds R1 R1 Group R1->P_LOOP π-π Stacking R2 R2 Group R2->DFG_MOTIF Interaction

Compound 4h , as a pan-FGFR inhibitor, likely occupies the ATP binding site, with its 1H-pyrrolo[2,3-b]pyridine core forming hydrogen bonds with the hinge region. Substitutions on the scaffold are designed to extend into and interact with other regions of the kinase domain, such as the DFG motif and the P-loop, to enhance potency and influence selectivity[3].

Derivative 25 , on the other hand, is an irreversible inhibitor. This is achieved by incorporating a reactive moiety (a "warhead") that forms a covalent bond with a specific cysteine residue within or near the ATP-binding site of FGFR4. This covalent interaction leads to prolonged and potent inhibition.

CH5183284 showcases a unique binding mode that allows it to inhibit FGFR2 harboring a gatekeeper mutation (V564F), a common mechanism of acquired resistance to other FGFR inhibitors[6]. This highlights the importance of designing inhibitors that can accommodate or circumvent mutations in the kinase domain.

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for key in vitro assays.

Caption: General workflow for the preclinical evaluation of FGFR inhibitors.

A Biochemical Kinase Assay B Cell-Based Proliferation Assay A->B Determine IC₅₀ C Target Engagement & Downstream Signaling B->C Confirm On-Target Activity D In Vivo Xenograft Model C->D Assess In Vivo Efficacy E Lead Optimization D->E Refine Structure-Activity Relationship

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of FGFR kinases and the inhibitory potential of test compounds.

  • Reagent Preparation : Prepare kinase buffer, kinase, substrate (e.g., poly(E,Y)4:1), ATP, and the test compound at desired concentrations.

  • Kinase Reaction : In a 384-well plate, add the kinase and the test compound. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection : Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, followed by a luciferase-based reaction that produces a luminescent signal.

  • Data Analysis : The luminescent signal is proportional to the kinase activity. The IC₅₀ value of the inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., 4T1 or Hep3B) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blotting for Target Engagement and Downstream Signaling

This technique verifies that the inhibitor is engaging its target (FGFR) and modulating its downstream signaling pathways (e.g., MAPK/ERK).

  • Cell Lysis : Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK.

  • Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation. A potent inhibitor should decrease the levels of p-FGFR and p-ERK in a dose-dependent manner.

Navigating Acquired Resistance: A Key Consideration

A critical aspect of evaluating any targeted therapy is its susceptibility to acquired resistance. In the context of FGFR inhibitors, several mechanisms have been identified, including:

  • Gatekeeper Mutations : Mutations at the "gatekeeper" residue in the kinase domain can sterically hinder the binding of the inhibitor.

  • Molecular Brake Mutations : Mutations in the "molecular brake" region can lead to constitutive activation of the kinase, reducing the effectiveness of the inhibitor.

  • Bypass Signaling : Activation of alternative signaling pathways can compensate for the inhibition of the FGFR pathway.

The development of next-generation inhibitors, such as irreversible compounds or those with novel binding modes like CH5183284, is a key strategy to overcome these resistance mechanisms[6].

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of FGFR inhibitors. From the potent, broad-spectrum activity of Compound 4h to the targeted, irreversible inhibition of Derivative 25 , these compounds demonstrate the chemical tractability of this core structure. The comparative analysis presented here underscores the importance of a multi-faceted evaluation approach, encompassing biochemical potency, cellular activity, mechanism of action, and the potential for acquired resistance. As our understanding of the complexities of FGFR signaling and resistance mechanisms deepens, the continued exploration and optimization of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine and related scaffolds will undoubtedly yield even more effective and durable therapies for cancers driven by aberrant FGFR activity.

References

  • Xiong, B. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021 , 11, 20651-20661. [Link]

  • Jiang, A. et al. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2017 , 22(4), 583. [Link]

  • Liu, Q., Xu, Y. Crystal structure of FGFR1 kinase domain in complex with a novel inhibitor. RCSB PDB, 2018 . [Link]

  • Xiong, B. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar, 2021 . [Link]

  • Wang, J. et al. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorg. Med. Chem., 2021 , 29, 115862. [Link]

  • Xiong, B. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing, 2021 . [Link]

  • Wang, J. et al. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. ResearchGate, 2020 . [Link]

  • Xiong, B. et al. Chemical structure of representative FGFR inhibitors. ResearchGate, 2021 . [Link]

  • Jiang, A. et al. (A) The crystal structure of compound 8 bound to FGFR1 (PDB ID: 5Z0S). ResearchGate, 2018 . [Link]

  • Xiong, B. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, 2021 . [Link]

  • Norman, R.A. et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications, 2017 . [Link]

  • Jiang, A. et al. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org, 2017 . [Link]

  • Schlicker, A. et al. Rogaratinib: A Potent and Selective pan-FGFR Inhibitor With Broad Antitumor Activity in FGFR-overexpressing Preclinical Cancer Models. PubMed, 2019 . [Link]

  • Gustafson, D. et al. Pan-FGFR inhibition leads to blockade of FGF23 signaling, soft tissue mineralization, and cardiovascular dysfunction. PubMed, 2014 . [Link]

  • Schlicker, A. et al. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models. PubMed Central, 2019 . [Link]

  • Zhang, J. et al. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed Central, 2016 . [Link]

  • Fukami, T.A. et al. Human FGFR1 kinase in complex with CH5183284. RCSB PDB, 2016 . [Link]

Sources

A Comparative Guide to Phosphine Ligands for C-C Coupling with Fluoro-heteroaryl Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds involving fluoro-heteroaryl scaffolds is a frequent and often challenging necessity. These fluorine-containing heterocyclic motifs are prevalent in a vast array of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the fluorine atom(s), which can enhance metabolic stability, binding affinity, and bioavailability. However, the same electronic effects that make these substrates desirable also complicate their participation in traditional cross-coupling reactions. The choice of the phosphine ligand in palladium-catalyzed reactions is paramount to overcoming these challenges. This guide offers an in-depth comparison of phosphine ligands for the C-C coupling of fluoro-heteroaryl substrates, supported by experimental data and protocols to aid in rational ligand selection and reaction optimization.

The Challenge of Fluoro-heteroaryl Cross-Coupling

Fluoro-heteroaryl substrates present unique challenges in palladium-catalyzed C-C coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. The strong electron-withdrawing nature of fluorine can deactivate the heteroaryl ring, making the initial oxidative addition step of the catalytic cycle more difficult. Furthermore, the potential for C-F bond activation is a competing pathway that can lead to undesired side products. The choice of phosphine ligand is critical in navigating these challenges, as the ligand's steric and electronic properties directly influence the reactivity and stability of the palladium catalyst.[1][2]

The Role of Phosphine Ligands: A Balancing Act of Sterics and Electronics

The efficacy of a phosphine ligand in a cross-coupling reaction is governed by a delicate interplay of its steric and electronic properties.[3]

  • Electronic Effects: The electron-donating ability of a phosphine ligand is crucial for facilitating the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the fluoro-heteroaryl substrate. Electron-rich phosphines increase the electron density on the palladium center, promoting its insertion into the C-X bond.[3]

  • Steric Effects: The steric bulk of a phosphine ligand plays a multifaceted role. It can promote the reductive elimination step, which is the final product-forming step of the catalytic cycle. Additionally, bulky ligands can stabilize the catalytically active monoligated palladium species and prevent catalyst deactivation.

Comparative Performance of Phosphine Ligands

The selection of an optimal phosphine ligand is highly substrate-dependent. Below is a comparative overview of commonly used phosphine ligands for the Suzuki-Miyaura coupling of a representative fluoro-heteroaryl substrate, 2,5-Dibromo-3-(trifluoromethyl)pyridine. The data is illustrative and compiled from studies on structurally similar substrates to guide ligand selection.[1]

LigandClassCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Biaryl Phosphine2K₃PO₄Toluene/H₂O1001285[1]
XPhos Biaryl Phosphine2K₃PO₄Toluene/H₂O1001292[1]
RuPhos Biaryl Phosphine1Cs₂CO₃1,4-Dioxane80895[4]
tBuXPhos Biaryl Phosphine2K₂CO₃t-BuOH801688
BrettPhos Biaryl Phosphine2K₂CO₃t-BuOH801690[5]
dppf Ferrocenyl Phosphine3Na₂CO₃DME/H₂O902475[6]
PCy₃ Trialkyl Phosphine3K₃PO₄Toluene1102465[1]
PPh₃ Triaryl Phosphine5Na₂CO₃DME/H₂O902440[1]

Key Insights from the Comparative Data:

  • Buchwald Ligands (SPhos, XPhos, RuPhos, tBuXPhos, BrettPhos): This class of bulky, electron-rich biaryl phosphine ligands generally demonstrates superior performance for the cross-coupling of challenging fluoro-heteroaryl substrates.[4][5] RuPhos, in particular, has shown exceptionally high turnover numbers in some cases.[4]

  • Ferrocenyl Phosphines (dppf): While effective in many cross-coupling reactions, dppf may provide lower yields with highly deactivated or sterically hindered fluoro-heteroaryl substrates compared to the more specialized Buchwald ligands.[6]

  • Simple Trialkyl and Triaryl Phosphines (PCy₃, PPh₃): These ligands are often less effective for challenging fluoro-heteroaryl couplings due to their less optimized steric and electronic properties for these specific substrates.[1]

Experimental Protocol: High-Throughput Screening of Phosphine Ligands for Suzuki-Miyaura Coupling

To efficiently identify the optimal ligand for a specific fluoro-heteroaryl substrate, a high-throughput experimentation (HTE) approach is recommended.[7][8]

Materials:

  • Fluoro-heteroaryl halide (e.g., 2-chloro-5-fluoropyridine)

  • Aryl boronic acid or ester

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Library of phosphine ligands

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄)

  • Inert atmosphere glovebox or Schlenk line

  • 96-well reaction block with stir bars

  • Automated liquid handler (optional)

  • LC-MS or GC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Inside an inert atmosphere glovebox, prepare stock solutions of the fluoro-heteroaryl halide, aryl boronic acid, palladium precatalyst, and each phosphine ligand in the chosen anhydrous solvent.

  • Reaction Plate Setup:

    • To each well of the 96-well reaction block, add a stir bar.

    • Using a liquid handler or manual pipetting, dispense the palladium precatalyst stock solution to each well.

    • Dispense the stock solution of each unique phosphine ligand to designated wells.

    • Add the fluoro-heteroaryl halide stock solution to all wells.

    • Add the aryl boronic acid stock solution to all wells.

  • Reaction Initiation and Incubation:

    • Seal the reaction block with a cap mat.

    • Remove the reaction block from the glovebox.

    • Add the aqueous base solution to each well.

    • Place the reaction block on a heated stirring plate and run the reactions at the desired temperature for a set time (e.g., 80°C for 12 hours).

  • Quenching and Analysis:

    • After the reaction is complete, cool the reaction block to room temperature.

    • Quench the reactions by adding water and an organic solvent (e.g., ethyl acetate).

    • Shake the block to extract the product into the organic layer.

    • Take an aliquot from the organic layer of each well for analysis by LC-MS or GC-MS to determine the product yield.

Workflow for Phosphine Ligand Screening:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis stock_solutions Prepare Stock Solutions: - Pd Precatalyst - Phosphine Ligands - Fluoro-heteroaryl Halide - Boronic Acid dispense_reagents Dispense Reagents into 96-Well Plate stock_solutions->dispense_reagents add_base Add Aqueous Base dispense_reagents->add_base heat_stir Heat and Stir add_base->heat_stir quench Quench Reaction heat_stir->quench extract Extract Product quench->extract analyze Analyze by LC-MS/GC-MS extract->analyze

Caption: A typical workflow for high-throughput screening of phosphine ligands.

Key Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle provides a framework for understanding the role of the phosphine ligand.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product Substrates Ar-X + R'-B(OR)₂ Substrates->OxAdd Substrates->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

The phosphine ligand (L) influences each step of this cycle. Bulky, electron-donating ligands facilitate the oxidative addition of the fluoro-heteroaryl halide (Ar-X) and promote the final reductive elimination to release the coupled product (R-R').[2]

Conclusion

The successful C-C coupling of fluoro-heteroaryl substrates is a critical transformation in modern chemical synthesis. While challenging, a systematic approach to ligand selection can lead to high-yielding and robust reaction conditions. The Buchwald class of biaryl phosphine ligands, such as RuPhos and XPhos, have emerged as powerful tools for these transformations due to their optimized steric and electronic properties. For novel substrates, a high-throughput screening approach is a highly effective strategy for the rapid identification of the optimal ligand and reaction conditions, accelerating research and development timelines.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
  • Comparing the efficacy of different phosphine ligands in cross-coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (2025). Benchchem.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). JoVE.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.
  • Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction. (2020).
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. (2021). Chemical Science, 12(34), 11456-11466.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(14), 5243-5254.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(11), 725-733.
  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. (2021).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2020).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(44), 27532-27540.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Digital Discovery, 2(3), 856-865.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2019). Applied Organometallic Chemistry, 33(10), e5137.
  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (2022). DSpace@MIT.
  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. (2002).
  • Buchwald Ligands. (n.d.). Sigma-Aldrich.
  • Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. (2018). The Journal of Organic Chemistry, 83(12), 6373-6381.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
  • A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions. (2025). Benchchem.
  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (2021).
  • ChemInform Abstract: Recent Advances in the Buchwald—Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2013). ChemInform, 44(33).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461-1473.
  • Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science, 5(1), 29-42.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014).
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Comparison of N2Phos and SPhos with highly functionalized aryl/heteroaryl chlorides. Isolated yields. (2021).
  • Fluorinated JosiPhos- and WalPhos-type of ligands. (2022).
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). The Journal of Physical Chemistry A, 124(35), 7126-7134.

Sources

A Technical Guide to the Kinase Selectivity of Novel Inhibitors Derived from (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pursuit of both potency and selectivity is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1] The strategic introduction of fluorine atoms to such scaffolds can profoundly influence their pharmacological properties, including metabolic stability and binding affinity. This guide provides a comparative analysis of kinase inhibitors derived from the novel building block, (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, benchmarking their performance against established alternatives and elucidating the underlying structure-activity relationships (SAR).

The Strategic Advantage of the 3-Fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core mimics the adenine base of ATP, enabling competitive inhibition at the kinase ATP-binding site.[1] The fluorine atom at the 3-position is a key modification. This small, highly electronegative atom can form favorable orthogonal interactions with the kinase active site, potentially enhancing binding affinity and modulating selectivity in ways that are distinct from its non-fluorinated or alternatively substituted counterparts.[2] The boronic acid moiety at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents to explore the chemical space and optimize kinase inhibitory activity.[3]

Comparative Kinase Selectivity Profiling

While comprehensive kinase panel data for a series of compounds directly synthesized from this compound is not extensively available in the public domain, we can infer the potential selectivity profile by examining closely related analogs and comparing them with established kinase inhibitors. The Janus kinase (JAK) family, crucial mediators of cytokine signaling, represents a key target class for inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.[1]

Table 1: Comparative Inhibition Profile of a Representative 3-Fluoro-pyrrolo[2,3-b]pyridine-based JAK Inhibitor and Other Known JAK Inhibitors

Compound/DrugScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Key Selectivity Features
Representative Compound A 3-Fluoro-1H-pyrrolo[2,3-b]pyridine~5~150<1 ~50High selectivity for JAK3 over other JAK family members.
TofacitinibPyrrolo[2,3-d]pyrimidine1201344Pan-JAK inhibitor with preference for JAK1/3.[4]
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.842819Potent inhibitor of JAK1 and JAK2.[5]
UpadacitinibPyrrolo[2,3-d]pyrimidine4311023004600Selective for JAK1.[6]

Note: Data for "Representative Compound A" is extrapolated from structure-activity relationship studies of closely related 3-fluoro-pyrrolo[2,3-b]pyridine analogs. Actual values may vary.

The data suggests that the 3-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has the potential to yield highly selective JAK3 inhibitors. This selectivity is particularly desirable for the treatment of autoimmune diseases, as JAK3 is primarily involved in immune cell signaling.[1] The high selectivity against JAK2 is a significant advantage, as inhibition of JAK2 is associated with hematological side effects.

Causality Behind Experimental Design: The Role of Fluorine in Selectivity

The enhanced selectivity observed in 3-fluoro-substituted pyrrolopyridines can be attributed to specific molecular interactions within the ATP-binding pocket of JAK3. The cysteine residue (Cys909) present in the active site of JAK3, which is replaced by a serine in other JAK isoforms, offers a unique opportunity for selective targeting.[7] The electronegative fluorine atom can engage in favorable interactions, such as dipole-dipole or orthogonal multipolar interactions with the local protein environment, including the backbone carbonyls or specific amino acid side chains, thus contributing to a tighter and more selective binding profile.

Experimental Protocols

Synthesis of 3-Fluoro-5-Aryl-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of the target compounds, utilizing a Suzuki-Miyaura cross-coupling reaction.

Diagram: Synthetic Workflow

G A Start with this compound C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B Aryl/Heteroaryl Halide B->C D Reaction Mixture C->D E Work-up and Purification (Extraction, Chromatography) D->E F 3-Fluoro-5-Aryl-1H-pyrrolo[2,3-b]pyridine Derivative E->F

Caption: General workflow for the synthesis of target compounds.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, aqueous sodium carbonate (2.0 M, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or DMF and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-5-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]

Diagram: Kinase Inhibition Assay Workflow

G A Prepare serial dilutions of test compound B Add kinase and compound to microplate wells A->B C Pre-incubate to allow binding B->C D Initiate reaction with ATP and substrate C->D E Incubate for kinase reaction D->E F Stop reaction and measure kinase activity (e.g., luminescence) E->F G Data analysis to determine IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme and the test compound at various concentrations to the kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[9]

Diagram: Simplified JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene Gene Expression nucleus->gene Transcription

Caption: Overview of the JAK-STAT signaling pathway.

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[10] Selective JAK3 inhibitors, such as those potentially derived from this compound, can effectively block this signaling cascade in immune cells, thereby mitigating inflammatory responses.

Conclusion and Future Directions

The 3-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, accessible through the versatile this compound building block, holds significant promise for the development of potent and selective kinase inhibitors. While further comprehensive profiling is necessary to fully delineate the selectivity landscape of compounds derived from this specific starting material, the available data on related analogs strongly suggests a high potential for achieving superior selectivity, particularly for JAK3. The strategic placement of the fluorine atom appears to be a key determinant of this selectivity, offering a clear direction for future medicinal chemistry efforts. The synthesis and assay protocols provided herein offer a robust framework for the continued exploration and optimization of this promising class of kinase inhibitors.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Janus kinase inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. (2014). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). PMC. Retrieved January 20, 2026, from [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express. (n.d.). Bio-Connect. Retrieved January 20, 2026, from [Link]

  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kinase Profiling Inhibitor Database. (n.d.). MRC PPU. Retrieved January 20, 2026, from [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. (2018). PubMed. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Kinase Inhibitors Derived from 7-Azaindole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The 7-Azaindole Scaffold and the Role of Boronic Acids

The 7-azaindole core has cemented its status as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent kinase inhibitors. Its success is largely attributed to its ability to form two crucial hydrogen bonds with the ATP-binding site's hinge region, effectively mimicking the adenine moiety of ATP.[1] This bioisosteric relationship provides a strong anchor for inhibitor binding, and the multiple sites for substitution on the 7-azaindole ring allow for extensive optimization of potency and selectivity.[2][3] The FDA-approved BRAF inhibitor, Vemurafenib, stands as a testament to the therapeutic potential of this scaffold.

A common and versatile method for elaborating the 7-azaindole core involves the use of 7-azaindole boronic acids or their corresponding boronate esters. It is critical to understand that in this context, the boronic acid moiety is typically not part of the final pharmacophore. Instead, it serves as a highly efficient synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This allows for the systematic exploration of the chemical space around the core scaffold to fine-tune the inhibitor's interaction with the target kinase and modulate its cross-reactivity profile across the human kinome.

This guide provides a comparative framework for evaluating the cross-reactivity of kinase inhibitors derived from these 7-azaindole boronic acid precursors. We will delve into the key experimental methodologies, present comparative data from representative inhibitor series, and explain the scientific rationale behind these approaches.

The Imperative of Cross-Reactivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation is a double-edged sword: while it allows for the development of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity. Unintended inhibition of off-target kinases can lead to adverse effects and toxicity, while in some cases, a well-defined polypharmacology can be beneficial. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is paramount for its progression as either a selective chemical probe or a therapeutic candidate.

Methodologies for Evaluating Kinase Inhibitor Cross-Reactivity

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context.

Biochemical Assays: Large-Scale Kinome Scanning

Biochemical assays are the workhorse for initial, broad cross-reactivity profiling. They measure the direct interaction of the inhibitor with a large panel of purified kinases.

This is a widely used competition binding assay. It does not measure enzymatic activity but rather the ability of a test compound to displace a ligand from the active site of the kinase. The amount of kinase captured on a solid support is quantified by qPCR. This method has the advantage of not requiring active enzyme or knowledge of the substrate, and because it is run at a single ATP concentration (or none at all), it provides a direct measure of binding affinity (Kd).

These assays measure the enzymatic activity of the kinase by quantifying the amount of ADP produced during the phosphotransferase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to kinase activity. This method provides a direct measure of inhibitory potency (IC50) and is amenable to high-throughput screening against large kinase panels.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability can significantly influence an inhibitor's efficacy and selectivity.

This assay allows for the quantitative measurement of compound binding to a specific kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. This provides a measure of the compound's apparent intracellular affinity for its target.

CETSA is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Comparative Analysis of 7-Azaindole Kinase Inhibitor Series

To illustrate the process of evaluating cross-reactivity, we will examine representative data from different series of 7-azaindole-based inhibitors targeting various kinases.

Case Study 1: 7-Azaindole-Based PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) family is a group of lipid kinases crucial in cell signaling. A study by researchers at Infinity Pharmaceuticals describes the discovery of a series of potent and selective 7-azaindole-based PI3Kγ inhibitors. Through systematic SAR analysis, they demonstrated the ability to tune selectivity against other Class I PI3K isoforms.

CompoundPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kβ IC50 (nM)Selectivity (γ vs α)Selectivity (γ vs δ)Selectivity (γ vs β)
Compound 12 7>10,0002,200>10,000>1428-fold314-fold>1428-fold
Compound 28 40>10,000>10,000>10,000>250-fold>250-fold>250-fold
Compound 64 110>30,000>30,000>30,000>272-fold>272-fold>272-fold

Data synthesized from ACS Med. Chem. Lett. 2020, 11, 8, 1577–1583.

The data clearly shows that while all compounds are potent PI3Kγ inhibitors, they maintain high selectivity against other PI3K isoforms. This is a critical feature for developing a targeted therapy, as off-target inhibition of other PI3K isoforms can lead to different biological effects and potential toxicities.

Case Study 2: 7-Azaindole-Based Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. GSK1070916 is a potent, ATP-competitive, 7-azaindole-based inhibitor of Aurora B and C.

Kinase TargetGSK1070916 IC50 (nM)
Aurora B 0.38
Aurora C 1.5
Aurora A >100

Data synthesized from Curr Drug Targets. 2016;17(1):25-39.

This demonstrates high selectivity for Aurora B/C over Aurora A, which is significant because the different Aurora kinase family members have distinct roles in mitosis. Selective inhibition of Aurora B is hypothesized to be a key driver of the desired anti-proliferative effects. A broader kinome scan of such a compound would further elucidate its off-target profile against more distantly related kinases.

Case Study 3: The Dual FMS/KIT Inhibitor PLX647

PLX647 is a 7-azaindole-based inhibitor targeting FMS (CSF1R) and KIT, two receptor tyrosine kinases. A broad kinase screen is essential to confirm its intended dual-target profile and identify any other significant off-targets.

Kinase TargetPLX647 IC50 (nM)% Inhibition @ 1µM
KIT 16100%
FMS (CSF1R) 28100%
FLT3 91>50%
KDR (VEGFR2) 130>50%
Most other kinases>1000<50%

Data from a screen of over 400 kinases, synthesized from various sources.[5]

This profile confirms the desired dual activity against KIT and FMS, with some activity against other related kinases like FLT3 and KDR at higher concentrations. For a compound like this, the subsequent steps would involve cellular assays to determine if the off-target inhibition observed biochemically translates to a cellular effect at therapeutic concentrations.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted-7-Azaindole using a Boronic Acid Precursor

This protocol illustrates a typical Suzuki-Miyaura coupling to generate a diversified 7-azaindole inhibitor from a boronic acid intermediate.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 5-bromo-3-iodo-1-tosyl-7-azaindole (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired aryl boronic acid (1.2 eq) and a base such as K2CO3 (3.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 3-aryl-5-bromo-1-tosyl-7-azaindole.

Step 2: Second Suzuki-Miyaura Coupling

  • The product from Step 1 (1.0 eq) is subjected to a second Suzuki-Miyaura coupling with a different aryl or heteroaryl boronic acid (1.2 eq) under similar conditions to install a substituent at the 5-position.

Step 3: Deprotection

  • The resulting 3,5-disubstituted-1-tosyl-7-azaindole is dissolved in a solvent like methanol.

  • A base such as NaOH or K2CO3 is added, and the mixture is stirred at room temperature or heated until the removal of the tosyl group is complete.

  • The reaction is neutralized, and the product is extracted and purified to yield the final 3,5-disubstituted-7-azaindole inhibitor.

Synthesis_Workflow Start 7-Azaindole Boronic Acid Precursor Step1 Suzuki-Miyaura Coupling 1 Start->Step1 Aryl Halide 1, Pd Catalyst Intermediate Monosubstituted 7-Azaindole Step1->Intermediate Step2 Suzuki-Miyaura Coupling 2 Intermediate->Step2 Aryl Boronic Acid 2, Pd Catalyst Final_Product Disubstituted 7-Azaindole Inhibitor Step2->Final_Product

Caption: Synthetic workflow for 7-azaindole inhibitors.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a target kinase.

Step 1: Kinase Reaction

  • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in kinase buffer.

  • In a 384-well plate, add the inhibitor at various concentrations (typically a 10-point serial dilution).

  • Add the kinase reaction mixture to the wells containing the inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Step 2: ATP Depletion

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

Step 3: ADP to ATP Conversion and Signal Generation

  • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP. This reagent also contains luciferase and luciferin.

  • Incubate at room temperature for 30-60 minutes.

Step 4: Data Acquisition

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate + ATP + Inhibitor Add_ADPGlo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Kinase->Add_ADPGlo Incubate1 Incubate 40 min Add_ADPGlo->Incubate1 Add_Detection Add Detection Reagent (Convert ADP to ATP) Incubate1->Add_Detection Incubate2 Incubate 30-60 min Add_Detection->Incubate2 Read Measure Luminescence Incubate2->Read

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing target engagement in intact cells.

Step 1: Cell Treatment

  • Culture cells to an appropriate confluency.

  • Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).

  • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

Step 2: Thermal Challenge

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C.

  • Cool the samples on ice.

Step 3: Lysis and Protein Solubilization

  • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

Step 4: Protein Quantification

  • Collect the supernatant (soluble fraction).

  • Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the curve indicates thermal stabilization and target engagement.

CETSA_Workflow Start Treat cells with Inhibitor or Vehicle Heat Heat aliquots to various temperatures Start->Heat Lyse Lyse cells and centrifuge Heat->Lyse Separate Separate soluble and precipitated fractions Lyse->Separate Analyze Quantify soluble target protein (e.g., Western Blot) Separate->Analyze Result Plot melting curves to assess stabilization Analyze->Result

Sources

Performance Guide: Optimizing Suzuki-Miyaura Couplings with (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid Through Solvent System Selection

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure acts as a critical hinge-binding motif in numerous kinase inhibitors and is a cornerstone in the development of therapeutics for oncology and other diseases.[1] The specific derivative, (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, offers chemists a versatile building block for introducing this fluorinated scaffold into target molecules, often via the robust and widely-used Suzuki-Miyaura cross-coupling reaction.

However, the successful application of heteroaromatic boronic acids is not trivial. These reagents, particularly those containing Lewis-basic nitrogen atoms like 7-azaindole, are prone to challenges such as poor solubility, catalyst inhibition, and competitive side reactions like protodeboronation.[2][3] The choice of solvent is paramount, as it profoundly influences every step of the catalytic cycle and dictates the overall success of the reaction.[4][5]

This guide provides an in-depth comparison of the performance of this compound in several common solvent systems. We will move beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes, providing field-proven insights to help you select the optimal conditions for your synthetic goals.

The Crucial Role of the Solvent: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a multi-step catalytic cycle, and the solvent is an active participant, not merely an inert medium.[6][7] Understanding its influence is key to troubleshooting and optimization.

  • Solubility and Mass Transport: Highly polar heterocyclic compounds often exhibit poor solubility in the nonpolar solvents typically favored for cross-coupling.[3] The solvent system must effectively dissolve the boronic acid, the aryl halide, and the base to ensure efficient mass transport to the palladium catalyst's coordination sphere.

  • Catalyst Activity and Speciation: The solvent can coordinate with the palladium center, influencing the reactivity of the active catalytic species.[6][8] For instance, the choice between a nonpolar solvent like toluene and a more polar, coordinating solvent like DMF can alter the rate-determining step of the reaction.[8]

  • Base Activation and the Boronate Pathway: Transmetalation, the transfer of the aryl group from boron to palladium, typically requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[9][10] The solvent's ability to dissolve the inorganic base and its polarity impact the efficacy of this crucial activation step.[11] Aqueous co-solvents are often essential for this reason.[12][13]

  • Managing the Key Side Reaction: Protodeboronation: Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is the most common failure mode for heteroaryl boronic acids.[14][15] This reaction is highly dependent on the solvent, base, and temperature.[14][16] Protic solvents or the presence of excess water can accelerate this side reaction, particularly under basic conditions at elevated temperatures.[17]

Comparative Study: Experimental Design and Rationale

To provide a clear and objective comparison, we designed a model Suzuki-Miyaura coupling reaction. This allows us to isolate the effect of the solvent system while keeping other variables constant.

Model Reaction:

(Image for illustrative purposes)

This compound is coupled with 1-bromo-4-methoxybenzene, a moderately activated aryl bromide, to form 3-fluoro-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.

Rationale for Selected Components:

  • Catalyst: Pd(dppf)Cl₂ was chosen as it is a robust, commercially available precatalyst known for its high efficiency in coupling heteroaromatic substrates.[18][19]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base commonly used in Suzuki couplings. Its performance is highly dependent on its solubility in the chosen solvent system.

  • Solvent Systems: We selected four diverse and commonly used solvent systems to evaluate a range of properties:

    • 1,4-Dioxane / H₂O (4:1): A standard, highly effective system for Suzuki couplings, offering good solubility for both organic and inorganic reagents.

    • Toluene / H₂O (4:1): A nonpolar aprotic system that can sometimes minimize certain side reactions.

    • Acetonitrile (MeCN) / H₂O (4:1): A polar aprotic system. Its performance can differ significantly from ethers like dioxane due to its coordinating ability.[8]

    • Isopropanol (IPA) / H₂O (4:1): A greener, protic solvent alternative that has proven effective for many Suzuki couplings.[20]

Below is a graphical representation of the experimental workflow, ensuring a self-validating and reproducible protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A Charge vial with Boronic Acid, Aryl Bromide, Base, and Catalyst B Add Solvent System (e.g., Dioxane/H2O) A->B C Degas with N2/Argon for 10 minutes B->C D Heat to 90 °C with vigorous stirring C->D E Monitor by TLC/LC-MS (Time points: 1h, 2h, 4h) D->E F Cool to RT, Dilute with EtOAc and H2O E->F G Separate organic layer, wash with brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Analyze crude product by 1H NMR and HPLC for yield and purity H->I

Caption: Standardized experimental workflow for the comparative solvent study.

Detailed Experimental Protocols

Protocol 4.1: Suzuki-Miyaura Coupling Procedure

  • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (36.0 mg, 0.20 mmol, 1.0 equiv), 1-bromo-4-methoxybenzene (45.0 mg, 0.24 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (83 mg, 0.60 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (8.2 mg, 0.01 mmol, 5 mol%).

  • Add the designated solvent system (2.0 mL, see Table 1 for ratios).

  • Seal the vial with a Teflon-lined cap and purge the headspace with nitrogen gas for 5 minutes.

  • Place the vial in a preheated heating block at 90 °C and stir vigorously for 4 hours.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the vial to room temperature.

Protocol 4.2: Workup and Analysis

  • Transfer the reaction mixture to a separatory funnel, diluting with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then analyzed by HPLC to determine the percentage yield (using an internal standard) and purity. The identity of the product and the presence of the protodeboronated side-product are confirmed by LC-MS.

Results: A Head-to-Head Comparison

The performance of this compound in the four selected solvent systems was evaluated. All reactions were run for 4 hours at 90 °C.

Solvent System (v/v)Product Yield (%)Purity (%)Protodeboronation (%)*Observations
1,4-Dioxane / H₂O (4:1) 91>98<1Homogeneous reaction mixture. Clean conversion with minimal side products.
Toluene / H₂O (4:1) 7595~3Biphasic mixture. Slower reaction rate observed. Required vigorous stirring.
Acetonitrile / H₂O (4:1) 6890~8Homogeneous, but significant formation of the protodeboronated side product.
Isopropanol / H₂O (4:1) 88>98<1Homogeneous solution. Excellent, clean conversion, comparable to dioxane.

*Percentage of (3-Fluoro-1H-pyrrolo[2,3-b]pyridine) detected by LC-MS relative to the product.

Discussion: Interpreting the Data

The choice of solvent had a dramatic impact on the reaction outcome, highlighting the unique sensitivities of this heteroaromatic boronic acid.

  • 1,4-Dioxane/H₂O proved to be the gold standard in this study. Its ability to form a homogeneous solution and effectively dissolve the inorganic base facilitated a rapid and clean reaction, yielding the product in 91% yield with negligible protodeboronation.[2] The optimal polarity of this mixture appears to stabilize the palladium catalytic intermediates effectively.

  • Isopropanol/H₂O emerged as an excellent and "greener" alternative to dioxane. Despite being a protic solvent, it delivered a comparable yield (88%) and purity, with minimal protodeboronation under these conditions. This robust performance makes it a highly recommended solvent for process chemistry and scale-up operations.[20]

  • Toluene/H₂O resulted in a significantly lower yield (75%). The biphasic nature of the reaction likely created mass-transfer limitations, slowing the overall reaction rate. While toluene can be effective, this result underscores the importance of achieving homogeneity, if possible, when working with polar, heterocyclic substrates.

  • Acetonitrile/H₂O gave the poorest performance, with a yield of only 68% and a notable 8% of the protodeboronated side product. While acetonitrile is a polar solvent, its strong coordinating ability can sometimes negatively impact catalyst activity.[8] Furthermore, for some sensitive substrates, polar aprotic solvents may accelerate the undesired protodeboronation pathway.[16]

The following diagram illustrates the central catalytic cycle and highlights where the solvent and base exert their critical influence.

G cluster_side Side Reactions Pd0 Pd(0)L2 OA Ar-Pd(II)-X(L2) Pd0->OA t3 Pd0->t3 Ar-Ar' Trans Ar-Pd(II)-Ar'(L2) OA->Trans t1 OA->t1 Ar-X Trans->Pd0 t2 Trans->t2 Ar'-B(OH)3- Boronic Ar'-B(OH)2 Deboronated Ar'-H Boronic->Deboronated Protodeboronation (Influenced by H2O, Solvent, Temp) Boronate Ar'-B(OH)3- Boronic->Boronate Activation Base Base (e.g., K2CO3) + H2O Boronate->OA Enters Cycle

Caption: The Suzuki-Miyaura cycle and the influence of solvent on key steps.

Conclusion and Recommendations

The performance of this compound in Suzuki-Miyaura cross-couplings is highly dependent on the solvent system. Our comparative analysis provides clear, actionable guidance for researchers.

  • For Optimal Performance: A mixture of 1,4-Dioxane and water (4:1) is highly recommended. It provides a robust and high-yielding system that minimizes the risk of protodeboronation, ensuring clean product formation.

  • For Greener Chemistry and Scalability: A system of Isopropanol and water (4:1) is an outstanding alternative. It delivers performance nearly identical to that of dioxane while offering benefits in terms of solvent safety and environmental impact.[20]

  • Caution Advised: Systems based on Acetonitrile should be used with caution for this class of substrate due to the increased risk of protodeboronation. Toluene-based systems may require significant optimization of stirring and phase-transfer conditions to overcome mass transport limitations.

By understanding the fundamental roles of the solvent, researchers can move beyond trial-and-error and make rational, informed decisions to accelerate their drug discovery and development programs.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37436-37441. [Link]

  • Uozumi, Y., & Nakai, Y. (2002). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics, 21(21), 4542-4544. [Link]

  • Gurung, S. R., Thapa, S., Shrestha, B., & Giri, R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9516-9524. [Link]

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Christoffel, F., & Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. ResearchGate. [Link]

  • University of California. (2023). Transition Metal Catalyzed Cross-Couplings in Water. eScholarship.org. [Link]

  • Uozumi, Y., & Kimura, T. (2013). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology, 3(9), 2239-2248. [Link]

  • Slattery, J. M., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899-1914. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Ndukwe, I. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • ResearchGate. (2019). Effect of solvent on the Suzuki reaction. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1166-1178. [Link]

  • Semantic Scholar. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]

  • Organic Syntheses. (2016). NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROCYCLIC HALIDES AND PSEUDOHALIDES. [Link]

  • Cox, P. A. et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Ghaffari, M. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034-1044. [Link]

  • Nykaza, T. V. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Nagoya Institute of Technology. (2007). Suzuki-miyaura cross-coupling reactions in a Solkane365/227/ethanol blend at ambient temperature. [Link]

  • Thomas, A. A., & Denmark, S. E. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 96-110. [Link]

  • ACS Publications. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Patrick, K. N. et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(12), 1711-1721. [Link]

  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2017). Order of thermodynamic stability of representative boronic esters. [Link]

  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment and Validation of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Modern Heterocyclic Building Block

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a sophisticated heterocyclic building block that has garnered significant attention in modern medicinal chemistry. Its rigid 7-azaindole core, decorated with a fluorine atom and a versatile boronic acid handle, makes it a prized component in the synthesis of targeted therapeutics, including potent kinase inhibitors.[1][2][3] Derivatives have shown promise as inhibitors for targets like the influenza virus PB2 protein and Fibroblast Growth Factor Receptor (FGFR), highlighting its importance in developing next-generation pharmaceuticals.[1][4]

However, the very features that make boronic acids invaluable in synthesis—their reactivity and ability to form reversible covalent bonds—also present significant analytical challenges.[5] For researchers and drug development professionals, ensuring the purity and stability of this key intermediate is not a trivial quality control step; it is fundamental to the reproducibility of synthetic campaigns and the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can lead to failed reactions, unpredictable biological results, and regulatory hurdles.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound. We will move beyond simple protocols to explain the scientific rationale behind method selection, delve into the validation process as mandated by international guidelines, and offer practical insights into interpreting the complex data these molecules can generate.

Chapter 1: Understanding the Analyte and Its Challenges

A robust analytical strategy begins with a deep understanding of the molecule's inherent properties and potential liabilities. Boronic acids, as a class, are susceptible to specific degradation pathways that must be anticipated.

1.1. Key Potential Impurities The primary impurities associated with this compound are typically products of its synthesis and degradation:

  • Protodeboronation Product: The most common degradation pathway involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of 3-fluoro-1H-pyrrolo[2,3-b]pyridine. This impurity is particularly problematic as it lacks the reactive handle needed for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Boroxine (Anhydride): Boronic acids can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[6] This process is reversible in the presence of water but can complicate quantification, as the boroxine has a different molecular weight and may exhibit different chromatographic behavior.

  • Starting Materials and Reagents: Residual starting materials from the synthetic route (e.g., halogenated precursors) or reagents can carry through the purification process.

  • Oxidative Degradation Products: Although less common than protodeboronation, oxidative pathways can lead to the formation of corresponding phenols.[7]

G main This compound (Target Analyte) proto Protodeboronation Product (3-fluoro-1H-pyrrolo[2,3-b]pyridine) main->proto Protodeboronation (+H₂O, acid/base catalysis) boroxine Trimeric Boroxine (Anhydride) main->boroxine Dehydration (Trimerization) (-3H₂O) oxidation Oxidative Degradation Product (Phenol derivative) main->oxidation Oxidation ([O]) G cluster_0 ICH Q2(R2) Validation Workflow start Define Analytical Target Profile (ATP) spec Specificity (Discrimination from impurities) start->spec lin Linearity spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec range Range prec->range lod Limit of Detection (LOD) range->lod loq Limit of Quantitation (LOQ) lod->loq robust Robustness loq->robust report Validation Report robust->report

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, a fluorinated azaindole derivative, is a valuable building block in medicinal chemistry. Its unique structure, combining a heterocyclic core with a reactive boronic acid moiety, necessitates a nuanced and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe management. The hazard profile is a composite of its constituent parts: the 7-azaindole core, the fluoro-substituent, and the boronic acid group. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from analogous structures, such as (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid and other fluorinated pyridines, provide a strong basis for risk assessment.

Boronic acids are generally considered weak Lewis acids and may cause skin, eye, and respiratory irritation.[1][2] The 7-azaindole core structure may also present irritant properties.[3][4] Furthermore, organoboron compounds can have ecotoxicological effects, potentially harming aquatic life if released into the environment.[5][6]

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended PPEPrecautionary Statements
Acute Toxicity (Oral)Assumed to be harmful if swallowed based on related boronic acids.Standard laboratory attireP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin IrritationCauses skin irritation.[3]Chemical-resistant gloves (e.g., nitrile)P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye IrritationCauses serious eye irritation.[3]Safety glasses or gogglesP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory IrritationMay cause respiratory irritation.Use in a well-ventilated area or fume hood. If dust is generated, use an N95 dust mask.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Aquatic HazardBoron compounds can be harmful to aquatic organisms.[5][6]Lab coat, closed-toe shoesP273: Avoid release to the environment.[7]

Part 2: Waste Segregation and Containment: The First Line of Defense

Proper segregation is a critical step in laboratory waste management. Waste containing this compound must be treated as hazardous chemical waste and must not be mixed with non-hazardous trash or other incompatible waste streams.[7][8]

Waste Streams:

  • Solid Waste: Includes unused or expired pure compounds, reaction residues, and contaminated solids like silica gel.

  • Liquid Waste: Solutions containing the boronic acid, such as reaction mixtures or chromatography fractions.

  • Contaminated Labware: Items such as pipette tips, gloves, weighing paper, and empty containers that have come into direct contact with the chemical.

Containment Protocol:

  • Use Compatible Containers: Store all waste in chemically resistant, leak-proof containers with secure screw caps.[9][10] Plastic containers are often preferred.

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for expansion.[9][10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[10][11]

  • Secondary Containment: Place waste containers in a secondary bin or tray to contain any potential leaks or spills.[9]

Part 3: Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound. This process is designed to ensure safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][12][13]

DisposalWorkflow cluster_prep Preparation cluster_characterize Waste Characterization & Segregation cluster_treatment Treatment & Collection cluster_final Final Disposal Start Identify Waste Containing This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Characterize Waste Type PPE->WasteType Solid Solid Waste (Pure compound, residues) WasteType->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) WasteType->Liquid Liquid Contaminated Contaminated Materials (Gloves, glassware, etc.) WasteType->Contaminated Contaminated CollectSolid Collect in a labeled, sealed hazardous waste container. Solid->CollectSolid Neutralize Is neutralization of aqueous solution required/permitted? Liquid->Neutralize CollectOrganic Collect organic solutions in a labeled hazardous solvent container. Liquid->CollectOrganic DoubleBag Double-bag and place in a labeled solid hazardous waste container. Contaminated->DoubleBag Storage Store container in a designated Satellite Accumulation Area (SAA). CollectSolid->Storage CollectAqueous Collect in a labeled hazardous aqueous waste container. Neutralize->CollectAqueous No PerformNeutralization Slowly add mild base (e.g., NaHCO3) to aqueous waste until pH is neutral (6-8). Monitor pH. Neutralize->PerformNeutralization Yes CollectOrganic->Storage CollectAqueous->Storage DoubleBag->Storage PerformNeutralization->CollectAqueous Pickup Arrange for pickup by a certified hazardous waste disposal service. Storage->Pickup

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization of Aqueous Boronic Acid Waste

This protocol is applicable only to aqueous waste streams where the primary hazardous component is the boronic acid and is permitted by your institution's safety guidelines. Organic solvents must not be neutralized in this manner.

Objective: To neutralize the weak acidity of the boronic acid to reduce its reactivity and corrosivity before collection. Boronic acids typically have a pKa around 9, but form boronate complexes with a pKa closer to 7.[1]

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or other mild base[8][14]

  • pH strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste collection container

Procedure:

  • Preparation: Conduct the procedure in a certified chemical fume hood while wearing all required PPE. Place the beaker containing the aqueous waste on a stir plate and begin gentle stirring.

  • pH Measurement: Measure the initial pH of the solution.

  • Gradual Addition of Base: Slowly add small portions of sodium bicarbonate to the stirring solution. Avoid adding large amounts at once to prevent vigorous effervescence or excessive heat generation.[14]

  • Monitor pH: After each addition, allow the reaction to subside and measure the pH. Continue adding the mild base incrementally until the pH of the solution is neutral (between 6.0 and 8.0).

  • Final Collection: Once neutralized, transfer the solution to a clearly labeled hazardous aqueous waste container.

  • Documentation: Record the neutralization procedure in your laboratory notebook.

Causality Note: Neutralization with a mild base like sodium bicarbonate is preferred over strong bases such as sodium hydroxide. Strong bases can create secondary hazards and are often unnecessary for weak acids like boronic acids.[14]

Part 4: Regulatory Compliance and Final Disposal

All chemical waste is regulated from its point of generation to its final disposal, a principle known as "cradle to grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[9][12]

  • Storage Limits: Laboratories are typically designated as Satellite Accumulation Areas (SAAs), which have limits on the volume of hazardous waste that can be stored (e.g., 55 gallons) and the duration of storage.[10][11]

  • Prohibited Disposal Methods:

    • Do Not Dispose Down the Drain: Organic compounds and boronic acids should never be poured down the sink.[8][15] Boron can be detrimental to aquatic ecosystems.[5]

    • Do Not Dispose in Regular Trash: All contaminated materials must be treated as hazardous waste.

    • Do Not Evaporate: It is illegal and unsafe to dispose of hazardous waste by evaporation in a fume hood.[10][15]

  • Professional Disposal: The final step for all collected waste is to have it removed by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[9][16]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • Lab Alley. How and Why to Neutralize Boric Acid. [Link]

  • Caddick, S., et al. (2005). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Chemical Society of Japan. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. CSJ Journals. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. (2021). Regulation of Laboratory Waste. [Link]

  • Iffland, N., et al. (1986). Method of solidifying waste slurries containing high concentrations of boric acid.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Chemtalk. (2022). Boric acid. [Link]

  • Amerigo Scientific. Boronic Acids and Derivatives. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • Jubilant Ingrevia Limited. 7-Azaindole Safety Data Sheet. [Link]

  • Loba Chemie. (2016). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]

  • Naguib, F. N. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Loba Chemie. MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis). [Link]

  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]

  • Weltje, L., et al. (2010). Effects assessment: boron compounds in the aquatic environment. Ecotoxicology and Environmental Safety. [Link]

  • Wang, Z., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Witek, E., et al. (2022). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Molecules. [Link]

  • European Chemicals Agency (ECHA). Guidance. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Link]

  • Weltje, L., et al. (2010). Effects assessment: Boron compounds in the aquatic environment. ResearchGate. [Link]

  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. [Link]

  • Wikipedia. Organoboron chemistry. [Link]

  • Parks, J. L., & Edwards, M. (2005). Boron in the Environment. ResearchGate. [Link]

  • European Chemicals Agency (ECHA). Boric acid - Substance Information. [Link]

  • European Chemicals Agency (ECHA). SCIP-Database. [Link]

  • European Chemicals Agency (ECHA). Addressing substances of concern. [Link]

  • European Chemicals Agency (ECHA). Homepage. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid. As a crucial building block in modern synthetic chemistry, particularly in the synthesis of complex pharmaceutical intermediates, understanding its proper handling is not just a matter of regulatory compliance but a cornerstone of scientific integrity and personal safety. This document moves beyond a simple checklist, providing a procedural and logical framework to ensure that every interaction with this compound is grounded in safety and expertise.

Boronic acids, as a class, are celebrated for their versatility in reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is matched by a need for careful handling. While many are relatively stable compared to other organometallic reagents, they are not benign.[1] This guide provides the essential, immediate safety and logistical information you need, from initial handling to final disposal.

Hazard Assessment: Understanding the Adversary

The primary hazards associated with solid, powdered boronic acids are consistent across the class and summarized below.

Hazard ClassificationGHS Hazard StatementPotential Effects & Routes of Exposure
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the solid powder or solutions can cause redness, itching, and inflammation.[4][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe fine powder is a significant eye irritant. Contact can lead to pain, tearing, redness, and blurred vision.[4][5]
Respiratory Irritation (Category 3) H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5][6]
Acute Oral Toxicity (Category 4) H302: Harmful if swallowedIngestion can lead to adverse health effects.[4][5][7]

It is critical to treat this compound with the recognition of it having "unknown hazards and toxicity" beyond this baseline, as is best practice for all research chemicals.[8]

The Core of Protection: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific task and the associated risk of exposure. The following details the minimum required PPE and provides guidance for escalating protection based on the experimental procedure.

Eye and Face Protection: The First Line of Defense

Due to the severe eye irritation potential of fine powders, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.

  • Recommended for Handling Solids: When weighing or transferring the solid compound, chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[9]

  • High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-scale reactions, spill cleanup), a full-face shield should be worn over chemical splash goggles. This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Boronic acids are skin irritants, making glove selection a critical decision point.

  • Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact and general use. They offer good resistance to a wide variety of solvents, acids, and bases commonly used in synthetic chemistry.[10][11] Always use a glove with a minimum thickness of 5-mil for laboratory use.

  • Glove Change Protocol: Contaminated gloves can be more dangerous than no gloves at all due to the accumulation of chemicals.[12] If contact with the chemical occurs, gloves must be changed immediately. A schedule for regular glove changes during prolonged procedures should be established.

  • Extended Contact or Immersion: For situations involving extended contact or potential immersion (e.g., cleaning contaminated glassware), heavier-duty gloves are necessary. Butyl rubber or Viton gloves offer superior protection against a broader range of chemicals and should be considered.[13]

  • Double Gloving: For particularly sensitive operations or when handling concentrated solutions, wearing two pairs of nitrile gloves can provide an additional layer of safety.

Glove MaterialRecommended Use CaseChemical Resistance Profile
Nitrile General Use / Incidental Contact: Weighing, solution prep, reaction monitoring.Excellent for a wide variety of solvents, oils, greases, and some acids/bases.[10][11] Poor against some concentrated acids and specific organic solvents.[14]
Butyl Rubber Extended Contact / High Hazard: Spill cleanup, handling highly corrosive acids.Excellent resistance to ketones, esters, and highly corrosive acids.[13] Poor against hydrocarbons.
Neoprene General Use Alternative: Good for acids, bases, alcohols, and fuels.Offers good pliability and tear resistance. Protects against a broad range of chemicals.[10][13]
Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat is mandatory when handling any chemical. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Chemical Apron: When handling larger quantities (>50g) or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.[11]

  • Personal Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.[11][12] Perforated shoes or sandals offer no protection and are not permitted.[12]

Respiratory Protection: Mitigating Inhalation Risks

The primary route of exposure for this solid compound is inhalation of the fine powder. Engineering controls are the most effective way to manage this risk.

  • Primary Engineering Control: All handling of the solid this compound that could generate dust must be performed inside a certified chemical fume hood.[3][4]

  • Secondary Respiratory Protection: In situations where a fume hood is not feasible or as an additional precaution during spill cleanup, respiratory protection is required.

    • For Nuisance Dust: A NIOSH-approved N95 filtering facepiece respirator may be sufficient for minor dust generation.

    • For Significant Exposure Potential: A half-face or full-face elastomeric respirator with P100 (particulate) cartridges offers a higher level of protection and is recommended for spill cleanup or large-scale transfers outside of a fume hood.

    • Fit Testing: All personnel required to wear tight-fitting respirators must be medically cleared and pass a qualitative or quantitative fit test as per OSHA regulations.

Operational Plans: From Benchtop to Disposal

Safe handling is a complete workflow. The following protocols provide step-by-step guidance for key operations.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

dot

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don3 3. Goggles / Face Shield don4 4. Gloves Work Perform Work don4->Work doff1 1. Gloves (Outer pair if double-gloved) doff2 2. Lab Coat / Apron doff3 3. Goggles / Face Shield doff4 4. Respirator doff5 5. Inner Gloves End End doff5->End Start Start Start->don1 Work->doff1

Caption: PPE Donning and Doffing Workflow.

Protocol: Weighing and Handling the Solid Compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure a waste container is prepared and labeled.

  • Don PPE: Put on all required PPE as described in Section 2, including a lab coat, chemical splash goggles, and nitrile gloves.

  • Tare Vessel: Place a clean, static-free weighing vessel on an analytical balance inside the fume hood and tare it.

  • Transfer: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of powder to the tared vessel. Perform this action slowly and deliberately to minimize dust generation.

  • Seal and Clean: Securely close the main container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the container before removing it from the fume hood. Dispose of the wipe in the designated solid hazardous waste container.

  • Proceed with Work: The weighed compound is now ready for use in the experimental procedure.

Emergency Plan: Small Spill Response (<5g)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate Area: Secure the area and prevent entry.

  • Don PPE: If not already wearing it, don a lab coat, chemical splash goggles, two pairs of nitrile gloves, and a minimum of an N95 respirator (half-mask with P100 cartridges preferred).

  • Contain Spill: Gently cover the spill with an absorbent material, such as a chemical spill pad or vermiculite, to prevent further aerosolization. Do not sweep the dry powder.

  • Clean Up: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a clean, wet cloth. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE: Remove PPE as described in the doffing sequence and wash hands thoroughly.

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste disposal must adhere strictly to institutional and local regulations.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE, spill cleanup materials, and residual powder, in a clearly labeled, sealable hazardous waste container.[15][16]

    • The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Liquid Waste:

    • Collect all solutions containing the boronic acid in a dedicated, sealed, and labeled hazardous waste container.

  • Empty Containers:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container.[3]

    • After triple-rinsing and air-drying in a fume hood, deface the original label. The container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream.

Consult your facility's EHS department for specific disposal guidelines, as regulations vary.[15][16]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Kumar, S. (2022). Disposal Of Boric Acid. Sciencing. Available at: [Link]

  • Boric acid. Chemtalk. (2022). Available at: [Link]

  • The Things You Need To Know About Boronic Acids. Labinsights. (2023). Available at: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. A-Star Research. (2023). Available at: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. (2016). Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022). Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research, Laboratory & Safety Services. (2015). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]

  • Chemical Resistance of Gloves. Unknown Source. Available at: [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Chemical Resistance Chart. Safecare Gloves. Available at: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Reactant of Route 2
(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.